(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid
Description
Properties
IUPAC Name |
[3-(tert-butylcarbamoyl)-4-chlorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-11(2,3)14-10(15)8-6-7(12(16)17)4-5-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKECDENKFPRPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661223 | |
| Record name | [3-(tert-Butylcarbamoyl)-4-chlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-72-8 | |
| Record name | B-[4-Chloro-3-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(tert-Butylcarbamoyl)-4-chlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid chemical properties
An In-Depth Technical Guide to (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid: Properties, Applications, and Synthetic Utility
Executive Summary
This compound is a specialized aryl boronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional substitution pattern—comprising a reactive boronic acid group, an electron-withdrawing chloro substituent, and a sterically demanding tert-butylcarbamoyl moiety—renders it a valuable reagent for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, core applications in palladium-catalyzed cross-coupling reactions, and its potential role in drug discovery programs. A detailed, field-proven protocol for its use in the Suzuki-Miyaura reaction is presented, underscoring its practical utility for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of Substituted Arylboronic Acids
Boronic acids have emerged from relative obscurity to become indispensable tools in synthetic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction enables the formation of carbon-carbon bonds between sp²-hybridized centers with remarkable efficiency, selectivity, and functional group tolerance.[3] Beyond their synthetic utility, the boronic acid moiety itself is a recognized pharmacophore, capable of forming reversible covalent interactions with active site serines in enzymes, a feature famously exploited in the proteasome inhibitor drug Bortezomib (Velcade®).[4][5]
This compound (Figure 1) is a prime example of a highly functionalized, next-generation building block. Its structure is strategically designed:
-
The Boronic Acid Group: The primary reactive site for palladium-catalyzed cross-coupling.
-
The 4-Chloro Substituent: Modulates the electronic properties of the aromatic ring, influencing its reactivity in cross-coupling reactions and imparting metabolic stability in potential drug candidates.
-
The 3-(tert-Butylcarbamoyl) Group: Introduces significant steric bulk and provides hydrogen bond donor-acceptor capabilities. This group can direct metallation reactions, influence the conformation of the final product, and serve as a key interaction point with biological targets.
This guide delves into the core chemical properties and synthetic applications of this reagent, providing the technical insights necessary for its successful implementation in research and development settings.
Physicochemical and Safety Profile
A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.
Core Chemical Properties
The key identifiers and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 871332-72-8 | [6][7] |
| Molecular Formula | C₁₁H₁₅BClNO₃ | [6][7][8] |
| Molecular Weight | 255.51 g/mol | [6][7][8] |
| MDL Number | MFCD07783864 | [6][8] |
| SMILES | ClC1=CC=C(B(O)O)C=C1C(NC(C)(C)C)=O | [6][8] |
| LogP | 0.93900 | [7] |
| PSA (Polar Surface Area) | 69.56 Ų | [7] |
Stability and Storage
Like many boronic acids, this compound is susceptible to dehydration to form boroxines (cyclic anhydrides) upon standing. While this process is often reversible upon exposure to water during reaction setup, it can affect the reagent's stoichiometry.
Recommended Storage: Store under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature to minimize degradation.[6][8][9] Keep the container tightly sealed.
Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is essential.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][10]
-
Precautionary Measures:
-
P261: Avoid breathing dust.[6]
-
P280: Wear protective gloves, eye protection, and face protection.[10]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize substituted biaryl compounds.[1]
Mechanistic Rationale
The Suzuki-Miyaura reaction cycle, catalyzed by a Palladium(0) species, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (the (3-(tert-Butylcarbamoyl)-4-chlorophenyl) moiety) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming a more nucleophilic "ate" complex from the boronic acid, which facilitates this step.[12]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
The electronic and steric features of the title compound are significant. The electron-withdrawing nature of the substituents can slightly decrease the nucleophilicity of the arylboronic acid, which may necessitate slightly more forcing conditions or a more electron-rich phosphine ligand on the palladium catalyst compared to simpler arylboronic acids.
Detailed Experimental Protocol: Synthesis of 2-Chloro-5-(4-methoxyphenyl)-N-(tert-butyl)benzamide
This protocol describes a representative coupling reaction with 4-bromoanisole. It is designed as a self-validating system, with clear steps for setup, monitoring, and purification.
Materials:
-
This compound (1.0 equiv, 256 mg)
-
4-Bromoanisole (1.1 equiv, 143 μL, 206 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv, 25 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv, 415 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (256 mg, 1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (25 mg, 0.03 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol).
-
Causality: An oven-dried flask prevents premature decomposition of the catalyst and boronic acid by moisture. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for a broad range of Suzuki couplings. K₂CO₃ is a moderately strong base sufficient to activate the boronic acid for transmetalation.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen, and removing air prevents catalyst deactivation and ensures high yields.
-
-
Solvent and Reagent Addition: Under a positive pressure of argon, add 1,4-dioxane (5 mL), followed by water (1 mL), and finally 4-bromoanisole (143 μL, 1.1 mmol) via syringe.
-
Causality: A dioxane/water solvent system is highly effective for Suzuki couplings, as it dissolves both the organic reagents and the inorganic base. Water is essential for the catalytic cycle, particularly for the formation of the boronate "ate" complex. Adding the aryl halide last ensures all other components are well-mixed.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Causality: Heating accelerates all steps of the catalytic cycle, particularly the oxidative addition, leading to a reasonable reaction time. Vigorous stirring is necessary to ensure proper mixing in the heterogeneous mixture.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete (disappearance of the limiting reagent), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the inorganic base and salts. The brine wash removes residual water from the organic phase.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to afford the pure biaryl product.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling protocol.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
References
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GlobalChemMall. "this compound."[Link]
-
LookChem. "3-(TERT-BUTOXYCARBONYLAMINO)-4-CHLOROPHENYLBORONIC ACID."[Link]
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Lead Sciences. "(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid."[Link]
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Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4999. [Link]
- Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
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Pi Chemicals. "Material Safety Data Sheet - 4-Chlorophenylboronic acid."[Link]
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Soares, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4999. [Link]
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PubChem. "(3-Carbamoyl-4-chlorophenyl)boronic acid." National Center for Biotechnology Information. [Link]
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Organic Syntheses. "RHODIUM-CATALYZED ENANTIOSELECTIVE ADDITION OF 4-CHLOROPHENYLBORONIC ACID TO AN N-tert-BUTANESULFINYLIMINE."[Link]
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Organic Chemistry Portal. "Suzuki Coupling."[Link]
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Fisher Scientific. "SAFETY DATA SHEET - 4-Chlorophenylboronic acid."[Link]
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WIPO Patentscope. "CN110054642 - Preparation method of 4-chlorophenylboronic acid."[Link]
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Knapp, D. M., et al. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic letters, 14(7), 1800–1803. [Link]
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Gate Chemistry. (2018). "Suzuki Coupling Mechanism and Applications." YouTube. [Link]
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An In-depth Technical Guide to the Structure Elucidation of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid
Introduction
(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structural amalgam of a substituted phenylboronic acid with a bulky tert-butylcarbamoyl group presents a unique profile for applications ranging from pharmaceutical intermediates to building blocks in supramolecular chemistry. Boronic acids, in general, are recognized for their utility in Suzuki-Miyaura cross-coupling reactions and as sensors for carbohydrates, with a growing number of boronic acid-containing drugs gaining FDA approval.[1][2] The precise elucidation of the molecular structure of this compound is paramount for understanding its reactivity, ensuring its purity, and establishing structure-activity relationships in developmental research.
This technical guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to unequivocally determine the structure of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, offering field-proven insights and detailed experimental protocols.
Predicted Molecular Structure and Key Physicochemical Properties
A foundational step in structure elucidation is the initial assessment of the compound's basic properties, which can be predicted or found in chemical databases.
| Property | Value | Source |
| Molecular Formula | C11H15BClNO3 | [3] |
| Molecular Weight | 255.51 g/mol | [3] |
| CAS Number | 871332-72-8 | [3] |
The hypothesized structure, depicted below, serves as our working model for the subsequent analytical investigations.
Caption: Predicted structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a boron-containing compound, a multi-nuclear approach (¹H, ¹³C, and ¹¹B NMR) is essential for a comprehensive analysis.
¹H NMR Spectroscopy: Mapping the Proton Environment
Principle: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.
Predicted ¹H NMR Spectrum: Based on the structure of this compound and data from analogous compounds, the following proton signals are anticipated:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |
| ~8.0-8.5 | Broad singlet | 2H | B(OH)₂ | The acidic protons of the boronic acid group are typically broad and their chemical shift is highly dependent on concentration and solvent. |
| ~7.8-8.2 | Multiplet | 3H | Ar-H | The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. Their exact shifts are influenced by the electron-withdrawing nature of the chloro, boronic acid, and carbamoyl groups. For comparison, the aromatic protons of 4-chlorophenylboronic acid appear at δ 7.79 and 7.39 ppm in DMSO-d₆. |
| ~7.5-7.8 | Broad singlet | 1H | N-H | The amide proton signal is often broad due to quadrupolar relaxation and its chemical shift can vary with solvent and temperature. |
| ~1.4 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet. The ¹H NMR spectrum of tert-butyl (4-chlorophenyl)carbamate shows this signal at δ 1.51 ppm.[4] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ and N-H protons.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Temperature: Set the probe temperature to 298 K.
-
Acquisition Parameters:
-
Pulse sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Number of scans: 16-64 scans are typically sufficient.
-
Relaxation delay (d1): 1-2 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Spectrum:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |
| ~165-170 | C=O | The carbonyl carbon of the amide group is expected in this region. |
| ~125-140 | Ar-C | Aromatic carbons will appear in this range, with carbons attached to electronegative atoms (Cl, B) being downfield. The ¹³C NMR of tert-butyl (4-chlorophenyl)carbamate shows aromatic signals between δ 117.40 and 144.40 ppm.[4] |
| ~80-85 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. For tert-butyl (4-chlorophenyl)carbamate, this signal is at δ 81.90 ppm.[4] |
| ~50-55 | -C(CH₃)₃ | The carbon of the tert-butyl group directly attached to the nitrogen. |
| ~28-30 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group. In tert-butyl (4-chlorophenyl)carbamate, this appears at δ 28.10 ppm.[4] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation delay (d1): 2-5 seconds.
-
-
-
Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).
¹¹B NMR Spectroscopy: The Boron-Specific Window
Principle: ¹¹B NMR is a highly specific technique for characterizing boron-containing compounds. The chemical shift is sensitive to the hybridization state and coordination number of the boron atom.
Predicted ¹¹B NMR Spectrum:
-
Expected Chemical Shift: For a trigonal planar (sp²) boronic acid, the ¹¹B chemical shift is typically in the range of δ 27-33 ppm . The presence of a single, relatively broad signal in this region would be a strong indicator of the boronic acid functionality.
Experimental Protocol: ¹¹B NMR Spectroscopy
-
Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.6-0.7 mL of solvent) is often beneficial. It is crucial to use quartz NMR tubes to avoid a broad background signal from borosilicate glass.
-
Instrument Setup:
-
Spectrometer: Equipped with a broadband probe tunable to the ¹¹B frequency (e.g., ~128 MHz on a 400 MHz spectrometer).
-
Acquisition Parameters:
-
Pulse sequence: A standard single-pulse sequence.
-
Number of scans: 1024 or more scans may be necessary.
-
-
-
Data Processing: Process the FID and reference the spectrum to an external standard such as BF₃·OEt₂ (δ 0.0 ppm).
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Principle: Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.
Expected Mass Spectrum:
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
-
Expected Molecular Ion:
-
In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 256.51.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 254.51.
-
-
Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak. Boron also has two main isotopes, ¹⁰B and ¹¹B, which will contribute to the isotopic distribution.
-
Fragmentation: Common fragmentation pathways may include the loss of the tert-butyl group, the hydroxyl groups from the boronic acid, or cleavage of the amide bond. A significant challenge in the mass spectrometry of boronic acids is their tendency to form cyclic anhydrides (boroxines) via dehydration, which can complicate the spectrum.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source.
-
LC Method:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (for positive ion mode) or ammonium acetate (for negative ion mode) to promote ionization.
-
-
MS Method:
-
Ionization Mode: ESI positive and negative.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).
-
Fragmentation Analysis (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
Single-Crystal X-ray Crystallography: The Definitive Structure
Principle: X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Feasibility and Expected Outcome:
-
Crystallization: The first and often most challenging step is to grow a single crystal of sufficient quality. This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Expected Structural Features: If a suitable crystal is obtained, X-ray diffraction analysis would be expected to confirm:
-
The planar geometry of the phenyl ring.
-
The trigonal planar geometry of the boronic acid group.
-
The bond lengths and angles of the tert-butylcarbamoyl and chloro substituents.
-
The intermolecular hydrogen bonding network, likely involving the boronic acid hydroxyl groups and the amide group, which dictates the crystal packing.
-
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Systematically screen for crystallization conditions using various solvents and techniques.
-
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.
-
Integrated Workflow for Structure Elucidation
The following diagram illustrates the synergistic workflow for the comprehensive structure elucidation of this compound.
Caption: Integrated workflow for structure elucidation.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. While ¹H and ¹³C NMR provide the carbon-proton framework, ¹¹B NMR offers a specific confirmation of the boronic acid moiety. Mass spectrometry validates the molecular weight and provides clues to the compound's stability and fragmentation. Ultimately, single-crystal X-ray crystallography, if successful, delivers the definitive and unambiguous three-dimensional structure. By integrating the data from these powerful methods, researchers can proceed with confidence in the identity and purity of this valuable chemical entity, paving the way for its successful application in drug discovery and materials science.
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MDPI. The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Available from: [Link]
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MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Available from: [Link]
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The Journal of Organic Chemistry. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available from: [Link]
-
GlobalChemMall. This compound. Available from: [Link]
-
Lead Sciences. (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid. Available from: [Link]
-
Molecules. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]
Sources
An In-depth Technical Guide to the Synthesis of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid
Foreword: The Strategic Importance of Substituted Phenylboronic Acids
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. Central to this powerful transformation are the organoboron reagents, particularly arylboronic acids. (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is a sophisticated building block, prized for its trifunctional nature: the boronic acid moiety for coupling, the chloro substituent for modulating electronic properties or serving as a secondary reaction site, and the N-tert-butylcarbamoyl group, which can act as a critical hydrogen bond donor/acceptor and a directed metalation group. This guide provides a detailed examination of the prevalent and scientifically robust methodologies for its synthesis, grounded in mechanistic understanding and practical laboratory experience.
Retrosynthetic Analysis and Strategic Planning
A logical approach to any synthesis begins with retrosynthesis. The primary disconnection for our target molecule is the carbon-boron bond. This immediately suggests a borylation reaction as the key final step. The precursor must be an appropriately substituted N-tert-butyl-2-chlorobenzamide derivative that can be selectively functionalized at the 5-position.
Two dominant strategies emerge from this analysis:
-
Directed Ortho-Metalation/Halogen-Metal Exchange: This classic organometallic approach leverages the directing capacity of the amide group or a pre-installed halogen to generate a nucleophilic aryl-metal species, which is then trapped by an electrophilic boron source.
-
Transition-Metal Catalyzed Borylation: This modern approach utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, offering excellent functional group tolerance and often milder conditions.
Caption: Retrosynthetic analysis of the target molecule.
This guide will focus on the synthesis starting from 2-chloro-5-bromobenzoic acid, a readily available commercial starting material, as it provides a common and reliable entry point for both major synthetic strategies.
Synthesis of the Key Precursor: N-tert-Butyl-2-chloro-5-bromobenzamide
The initial step in both proposed routes is the synthesis of the amide precursor. This is a standard two-step, one-pot procedure involving the activation of the carboxylic acid followed by amidation.
Protocol 2.1: Amide Formation
-
Acid Activation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-chloro-5-bromobenzoic acid (1.0 equiv) and suspend it in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride (1.5 equiv) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Expertise & Experience: The use of oxalyl chloride with catalytic DMF is highly efficient for forming the acid chloride. The reaction produces only gaseous byproducts (CO, CO2, HCl), simplifying workup. Thionyl chloride is a common alternative, but can sometimes lead to chlorinated byproducts if not used carefully.
-
-
Monitoring: Stir the reaction at room temperature. The reaction is complete upon cessation of gas evolution and the formation of a clear solution (typically 1-2 hours).
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. It is crucial to ensure all excess reagent is removed to prevent side reactions in the next step. Co-evaporation with anhydrous toluene can aid in this process.
-
Amidation: Re-dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve tert-butylamine (1.2 equiv) and a non-nucleophilic base such as triethylamine (TEA, 1.5 equiv) or diisopropylethylamine (DIPEA) in anhydrous DCM.
-
Trustworthiness: The base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the tert-butylamine nucleophile.
-
-
Reaction: Add the amine solution dropwise to the cold acid chloride solution. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. The resulting crude solid can typically be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield N-tert-butyl-2-chloro-5-bromobenzamide as a white solid.
Method A: Synthesis via Lithiation-Borylation
This route relies on a low-temperature halogen-metal exchange to generate a potent aryllithium nucleophile, which is then quenched with a boron electrophile. This method is rapid and often high-yielding but requires strict anhydrous and anaerobic conditions.
Protocol 3.1: Halogen-Metal Exchange and Borylation
-
Setup: To a flame-dried, three-neck flask equipped with a thermometer, nitrogen inlet, and a septum, add the precursor N-tert-butyl-2-chloro-5-bromobenzamide (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O).
-
Expertise & Experience: THF is generally the preferred solvent due to its ability to solvate the organometallic intermediates effectively. All glassware must be rigorously dried, and solvents must be anhydrous to prevent quenching of the organolithium species.
-
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature throughout the lithiation step.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The selective exchange of bromine over chlorine is favored due to the weaker C-Br bond. Stir the resulting solution at -78 °C for 1 hour.[1][2]
-
Borylation: In a single portion, add triisopropyl borate (B(O-iPr)3, 1.5 equiv) via syringe. The reaction is often instantaneous.
-
Causality: Triisopropyl borate is used as the electrophilic boron source. The resulting boronate ester is less prone to undesired side reactions than using BCl3 or BBr3 and is easily hydrolyzed in the next step.
-
-
Quench and Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to 0 °C. Quench the reaction by the slow addition of 2 M aqueous HCl. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester to the boronic acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is often purified by trituration with hexanes or a hexanes/ether mixture to induce precipitation, followed by filtration. Recrystallization or flash chromatography can be used for further purification if necessary.
Caption: Workflow for the Lithiation-Borylation Synthesis.
Method B: Synthesis via Palladium-Catalyzed Borylation
The Miyaura borylation is a powerful alternative that offers broader functional group compatibility and avoids the use of cryogenic temperatures and highly pyrophoric reagents. This reaction typically yields a boronate ester (e.g., a pinacol ester), which must then be hydrolyzed to the final boronic acid.
Protocol 4.1: Miyaura Borylation
-
Setup: To a Schlenk flask or a vial suitable for heating, add N-tert-butyl-2-chloro-5-bromobenzamide (1.0 equiv), bis(pinacolato)diboron (B2pin2, 1.1-1.5 equiv), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 2-5 mol%), and a base, typically potassium acetate (KOAc, 3.0 equiv).
-
Solvent and Degassing: Add an anhydrous, deoxygenated solvent such as 1,4-dioxane, toluene, or DMSO. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Trustworthiness: Oxygen can oxidize the Pd(0) active catalyst, leading to reaction failure. Thorough degassing is a critical, self-validating step for reproducible results in Pd-catalyzed cross-coupling.
-
-
Reaction: Heat the sealed reaction vessel to 80-100 °C and stir for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS by observing the consumption of the starting aryl bromide.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product is the pinacol boronate ester.
Protocol 4.2: Deprotection of the Pinacol Ester
The intermediate boronate ester is often stable enough to be purified by column chromatography. However, for use in subsequent reactions, it is typically converted to the boronic acid.
-
Hydrolysis: Dissolve the crude pinacol ester in a 10:1 mixture of THF and water. Add an excess of a mild oxidizing agent that facilitates transesterification/hydrolysis, such as sodium periodate (NaIO4), or an acid like HCl.
-
Alternative: A common method involves stirring the boronate ester in a biphasic system of an organic solvent (e.g., diethyl ether) and aqueous acid (e.g., 1 M HCl) for several hours at room temperature.
-
Isolation: After the hydrolysis is complete (as monitored by LC-MS), separate the organic layer. Extract the aqueous layer with fresh organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude this compound. Purification is performed as described in Method A.
Data Summary and Comparison
| Parameter | Method A: Lithiation-Borylation | Method B: Pd-Catalyzed Borylation |
| Key Reagents | n-BuLi, Triisopropyl borate | B2pin2, Pd(dppf)Cl2, KOAc |
| Temperature | -78 °C | 80-100 °C |
| Reaction Time | 2-4 hours | 12-24 hours |
| Key Advantages | Rapid, high atom economy, direct formation of boronic acid. | Excellent functional group tolerance, milder (non-pyrophoric) reagents, scalable. |
| Key Challenges | Requires strict anhydrous/anaerobic conditions, cryogenic temperatures. | Two-step process (borylation then hydrolysis), catalyst cost, potential for metal contamination. |
| Typical Yield | 70-90% | 65-85% (over two steps) |
Conclusion and Outlook
Both the lithiation-borylation and palladium-catalyzed Miyaura borylation represent robust and reliable pathways for the synthesis of this compound. The choice of method often depends on the specific laboratory capabilities, scale, and the chemist's comfort with certain techniques. For rapid, small-scale synthesis where cryogenic equipment is available, the lithiation route is highly effective. For larger-scale synthesis or in the context of medicinal chemistry where functional group tolerance is paramount, the palladium-catalyzed approach offers significant advantages. Mastery of these techniques provides researchers and drug development professionals with confident access to this and other vital, highly functionalized building blocks essential for advancing modern chemical synthesis.
References
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ChemicalBook. 4-Chlorophenylboronic acid synthesis. [3]
-
Organic Syntheses. Procedure for using 4-chlorophenylboronic acid in a reaction. Org. Synth. 2007 , 84, 192. [4]
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Aggarwal, V. K. Group. A user's guide to standard lithiation-borylation. University of Bristol.
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Aggarwal, V. K., et al. Lithiation-Borylation in Synthesis. University of Bristol.
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Benchchem. Synthesis routes of 3-Chlorophenyl boronic acid. [5]
- Li, G. et al. (2003). Synthesis and characterization of novel secondary amides. Journal of Organic Chemistry.
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Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Synthesis. [1]
-
Jheengut, V., et al. (2017). Studies on the Lithiation, Borylation, and 1,2-Metalate Rearrangement of O-Cycloalkyl 2,4,6-Triisopropylbenzoates. Angewandte Chemie International Edition. [2]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483.
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(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid CAS number 871332-72-8
An In-Depth Technical Guide to (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid (CAS 871332-72-8)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key building block in modern organic synthesis. Moving beyond a simple data sheet, this document delves into the causality behind its application, offering field-proven insights into its synthesis, handling, and utilization in robust chemical transformations.
Core Compound Profile and Physicochemical Properties
This compound belongs to the versatile class of organoboron compounds, which are foundational in contemporary medicinal chemistry and materials science.[1] Its utility stems from the unique electronic and steric properties conferred by its substituents: the chloro group, the meta-positioned tert-butylcarbamoyl group, and the reactive boronic acid moiety. This specific arrangement makes it a valuable intermediate for creating complex molecular architectures, particularly biaryl structures, through carbon-carbon bond-forming reactions.
The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 871332-72-8 | [2] |
| Molecular Formula | C₁₁H₁₅BClNO₃ | [2][3][4] |
| Molecular Weight | 255.51 g/mol | [2][3][4] |
| IUPAC Name | This compound | N/A |
| SMILES | ClC1=CC=C(B(O)O)C=C1C(NC(C)(C)C)=O | [2][5] |
| Appearance | Typically a white to off-white crystalline powder | [6] |
| Storage | Inert atmosphere, Room Temperature or Refrigerated (2-8°C) | [2][7] |
Proposed Synthesis Pathway
While specific manufacturing procedures for this exact compound are proprietary, a logical and robust synthetic route can be designed based on established organometallic chemistry principles. A common and effective method for introducing a boronic acid group onto an aromatic ring involves a directed ortho-metalation followed by borylation.
The workflow below illustrates a plausible, multi-step synthesis starting from a commercially available benzamide.
Caption: A plausible synthetic workflow for the target boronic acid.
Causality in Synthesis:
-
Directed Ortho-Metalation: The tert-butylcarbamoyl group is a powerful directed metalation group (DMG). Its carbonyl oxygen coordinates to the lithium cation of the strong base (like s-BuLi or LDA), delivering the base to the adjacent ortho position. This ensures regioselective deprotonation at the C3 position, which is crucial for installing the boron moiety at the correct location.
-
Borylation: The generated highly nucleophilic organolithium intermediate readily attacks the electrophilic boron atom of triisopropyl borate. This reagent is chosen for its good reactivity and the steric bulk of the isopropoxy groups, which helps prevent the formation of over-borylated byproducts.
-
Hydrolysis: The final step involves a simple acidic workup. The aqueous acid protonates the alkoxide intermediates and hydrolyzes the boronate ester to yield the desired boronic acid. This step is typically straightforward and results in the precipitation of the product, which can then be isolated.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl scaffolds prevalent in pharmaceuticals and organic electronics.[8][9]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The process involves a Pd(0)/Pd(II) cycle that consists of three key steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate. The reactivity order is generally I > Br > OTf >> Cl.
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. It requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate ("ate") complex.[10] This complex then exchanges its aryl group with the halide on the palladium center.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst to re-enter the cycle.
Field-Proven Experimental Protocol
This protocol provides a robust, self-validating method for coupling this compound with a generic aryl bromide.
Objective: To synthesize N-tert-butyl-2-chloro-5-(aryl)benzamide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) or SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), and anhydrous K₂CO₃ (3.0 equiv).
-
Causality Check: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. Anhydrous base is critical to prevent unwanted side reactions.
-
-
Catalyst Preparation:
-
In a separate vial, briefly sonicate or swirl the Pd(OAc)₂ and the phosphine ligand in a small amount of the dioxane solvent until a homogeneous solution is formed.
-
Expertise Insight: Pre-mixing the catalyst and ligand allows for the in-situ formation of the active Pd(0) species, leading to more consistent and reproducible reaction initiation.
-
-
Reaction Execution:
-
Add the 4:1 dioxane/water solvent mixture to the flask containing the solids.
-
Bubble argon or nitrogen gas through the mixture for 15-20 minutes to degas the system. This is a critical self-validating step , as oxygen can deactivate the palladium catalyst.
-
Add the catalyst solution via syringe, then heat the reaction mixture to 80-90 °C with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.
-
Self-Validation: A successful reaction is indicated by the complete disappearance of the limiting aryl bromide starting material spot on the TLC plate and the appearance of a new, typically more nonpolar, product spot.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Experimental Workflow Visualization
Sources
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A Technical Guide to (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic Acid: Properties, Handling, and Application in Suzuki-Miyaura Cross-Coupling
This guide provides an in-depth overview of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid, a specialized building block for researchers in synthetic organic chemistry and drug development. We will delve into its physicochemical properties, safe handling protocols, and its practical application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Introduction: The Role of Arylboronic Acids in Modern Synthesis
Arylboronic acids are a class of organoboron compounds that have become indispensable in medicinal chemistry and materials science.[1] Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions make them ideal intermediates for constructing complex molecular architectures.[2] The subject of this guide, this compound, is a trifunctional reagent. It possesses the essential boronic acid moiety for coupling, a chloro substituent that can serve as a secondary reaction handle, and a bulky tert-butylcarbamoyl group that influences solubility and modulates the electronic properties of the phenyl ring. These features make it a highly valuable and specific building block for targeted synthesis.
Physicochemical & Structural Properties
The fundamental properties of this reagent are critical for experimental design, including stoichiometry calculations, solvent selection, and safety considerations. The key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Weight | 255.51 g/mol | [3][4][5] |
| Molecular Formula | C₁₁H₁₅BClNO₃ | [3][5] |
| CAS Number | 871332-72-8 | [3][5][6] |
| Canonical SMILES | ClC1=CC=C(B(O)O)C=C1C(NC(C)(C)C)=O | [3][5] |
| Typical Purity | ≥98% | [4] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds[2] |
| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) at room temperature. | [4][5] |
Handling, Storage, and Safety
Expertise in Action: The utility of boronic acids is predicated on proper handling. The boronic acid group is susceptible to protodeboronation under harsh acidic or basic conditions and can undergo oxidative degradation. More importantly, many boronic acids can form trimeric anhydrides (boroxines) upon dehydration.
-
Storage: The compound must be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent moisture absorption and oxidation.[4][5] Room temperature storage is generally acceptable.
-
Handling: When weighing and transferring the reagent, it is best practice to work quickly and, for sensitive reactions, handle it within a glovebox or under a positive pressure of inert gas. Avoid prolonged exposure to air and humidity.
-
Safety: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application for this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction forges a new carbon-carbon bond between the boronic acid's phenyl ring and an electrophilic partner, typically an aryl or vinyl halide/triflate.
Mechanism and Rationale
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid, facilitating the transfer of the aryl group from the boron atom to the palladium center. This is the rate-determining step and the reason a base is essential.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.
The chloro and tert-butylcarbamoyl substituents on this specific reagent are generally stable under typical Suzuki conditions, allowing for the selective formation of the C-C bond at the position of the boronic acid.
Experimental Protocol: A Validated Workflow
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.
Reaction: Coupling of this compound with 1-bromo-4-methoxybenzene.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (256 mg, 1.0 mmol, 1.0 equiv.).
-
Scientist's Note: Using an appropriately sized flask prevents solvent from boiling away too quickly and ensures efficient stirring.
-
-
Reagent Addition: Add 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol, 1.1 equiv.), potassium carbonate (K₂CO₃) (415 mg, 3.0 mmol, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).
-
Scientist's Note: A slight excess of the aryl halide ensures complete consumption of the more valuable boronic acid. Potassium carbonate is a common, effective base for this reaction.[7] The Pd(0) catalyst is the engine of the reaction; 1-5 mol% is a typical loading.
-
-
Solvent Addition and Degassing: Add a 4:1 mixture of Dioxane and Water (10 mL). Seal the flask with a septum and sparge the mixture with a gentle stream of nitrogen gas for 15 minutes.
-
Scientist's Note: The solvent system is chosen to dissolve both the organic reagents and the inorganic base. Degassing is absolutely critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Place the flask in a pre-heated oil bath at 90°C and stir vigorously for 4-12 hours.
-
Scientist's Note: The heat provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting boronic acid is consumed.
-
Scientist's Note: This self-validating step prevents premature work-up of an incomplete reaction or unnecessary heating of a completed one, which could lead to side products.
-
-
Work-up: Cool the reaction to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Scientist's Note: The work-up removes the inorganic base, salts, and water-soluble impurities. The brine wash helps to break up any emulsions and further dry the organic layer.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
-
Scientist's Note: This is the standard method for purifying non-volatile organic compounds, separating the desired product from the catalyst residue, excess reagents, and any side products.
-
-
Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified biaryl product as a solid.
References
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Arctom Scientific. CAS NO. 871332-72-8 | this compound. [Link]
-
Lead Sciences. (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid. [Link]
-
PubChem. (3-Carbamoyl-4-chlorophenyl)boronic acid. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
GlobalChemMall. This compound. [Link]
-
MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Laibo Chem. This compound , Package: 5g. [Link]
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Discovery of Novel Boronic Acid Derivatives for Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Once relegated to the periphery of medicinal chemistry, primarily due to misplaced concerns about toxicity, boron-containing compounds have undergone a remarkable renaissance.[1][2] This resurgence is largely attributable to the clinical success of boronic acid derivatives, beginning with the FDA approval of the proteasome inhibitor Bortezomib in 2003.[2][3] This guide serves as a comprehensive technical resource for professionals in drug discovery, offering an in-depth exploration of the principles and practices governing the development of novel boronic acid-based therapeutics. We will dissect the unique mechanistic advantages of the boronic acid pharmacophore, detail the strategic workflows for discovery and optimization, provide actionable synthetic and analytical protocols, and survey the current challenges and future frontiers of this exciting chemical space. The central thesis of this guide is that the boronic acid moiety is not merely an exotic functional group but a versatile and powerful tool for designing potent, selective, and clinically effective enzyme inhibitors.
Introduction: The Resurgence of Boron in Medicinal Chemistry
For many years, boron was largely overlooked in drug design, a bias rooted in the historical use of simple boron compounds as pesticides.[1] This perception has been thoroughly demystified, with natural boron compounds being prevalent in fruits and vegetables and essential for various biological processes.[1] The paradigm shift was catalyzed by the landmark approval of Bortezomib (Velcade®), a dipeptide boronic acid that revolutionized the treatment of multiple myeloma.[1][2] This success paved the way for a new generation of boron-containing drugs, including the second-generation proteasome inhibitor Ixazomib and the β-lactamase inhibitor Vaborbactam.[1][3]
The utility of boronic acids in medicinal chemistry stems from the unique properties of the boron atom. Its empty p-orbital makes it highly electrophilic, enabling it to form stable, reversible covalent bonds with nucleophilic residues in enzyme active sites.[3][4] This ability to act as a "warhead" is the foundation of its power as an enzyme inhibitor.[5] Furthermore, the trigonal planar geometry of the boronic acid group [-B(OH)₂] and its ability to accept a hydroxyl group to form a tetrahedral boronate ion are key to its mechanism of action.
Chapter 1: The Boronic Acid Pharmacophore: Mechanism of Action
The primary mechanism by which boronic acid derivatives exert their biological effects is through reversible covalent inhibition. This strategy combines the high affinity and residence time of covalent inhibitors with the reduced potential for off-target effects characteristic of reversible binders.
Interaction with Serine and Threonine Proteases
The most well-characterized mechanism of action for boronic acids is the inhibition of proteases that utilize a serine or threonine residue as the primary catalytic nucleophile.
The electrophilic boron atom is attacked by the hydroxyl group of the catalytic serine or threonine. This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis.[6][7][8] This interaction effectively locks the enzyme in an inactive conformation. The reversibility of this bond is a critical feature, distinguishing it from many traditional covalent inhibitors.[9]
A canonical example is the action of Bortezomib on the 26S proteasome. The boron atom in Bortezomib is attacked by the N-terminal threonine hydroxyl group in the proteasome's active site, leading to potent and specific inhibition of its chymotrypsin-like activity.[1][10][11][12][13] This disrupts the degradation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.[11][13][14]
Inhibition of β-Lactamases
Bacterial resistance to β-lactam antibiotics is a major global health crisis, often mediated by β-lactamase enzymes that hydrolyze the antibiotic's core ring structure. Boronic acid derivatives have emerged as potent inhibitors of these resistance enzymes.[8]
Vaborbactam is a cyclic boronic acid β-lactamase inhibitor.[15] It is co-administered with the carbapenem antibiotic meropenem. Vaborbactam effectively neutralizes serine carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), by forming a reversible covalent bond with the active site serine.[16][17] This protects meropenem from degradation, restoring its antibacterial activity against resistant strains.[18][19]
Chapter 2: Rational Design & Discovery Workflow
The development of a novel boronic acid derivative follows a structured, multi-stage process that integrates computational design, chemical synthesis, and biological evaluation.
1. Target Selection: The ideal targets are enzymes with a key nucleophilic residue (e.g., serine, threonine) in their active site, where the geometry and electronics are favorable for forming a stable boronate adduct.
2. Lead Identification:
-
Fragment-Based Drug Discovery (FBDD): Small boronic acid-containing fragments are screened for binding to the target protein.[5] Hits are then elaborated or linked to create more potent inhibitors.
-
Structure-Activity Relationship (SAR) Studies: Existing scaffolds are systematically modified to understand which chemical features are critical for activity.[3] For instance, replacing a carboxylic acid with its boronic acid bioisostere can dramatically enhance potency.[20]
-
High-Throughput Screening (HTS): Large libraries of diverse boronic acid derivatives are screened against the target enzyme to identify initial "hits."
3. Lead Optimization: The goal is to improve the potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties of the lead compounds. This often involves modifying the organic scaffold (the 'R' group attached to the boron) to enhance interactions with the target protein and improve physicochemical properties like solubility and metabolic stability.[2] The introduction of fluorine, for example, can enhance metabolic stability and modulate binding affinity.[5]
Chapter 3: Synthetic Methodologies
The accessibility and versatility of synthetic routes to boronic acids are crucial for drug discovery programs.
Core Synthetic Routes
-
Suzuki-Miyaura Cross-Coupling: This Nobel Prize-winning, palladium-catalyzed reaction is a cornerstone of modern organic synthesis and is widely used to form carbon-carbon bonds by coupling an organoboron species with an organohalide.[5][21][22] It is invaluable for elaborating the scaffold of boronic acid derivatives.
-
Miyaura Borylation: This reaction allows for the synthesis of boronate esters (stable precursors to boronic acids) from aryl or vinyl halides using a diboron reagent like bis(pinacolato)diboron.[23]
-
Decarboxylative Borylation: A more recent innovation enables the direct conversion of abundant and inexpensive carboxylic acids into boronic acids using a nickel catalyst, significantly expanding the scope of accessible starting materials.[24]
Protocol 1: Synthesis of a Phenylboronic Acid Derivative via Miyaura Borylation
This protocol describes a general, reliable method for synthesizing an arylboronic acid pinacol ester, a common and stable intermediate.
Objective: To synthesize 4-acetylphenylboronic acid pinacol ester from 4-bromoacetophenone.
Materials:
-
4-Bromoacetophenone
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask under a nitrogen atmosphere, add 4-bromoacetophenone (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Causality: Potassium acetate acts as a mild base, which is crucial to facilitate the transmetalation step in the catalytic cycle without promoting unwanted side reactions like Suzuki coupling of the product.[23]
-
-
Addition of Catalyst and Solvent:
-
Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Causality: Pd(dppf)Cl₂ is a robust palladium catalyst suitable for cross-coupling reactions, known for its efficiency and tolerance of various functional groups.
-
Add anhydrous 1,4-dioxane via syringe to achieve a suitable concentration (e.g., 0.2 M).
-
-
Reaction:
-
Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of hexanes/ethyl acetate as the eluent.
-
-
Characterization:
-
Combine the pure fractions and remove the solvent to yield the product as a solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and ¹¹B NMR spectroscopy.
-
Chapter 4: Characterization and In Vitro Evaluation
Rigorous characterization is essential to confirm the identity, purity, and biological activity of newly synthesized derivatives.
Structural Characterization
-
NMR Spectroscopy: Nuclear Magnetic Resonance is the primary tool for structural elucidation.
-
¹¹B NMR: This technique is indispensable for characterizing boronic acids. The sp²-hybridized boronic acid typically shows a broad signal, while the sp³-hybridized boronate ester or enzyme-adduct appears at a significantly more upfield chemical shift.[25][26][27][28] This allows for direct monitoring of binding events.[26][28]
-
¹H, ¹³C, ¹⁷O, ¹⁹F NMR: Used to fully characterize the organic scaffold of the molecule.[29]
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.
-
X-ray Crystallography: Provides definitive, high-resolution structural information of the compound itself or, critically, in complex with its target enzyme, revealing the precise binding mode and key interactions.
Protocol 2: General Fluorogenic Enzyme Inhibition Assay
This protocol outlines a standard method to determine the inhibitory potency (IC₅₀) of a novel boronic acid derivative against a model serine protease, such as chymotrypsin.
Objective: To determine the concentration of a test compound required to inhibit 50% of the enzyme's activity.
Materials:
-
Serine Protease (e.g., Bovine α-Chymotrypsin)
-
Fluorogenic Substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test Boronic Acid Derivative (dissolved in DMSO)
-
DMSO (for controls)
-
96-well microplate (black, flat-bottom)
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a serial dilution of the test boronic acid derivative in DMSO.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add 2 µL of the serially diluted test compound or DMSO (for positive and negative controls).
-
Add 88 µL of assay buffer to all wells.
-
Add 5 µL of the enzyme solution to the wells containing the test compound and to the positive control wells. Add 5 µL of assay buffer to the negative control (substrate only) wells.
-
Causality: Pre-incubating the enzyme with the inhibitor for a set period (e.g., 15 minutes at 37 °C) is crucial, especially for time-dependent or slow-binding inhibitors like many boronic acids, to allow the binding equilibrium to be reached.[30]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC).
-
Measure the increase in fluorescence over time (kinetic mode) for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data by setting the average velocity of the positive control (enzyme + DMSO) to 100% activity and the negative control (substrate only) to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
Quantitative data from SAR studies should be summarized in tables for clear comparison.
| Compound ID | R-Group Modification | IC₅₀ (nM) vs. Target X | Selectivity vs. Target Y (Fold) |
| Lead-01 | -H | 150 | 10 |
| Deriv-02 | -F (para) | 75 | 25 |
| Deriv-03 | -CF₃ (para) | 25 | 80 |
| Deriv-04 | -OMe (para) | 220 | 5 |
| Deriv-05 | -NH₂ (ortho) | 15 | >200 |
Table 1: Example SAR data for a hypothetical series of boronic acid inhibitors.
Chapter 5: Challenges and Future Directions
Despite their successes, the development of boronic acid drugs is not without challenges.
Current Challenges:
-
Selectivity: A primary challenge is achieving high selectivity for the target enzyme over other structurally related enzymes, such as other serine hydrolases, to minimize off-target effects.[17]
-
Pharmacokinetics and Stability: Boronic acids can be susceptible to oxidative degradation, and their physicochemical properties must be carefully tuned to ensure good oral bioavailability and metabolic stability.[7][31] Prodrug strategies, such as using boronate esters, can help overcome these hurdles.[31]
-
Synthetic Complexity: The synthesis of highly functionalized or stereochemically complex derivatives can be challenging and resource-intensive.
Future Directions:
-
Expanding Target Space: While proteases and β-lactamases are validated targets, research is expanding to other enzyme classes, including metallo-β-lactamases, histone deacetylases (HDACs), and fatty acid amide hydrolase (FAAH).[32][33][34]
-
Boron Clusters: The unique three-dimensional structures and properties of boron clusters like carboranes are being explored as novel scaffolds for drug design.[35][36][37]
-
In Situ Click Chemistry: Using the enzyme's active site as a template to synthesize its own inhibitor from boronic acid fragments is a novel approach for discovering highly potent and selective compounds.[38]
Conclusion
The journey of boronic acids from chemical curiosities to blockbuster drugs is a testament to the power of innovative medicinal chemistry. By leveraging the unique reactivity of the boron atom, researchers have developed a class of inhibitors capable of addressing some of the most challenging therapeutic targets. The principles of rational design, coupled with robust synthetic and analytical methodologies, continue to drive the discovery of the next generation of boronic acid derivatives. As our understanding of their chemistry and biology deepens, boronic acids are poised to remain a vital and expanding component of the modern drug discovery toolkit, offering hope for new treatments for a wide range of human diseases.
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A Senior Application Scientist's Guide to the Role of Substituted Phenylboronic Acids in Modern Drug Discovery
Introduction: From Synthetic Workhorse to Therapeutic Warhead
For decades, phenylboronic acids (PBAs) were celebrated primarily as indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki cross-coupling reaction.[1] This application alone secured their place in the pantheon of synthetic chemistry. However, the last twenty years have witnessed a remarkable evolution in their perceived utility, catapulting them from the chemist's bench to the clinician's arsenal.[2][3] The unique electronic and structural properties of the boronic acid moiety have established it as a versatile pharmacophore, leading to the FDA approval of multiple boronic acid-containing drugs for oncology, infectious diseases, and inflammatory conditions.[2][3][4][5]
This guide provides an in-depth exploration of the multifaceted roles of substituted phenylboronic acids in contemporary drug discovery. We will dissect the fundamental chemical principles that underpin their biological activity, survey their major applications—from enzyme inhibition to stimuli-responsive drug delivery—and provide practical, field-proven insights into their experimental evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of this unique chemical entity.
The Foundational Chemistry: Why Phenylboronic Acids Are Unique
The therapeutic potential of phenylboronic acids is a direct consequence of the unique properties of the boron atom. Unlike carbon, boron possesses an empty p-orbital, making it a mild Lewis acid.[6][7] This fundamental characteristic governs its interactions in a biological milieu.
In an aqueous environment, the boron atom of a phenylboronic acid exists in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[6][7] The trigonal form is relatively hydrophobic, while the tetrahedral form is more hydrophilic. This equilibrium is central to its function.
The most critical interaction for its biological applications is the ability to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diols, such as those found in sugars, glycoproteins, and certain amino acid side chains.[1][8][9] This reaction is highly favorable in aqueous conditions and results in the formation of a five- or six-membered cyclic boronate ester, shifting the equilibrium towards the more stable tetrahedral state.[10] The stability of this bond is pH-sensitive, providing a built-in mechanism for controlled interactions and release.[9][11]
Phenylboronic Acids as Covalent Reversible Enzyme Inhibitors
One of the most successful applications of PBAs in drug discovery is their role as enzyme inhibitors. They often function as transition-state analogs, forming a covalent but reversible bond with a key nucleophilic residue (e.g., serine or threonine) in the enzyme's active site.[12] The boron atom mimics the tetrahedral, high-energy intermediate of the enzymatic reaction, leading to potent inhibition.[13]
Case Study: Bortezomib (Velcade®) and Proteasome Inhibition
The quintessential example of a boronic acid drug is Bortezomib, the first-in-class proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma.[14][15]
-
Mechanism of Action: Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome.[15] The proteasome is a critical cellular complex responsible for degrading misfolded or unnecessary proteins, including key cell cycle regulators.[14] The boron atom in Bortezomib forms a stable complex with the hydroxyl group of the active site threonine residue in the chymotrypsin-like (β5) subunit of the proteasome, effectively blocking its proteolytic activity.[15]
-
Downstream Effects: This inhibition leads to the accumulation of regulatory proteins. A key consequence is the prevention of the degradation of IκB, the natural inhibitor of Nuclear Factor-κB (NF-κB).[16][17] The suppression of the NF-κB signaling pathway down-regulates the expression of anti-apoptotic genes, sensitizing cancer cells to apoptosis.[15][17] Furthermore, the buildup of misfolded proteins induces significant endoplasmic reticulum (ER) stress, which also triggers apoptosis.[15][16]
Combating Antibiotic Resistance: β-Lactamase Inhibition
The rise of antibiotic resistance is a global health crisis, largely driven by bacteria that produce β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics like penicillins and cephalosporins.[13] Substituted phenylboronic acids have emerged as potent inhibitors of serine β-lactamases (SBLs).[12][13][18][19] They act as transition-state inhibitors, forming a reversible adduct with the catalytic serine residue in the active site, thus protecting the antibiotic from degradation.[13] This synergistic action can restore the efficacy of existing antibiotics against resistant bacterial strains.[18][19]
Table 1: Inhibitory Activity of Phenylboronic Acid Derivatives Against β-Lactamases
| Compound | Target Enzyme | Inhibition Constant (K_i) or IC_50 | Reference |
|---|---|---|---|
| Phenylboronic Acid Derivative 1 | AmpC β-Lactamase | K_i = 83 nM | [13] |
| m-Derivative 3 | KPC-2 | 76% inhibition @ 100 µM | [12] |
| m-Derivative 3 | AmpC | 100% inhibition @ 100 µM | [12] |
| Ortho Derivative 2 | GES-5 | Low micromolar | [19] |
| Meta Derivative 3 | AmpC | Low micromolar |[19] |
Advanced Drug Delivery and Stimuli-Responsive Systems
The reversible, pH-sensitive interaction of PBAs with diols makes them ideal components for creating "smart" drug delivery systems that release their therapeutic payload in response to specific biological cues.[6][7][20]
Glucose-Responsive Systems for Diabetic Therapy
A major focus of PBA-based delivery systems is in diabetes treatment.[11][21] Researchers have designed hydrogels and nanoparticles containing PBA moieties that are loaded with insulin.[21] In a low-glucose environment, the PBA groups crosslink the polymer matrix, entrapping the insulin. When blood glucose levels rise, the abundant glucose molecules compete with the polymer crosslinks for binding to the PBA sites. This competitive binding disrupts the hydrogel network, causing it to swell and release the encapsulated insulin.[11] This creates a self-regulating, closed-loop system that mimics the function of a healthy pancreas.[21]
Targeting Cancer via Glycan Recognition
Many cancer cells overexpress certain glycoproteins on their surface, characterized by a high density of sialic acid residues.[22][23] Sialic acid contains a cis-diol group, making it a natural target for PBAs.[6][7] Nanoparticles or other drug carriers can be functionalized with phenylboronic acid ligands.[22] These PBA-decorated carriers can then selectively bind to the sialic acid-rich surfaces of cancer cells, leading to enhanced cellular uptake of the therapeutic agent and concentrating the drug's effect at the tumor site while minimizing systemic toxicity.[20][22][24]
The Phenylboronic Acid Motif in Bioconjugation and Novel Modalities
Beyond direct therapeutic action, PBAs are powerful tools for constructing complex bioconjugates. They can serve as a reactive "warhead" for attaching to proteins, a key component of a stimuli-responsive linker, or even as the therapeutic payload itself.[25][26]
Building Stimuli-Responsive Bioconjugates
The ability of PBAs to form stable but reversible bonds is being exploited to create sophisticated bioconjugates like antibody-drug conjugates (ADCs).[27] For instance, iminoboronates, formed between a 2-carbonyl phenylboronic acid and a lysine residue on a protein, create a dative bond between the imine nitrogen and the boron atom, conferring additional stability.[27] This linkage can be engineered to be stable in the bloodstream (neutral pH) but cleavable in the acidic environment of a tumor or inside a cell's lysosome, ensuring the selective release of a cytotoxic payload.[27]
Emerging Role in PROTACs
Proteolysis-targeting chimeras (PROTACs) are a revolutionary drug modality that hijacks the cell's own protein disposal system to destroy specific disease-causing proteins. A recent innovation is the development of "caged" or conditional PROTACs, which remain inactive until they encounter a specific trigger within a target cell. Phenylboronic acids are being used as ROS-responsive caging groups.[28][29] The boronic acid is installed on the PROTAC molecule, rendering it unable to bind its targets. In the high-ROS environment characteristic of many tumors, the carbon-boron bond is cleaved, uncaging the PROTAC and activating its protein-degrading function only in the desired cells.[28][29]
Experimental Workflow: Screening Phenylboronic Acid Inhibitors
To ensure the trustworthiness and reproducibility of research, a well-defined experimental protocol is essential. The following is a generalized workflow for screening substituted phenylboronic acids as inhibitors of β-lactamase enzymes, a common application.
Protocol: Spectrophotometric β-Lactamase Inhibition Assay
This protocol is adapted from methodologies used to assess the inhibitory activity of boronic acids against serine β-lactamases.[19] It relies on the colorimetric reporter substrate nitrocefin, which changes color upon hydrolysis by the enzyme.
1. Materials and Equipment:
-
Purified β-lactamase enzyme (e.g., AmpC, KPC-2).
-
Substituted phenylboronic acid compounds, dissolved in DMSO to create stock solutions (e.g., 10 mM).
-
Nitrocefin substrate.
-
Assay Buffer: 50 mM Phosphate Buffer (PB) + 50 mM KCl, pH 7.4.
-
DMSO (Dimethyl sulfoxide).
-
96-well microplates (UV-transparent).
-
Multichannel pipette.
-
Microplate spectrophotometer capable of reading absorbance at 485 nm.
2. Reagent Preparation:
-
Enzyme Working Solution: Dilute the purified enzyme stock in Assay Buffer to a final concentration that yields a linear reaction rate for at least 10 minutes. This concentration must be determined empirically in preliminary experiments.
-
Substrate Working Solution: Prepare a stock of nitrocefin in DMSO and dilute it in Assay Buffer to the desired final concentration (typically near its K_m value).
-
Inhibitor Dilutions: Perform a serial dilution of the 10 mM PBA stock solutions in DMSO to generate a range of concentrations for testing (e.g., from 1 µM to 200 µM).
3. Assay Procedure:
-
To each well of the 96-well plate, add a small volume (e.g., 1-2 µL) of the serially diluted PBA inhibitor solutions or DMSO for the control wells ('no inhibitor' control).
-
Add the Enzyme Working Solution to all wells.
-
Incubate the plate at 25°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Substrate Working Solution to all wells.
-
Immediately place the plate in the spectrophotometer and begin kinetic measurements, recording the absorbance at 485 nm every 30 seconds for 10-15 minutes.
4. Data Analysis:
-
For each concentration of inhibitor, calculate the initial reaction velocity (V_0) by determining the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the reaction velocities by expressing them as a percentage of the 'no inhibitor' control velocity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the half-maximal inhibitory concentration (IC_50).
Challenges and Future Directions
Despite their successes, the development of boronic acid drugs is not without challenges. A primary concern is metabolic stability, as the carbon-boron bond can be susceptible to oxidative cleavage in vivo.[30] This has driven the development of more stable scaffolds, such as benzoxaboroles, which exhibit greater resistance to oxidation.[30] Another challenge is achieving selectivity, as the diol-binding interaction is not specific to a single biological molecule, raising the potential for off-target effects.
The future for boronic acids in medicine remains bright. Research is ongoing to:
-
Improve Scaffolds: Design new boron-containing heterocycles with enhanced stability and refined binding properties.[30]
-
Expand Therapeutic Areas: Several boronic acid candidates are in clinical trials for a range of diseases, including diabetes and various cancers.[2][3]
-
Develop Novel Modalities: Further exploration of their use in advanced platforms like PROTACs and targeted bioconjugates is a rapidly growing field.[28][29]
-
Leverage Boron Clusters: The unique properties of multi-boron clusters are being investigated for applications in drug design and boron neutron capture therapy (BNCT).[31]
Conclusion
Substituted phenylboronic acids have successfully transitioned from a foundational tool in synthetic chemistry to a validated and versatile pharmacophore in modern drug discovery. Their unique ability to form reversible covalent bonds with biological diols, coupled with their capacity to act as potent transition-state analogs, has paved the way for approved drugs and a pipeline of promising clinical candidates. From inhibiting critical enzymes in cancer and infectious disease to enabling the design of intelligent, stimuli-responsive drug delivery systems, the "boron advantage" continues to provide innovative solutions to complex therapeutic challenges. As our understanding of their chemistry and biology deepens, phenylboronic acids are poised to remain a cornerstone of medicinal chemistry for the foreseeable future.
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The Versatility of Boronic Acids: A Technical Guide to their Application in Modern Organic Synthesis
Introduction: The Rise of a Versatile Building Block
In the landscape of modern organic synthesis, the boronic acid moiety has emerged as a cornerstone for the construction of complex molecular architectures.[1][2] These organoboron compounds, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have seen a meteoric rise in utility, largely due to their remarkable versatility, stability, and generally low toxicity.[1][3][4][5] This guide provides an in-depth technical overview of boronic acids, their derivatives, and their pivotal role as building blocks in transformative organic reactions, with a particular focus on applications relevant to pharmaceutical and materials science research.
Initially reported by Edward Frankland in 1860, the synthetic potential of boronic acids remained largely untapped for over a century.[6][7] It was the advent of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, that catapulted boronic acids to the forefront of synthetic organic chemistry.[8][9][10] Their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions has revolutionized the synthesis of a vast array of molecules, from life-saving pharmaceuticals to cutting-edge organic electronics.[1][11][12]
This guide will delve into the fundamental properties of boronic acids, explore their most significant chemical transformations with detailed mechanistic insights, provide practical guidance on their use, and present detailed experimental protocols for key reactions.
The Nature of Boronic Acids: Structure, Properties, and Synthesis
Structure and Bonding
Boronic acids possess a trigonal planar geometry around the sp²-hybridized boron atom, with a vacant p-orbital perpendicular to the plane of the C-B and B-O bonds.[13] This electron deficiency imparts Lewis acidity, a key feature that governs their reactivity.[4][6] They can accept a lone pair of electrons from a Lewis base, such as a hydroxide ion, to form a more nucleophilic tetrahedral boronate species.[6][7] The pKa of a typical boronic acid is around 9, but the formation of the tetrahedral boronate complex can lower the effective pKa to approximately 7.[6][7]
The nature of the organic substituent (R) significantly influences the properties of the boronic acid. Aryl boronic acids are generally more stable and less prone to oxidation than their aliphatic counterparts.[5] Electron-withdrawing groups on an aryl ring increase the Lewis acidity and can affect the reactivity in cross-coupling reactions.[4]
Synthesis of Boronic Acids
A variety of synthetic methods are available for the preparation of boronic acids and their esters. Common approaches include:
-
Reaction of Organometallic Reagents with Borate Esters: Grignard or organolithium reagents react with trialkyl borates (e.g., trimethyl borate or triisopropyl borate) followed by acidic hydrolysis to yield the corresponding boronic acid.[7]
-
Palladium-Catalyzed Borylation (Miyaura Borylation): This powerful method involves the coupling of aryl or vinyl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[6]
-
Transmetalation Reactions: Arylsilanes can react with boron trihalides (e.g., BBr₃) in a transmetalation reaction, followed by hydrolysis to afford the boronic acid.[6][7]
Key Transformations of Boronic Acids in Organic Synthesis
Boronic acids are central to a number of powerful bond-forming reactions. The following sections detail the mechanisms and applications of the most significant of these transformations.
The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid (or its ester) and an organic halide or triflate, forming a new carbon-carbon bond.[8][10] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have made it an indispensable tool in organic synthesis.[8]
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10][14]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (R¹-X) to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.[8]
-
Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) transfers its organic group to the palladium(II) complex. The base is crucial for activating the boronic acid, typically by forming a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new carbon-carbon bond (R¹-R²), and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[8]
The Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling is a copper-catalyzed reaction that forms aryl-heteroatom bonds, specifically carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.[3][4][15][16] It involves the coupling of a boronic acid with an amine or an alcohol. A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and open to the air, making it a more practical alternative to the palladium-catalyzed Buchwald-Hartwig amination in certain applications.[3][16]
Mechanism of the Chan-Lam Coupling:
The mechanism of the Chan-Lam coupling is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. A plausible mechanism is outlined below:
Figure 2: Proposed catalytic cycle for the Chan-Lam coupling reaction.
-
Transmetalation: The aryl boronic acid transmetalates its aryl group to a copper(II) salt.[15]
-
Coordination: The amine or alcohol coordinates to the aryl-copper(II) intermediate.
-
Oxidation: The copper(II) intermediate is oxidized to a copper(III) species, often by atmospheric oxygen.[15]
-
Reductive Elimination: The aryl group and the heteroatom nucleophile reductively eliminate from the copper(III) center to form the desired product and a copper(I) species.[15]
-
Reoxidation: The copper(I) is reoxidized to copper(II) to complete the catalytic cycle.
The Petasis Borono-Mannich Reaction: A Multicomponent Approach to Amines
The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (typically an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[6][7][17] This multicomponent reaction is highly valuable for its ability to construct complex amine-containing molecules in a single step with high atom economy.[1]
Mechanism of the Petasis Reaction:
The Petasis reaction is believed to proceed through the formation of an iminium ion intermediate, which then reacts with a boronate complex.[1][17]
Figure 3: Simplified mechanism of the Petasis borono-Mannich reaction.
-
Iminium Ion Formation: The amine and the carbonyl compound react to form an iminium ion.[17]
-
Boronate Formation: The boronic acid reacts with a hydroxyl source to form a tetrahedral boronate "ate" complex.[1]
-
Nucleophilic Attack: The organic group from the boronate complex acts as a nucleophile and attacks the electrophilic iminium ion, forming the new carbon-carbon and carbon-nitrogen bonds simultaneously.[7]
Practical Considerations: Stability, Handling, and Boronic Acid Derivatives
While boronic acids are generally stable compounds, there are practical considerations that researchers must be aware of to ensure successful and reproducible results.
Stability and Protodeboronation
One of the most common side reactions of boronic acids is protodeboronation , the cleavage of the C-B bond by a proton source to yield the corresponding arene or alkane.[18] This can be particularly problematic with electron-rich or sterically hindered boronic acids and under certain reaction conditions (e.g., high temperatures, strong acids or bases).[18]
Boronic Esters: Enhancing Stability and Utility
To circumvent the stability issues associated with some boronic acids, their corresponding esters are often employed. Boronic esters are formed by the reaction of a boronic acid with a diol.
| Boronic Acid Derivative | Structure | Key Features |
| Boronic Acid | R-B(OH)₂ | Generally more reactive in Suzuki-Miyaura coupling.[19] Prone to trimerization and protodeboronation. |
| Pinacol Ester | R-B(O-C(CH₃)₂-C(CH₃)₂-O) | Increased stability to air and chromatography.[20] Less reactive than the corresponding boronic acid.[19] |
| MIDA Ester | R-B(N(CH₃)(CH₂COO)₂) | Exceptionally stable to a wide range of reaction conditions.[13][21] Allows for iterative cross-coupling strategies.[13][21][22][23] |
N-methyliminodiacetic acid (MIDA) boronates are a particularly noteworthy class of boronic esters.[13][21] They are highly stable, crystalline solids that are compatible with a broad range of synthetic transformations.[21] The MIDA ligand can be cleaved under mild basic conditions to liberate the free boronic acid in situ, enabling its participation in cross-coupling reactions.[13] This "slow-release" feature is particularly advantageous for challenging couplings and has enabled the development of iterative cross-coupling strategies for the synthesis of complex molecules.[13][21][22][23]
Applications in Drug Discovery and Materials Science
The versatility of boronic acids has led to their widespread adoption in both pharmaceutical and materials science research.
Boronic Acids in FDA-Approved Drugs
Several FDA-approved drugs contain a boronic acid or a boronic acid-derived functional group. The boron atom often plays a crucial role in the drug's mechanism of action, typically by forming a reversible covalent bond with a serine residue in the active site of a target enzyme.[11][24][25]
| Drug | Therapeutic Area | Mechanism of Action |
| Bortezomib (Velcade®) | Multiple Myeloma | Proteasome inhibitor[11][24][25] |
| Ixazomib (Ninlaro®) | Multiple Myeloma | Proteasome inhibitor[11][24] |
| Vaborbactam (Vabomere®) | Bacterial Infections | β-lactamase inhibitor[11][24] |
Boronic Acids in the Synthesis of Organic Electronics
In materials science, boronic acids are extensively used in the synthesis of conjugated organic molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[12][26][27][28] The Suzuki-Miyaura coupling is a key reaction for constructing the π-conjugated backbones of these materials, allowing for precise control over their electronic and photophysical properties.[12]
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura, Chan-Lam, and Petasis reactions.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Synthesis of 4-Methoxybiphenyl
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl.
Protocol 2: Chan-Lam N-Arylation
Reaction: Synthesis of N-Phenylaniline
Materials:
-
Aniline (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To an open-air flask containing a magnetic stir bar, add aniline, phenylboronic acid, copper(II) acetate, and pyridine.
-
Add dichloromethane as the solvent.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-phenylaniline.
Protocol 3: Petasis Borono-Mannich Reaction
Reaction: Synthesis of 2-(Phenyl(phenylamino)methyl)phenol
Materials:
-
Salicylaldehyde (1.0 equiv)
-
Aniline (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Ethanol
Procedure:
-
To a round-bottom flask, add salicylaldehyde, aniline, and phenylboronic acid.
-
Add ethanol as the solvent.
-
Stir the reaction mixture at room temperature for 12 hours. A precipitate may form as the reaction progresses.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Conclusion
Boronic acids and their derivatives have firmly established themselves as indispensable building blocks in the toolkit of the modern organic chemist. Their versatility in forming carbon-carbon and carbon-heteroatom bonds through robust and reliable reactions like the Suzuki-Miyaura, Chan-Lam, and Petasis couplings has had a profound impact on the synthesis of complex molecules. As research continues to push the boundaries of chemical synthesis, the development of new boronic acid-based reagents and methodologies will undoubtedly continue to enable the creation of novel therapeutics, advanced materials, and other valuable chemical entities.
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Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
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Petasis reaction. Wikipedia. [Link]
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The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. MDPI. [Link]
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Petasis Reaction. Organic Chemistry Portal. [Link]
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Chan-Lam Coupling. Organic Chemistry Portal. [Link]
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Petasis reaction. Grokipedia. [Link]
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Chan–Lam coupling. Wikipedia. [Link]
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Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH. [Link]
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Chan–Lam coupling. Grokipedia. [Link]
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iterative cross-coupling with MIDA boronates. IDEALS - University of Illinois. [Link]
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From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. NIH. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. [Link]
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iterative cross-coupling with mida boronates. CORE. [Link]
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Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing). [Link]
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How does the Petasis Reaction work? : r/OrganicChemistry. Reddit. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. [Link]
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Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
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Protodeboronation. Wikipedia. [Link]
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General mechanism of Suzuki–Miyaura cross-coupling. ResearchGate. [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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OLED New Materials. Shaanxi Cuikang Pharmaceutical Technology Co., Ltd. [Link]
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Organic Synthesis Intermediates | PDF | Ester | Oled. Scribd. [Link]
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New boron compounds for organic light-emitting diodes (OLEDs). WOTech Technical Media. [Link]
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Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Compounds Using (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and materials science. Its ability to forge carbon-carbon bonds between aryl or vinyl halides and organoboron compounds under relatively mild conditions has made it an indispensable tool for the construction of complex molecular architectures.[1][2][3][4] In drug development, the biaryl motif is a prevalent scaffold in numerous therapeutic agents, and the Suzuki-Miyaura reaction provides a robust and versatile method for its synthesis.[4][5]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid . This specific boronic acid is of interest due to the presence of an electron-withdrawing carbamoyl group and a chloro substituent, which can present unique challenges and require careful optimization of reaction conditions. The insights and procedures detailed herein are aimed at researchers, scientists, and drug development professionals seeking to employ this or structurally similar building blocks in their synthetic endeavors.
Mechanism of the Suzuki-Miyaura Coupling
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the coupling process. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, which is a key reactive species in the cycle. The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl.[1][4]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9][10] The choice of base is therefore critical for the success of the reaction.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2][6]
Below is a diagram illustrating the catalytic cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be necessary for different coupling partners.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Bromide | - | 1.0 | 1.0 |
| This compound | 257.50 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water (degassed) | - | 1 mL | - |
Equipment
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv.). Then, add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
The following diagram outlines the experimental workflow:
Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.
Key Considerations and Troubleshooting
The success of the Suzuki-Miyaura coupling can be influenced by several factors. The following points highlight critical aspects and provide troubleshooting guidance.
-
Choice of Catalyst: While Pd(PPh₃)₄ is a versatile catalyst, other palladium sources and ligands may offer improved performance, especially for challenging substrates. For couplings involving aryl chlorides, catalysts with bulky, electron-rich phosphine ligands, such as those based on Buchwald's biaryl phosphines or N-heterocyclic carbenes (NHCs), can be more effective.[3][9][11]
-
Base Selection: The base plays a crucial role in activating the boronic acid.[7][8] While potassium carbonate is a common choice, other bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (NEt₃) can be beneficial, particularly for sensitive substrates.[12]
-
Solvent System: A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base.[13] Common solvent systems include toluene/water, THF/water, and DMF/water. The choice of solvent can impact reaction rates and solubility.[14]
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, a process known as protodeboronation.[14][15][16] This can be more pronounced with electron-deficient arylboronic acids. To mitigate this, using a less aqueous solvent system, a milder base, or boronic esters (e.g., pinacol esters) can be effective.[13][15]
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, using a more active catalyst system, or screening different bases and solvents. Degassing the solvents thoroughly to remove oxygen is critical, as oxygen can deactivate the palladium catalyst.[6]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules (homocoupling) can occur, especially in the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to Pd(0).[6] Ensuring an inert atmosphere and using a Pd(0) source can minimize this side reaction.
Safety Precautions
-
Palladium Catalysts: Palladium catalysts, especially when finely divided like palladium on carbon, can be pyrophoric and should be handled in an inert atmosphere.[17] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18][19]
-
Solvents: The organic solvents used in this protocol are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Reagents: Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use. Boronic acids can be irritants.
-
Waste Disposal: Dispose of all chemical waste, including heavy metal catalyst residues, according to institutional and local regulations.
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile reaction for the synthesis of biaryl compounds. The protocol provided in this application note offers a reliable starting point for the use of this compound. By understanding the underlying mechanism and paying close attention to the key reaction parameters, researchers can successfully employ this valuable building block in their synthetic campaigns, paving the way for the discovery and development of novel molecules with significant applications in medicine and materials science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Casanovas, J., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Lima, F., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Retrieved from [Link]
-
M. B., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]
-
MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts. Retrieved from [Link]
-
Reddy, V. P., & Prasanna, A. (2008). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters. Retrieved from [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
UCLA Chemistry. (2017, May 25). Standard Operating Procedure: Palladium. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews. Retrieved from [Link]
-
ACS Publications. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Retrieved from [Link]
-
ChemOrgChem. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2007, August). Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. Retrieved from [Link]
-
Kanamori, K., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Fluorine Chemistry. Retrieved from [Link]
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Application Notes and Protocols: Palladium Catalyst Selection for Coupling with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Suzuki-Miyaura Coupling - A Cornerstone of Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl and substituted aromatic compounds.[1][2][3] Its significance in organic synthesis, especially in the pharmaceutical and fine chemical industries, is underscored by the 2010 Nobel Prize in Chemistry awarded to its developers.[1] The reaction's popularity stems from its mild conditions, tolerance of a wide range of functional groups, and the use of generally stable and less toxic organoboron reagents.[4][5]
This application note provides a detailed guide for the rational selection of palladium catalysts for the Suzuki-Miyaura coupling of substituted phenylboronic acids. Understanding the interplay between the electronic and steric properties of the substrates and the catalyst system is paramount for achieving high yields and reaction efficiency.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[6][7]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[1][6]
dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
A [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; C [label="Ar-Pd(II)L_n-X", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; E [label="Ar-Pd(II)L_n-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; G [label="Ar-X", shape=plaintext, fontcolor="#202124"]; H [label="Ar'-B(OR)2 + Base", shape=plaintext, fontcolor="#202124"]; I [label="Ar-Ar'", shape=plaintext, fontcolor="#202124"];
A -> B [color="#4285F4"]; B -> C [label="Ar-X", color="#4285F4"]; C -> D [color="#EA4335"]; D -> E [label="Ar'-B(OR)2\nBase", color="#EA4335"]; E -> F [color="#34A853"]; F -> A [label="Ar-Ar'", color="#34A853"]; G -> B [style=invis]; H -> D [style=invis]; I -> F [style=invis]; } } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Factors Influencing Catalyst Selection
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of the palladium source, ligand, base, and solvent. For substituted phenylboronic acids, the electronic and steric nature of the substituents plays a critical role in determining the optimal catalyst system.
Electronic Effects of Substituents on Phenylboronic Acids
-
Electron-Donating Groups (EDGs): Phenylboronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) are generally more reactive in the transmetalation step. However, they can make the corresponding aryl halide coupling partner less reactive towards oxidative addition.[10] For these substrates, a less electron-rich palladium catalyst may be sufficient.
-
Electron-Withdrawing Groups (EWGs): Phenylboronic acids with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are less nucleophilic and can be slower to transmetalate.[5][11] To overcome this, more electron-rich and bulky phosphine ligands are often required to accelerate both the oxidative addition of the aryl halide and the subsequent transmetalation.[3][4]
Steric Hindrance
Steric hindrance on either the phenylboronic acid or the aryl halide partner can significantly impact the reaction rate. Ortho-substituted phenylboronic acids, especially those with bulky groups, can hinder the approach to the palladium center during transmetalation.[12][13] In such cases, ligands with a large bite angle and steric bulk are often necessary to promote the reductive elimination step and prevent catalyst deactivation.[14][15]
Recommended Palladium Catalyst Systems
The choice of palladium catalyst typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a supporting ligand. Alternatively, pre-formed palladium complexes that are more stable and easier to handle are widely used.[1][7]
| Phenylboronic Acid Substituent | Recommended Catalyst System | Rationale |
| Electron-Donating Groups | Pd(PPh₃)₄ or Pd(OAc)₂ + PPh₃ | A classic and often effective system for less demanding couplings.[6] |
| Pd(dppf)Cl₂ | A robust and versatile catalyst suitable for a broad range of substrates.[7][11] | |
| Electron-Withdrawing Groups | Pd₂(dba)₃ + Buchwald Ligands (e.g., SPhos, XPhos) | Buchwald ligands are electron-rich and bulky, promoting oxidative addition and facilitating the coupling of challenging substrates.[7][16] |
| PEPPSI-type catalysts (e.g., PEPPSI-IPr) | These N-heterocyclic carbene (NHC) based catalysts offer high stability and activity, particularly for electron-deficient substrates.[1][17] | |
| Sterically Hindered (ortho-substituted) | Pd(OAc)₂ + Bulky Biarylphosphine Ligands (e.g., RuPhos, BrettPhos) | These ligands provide the necessary steric bulk to promote reductive elimination of hindered biaryls.[12][14] |
| Pd/BI-DIME or Pd/phenanthrene-based ligands | Specifically developed for extremely hindered couplings, including tetra-ortho-substituted biaryls.[12][13] |
Experimental Protocols
The following protocols provide a general framework for performing Suzuki-Miyaura coupling reactions with substituted phenylboronic acids. Optimization of reaction conditions (temperature, reaction time, and reagent stoichiometry) is often necessary for specific substrate combinations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of a substituted phenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Substituted phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, palladium catalyst, and base.
-
Fit the flask with a condenser and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[18]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[18]
Protocol 2: Coupling of an Electron-Deficient Phenylboronic Acid
This protocol is adapted for challenging couplings involving electron-deficient phenylboronic acids, such as 2-nitrophenylboronic acid.[11]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 equiv)
-
2-Nitrophenylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Toluene/water, 10:1 v/v)
Procedure:
-
Follow the general procedure outlined in Protocol 1, using the specified catalyst system and base.
-
Due to the potentially slower reaction rate, a higher reaction temperature (e.g., 110 °C) and longer reaction time may be necessary.
-
Careful monitoring of the reaction is crucial to determine the optimal endpoint and avoid potential side reactions.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing to avoid catalyst oxidation.[1] |
| Poor solubility of reagents | Try a different solvent system or add a co-solvent.[19][20] Using a boronic ester instead of the acid can also improve solubility.[7] | |
| Inappropriate base | The choice of base is critical.[8] For less reactive systems, a stronger base like K₃PO₄ or Cs₂CO₃ may be required. | |
| Protodeborylation | Degradation of the boronic acid | This is a common side reaction, especially with electron-deficient or sterically hindered boronic acids.[19] Use of boronic esters (e.g., pinacol esters) can mitigate this issue.[21] Minimizing reaction time and temperature can also help. |
| Homocoupling | Coupling of two boronic acid molecules | This can occur if the reaction mixture is not properly degassed, leading to the presence of Pd(II) species that promote this side reaction.[1] |
dot graph "Catalyst_Selection_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
Start [label="Start: Substituted\nPhenylboronic Acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Substituent_Type [label="Analyze Substituent\nElectronic Effects", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Steric_Hindrance [label="Assess Steric\nHindrance", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; EDG [label="Electron-Donating Group", fillcolor="#E6F4EA", fontcolor="#202124"]; EWG [label="Electron-Withdrawing Group", fillcolor="#FCE8E6", fontcolor="#202124"]; Standard_Hindrance [label="Low to Moderate\nSteric Hindrance", fillcolor="#E6F4EA", fontcolor="#202124"]; High_Hindrance [label="High Steric\nHindrance", fillcolor="#FCE8E6", fontcolor="#202124"]; Catalyst1 [label="Standard Pd Catalysts\n(e.g., Pd(PPh3)4, Pd(dppf)Cl2)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst2 [label="Electron-Rich/Bulky Ligands\n(e.g., Buchwald Ligands, NHCs)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst3 [label="Highly Bulky Ligands\n(e.g., RuPhos, BI-DIME)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Run_Reaction [label="Perform Suzuki-Miyaura\nCoupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Substituent_Type; Substituent_Type -> EDG [label="Donating"]; Substituent_Type -> EWG [label="Withdrawing"]; EDG -> Steric_Hindrance; EWG -> Steric_Hindrance; Steric_Hindrance -> Standard_Hindrance [label="Low/Moderate"]; Steric_Hindrance -> High_Hindrance [label="High"]; Standard_Hindrance -> Catalyst1 [label="EDG"]; Standard_Hindrance -> Catalyst2 [label="EWG"]; High_Hindrance -> Catalyst3; Catalyst1 -> Run_Reaction; Catalyst2 -> Run_Reaction; Catalyst3 -> Run_Reaction; } } Caption: Decision workflow for palladium catalyst selection in Suzuki-Miyaura couplings.
Conclusion
The successful execution of Suzuki-Miyaura coupling reactions with substituted phenylboronic acids hinges on a rational approach to catalyst selection. By carefully considering the electronic and steric properties of the substrates, researchers can choose an appropriate palladium catalyst system to achieve high yields and efficiency. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the complexities of this powerful synthetic transformation.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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NROP. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Thomas, S. P., & Aggarwal, V. K. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
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Chemistry. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
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ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
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Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
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Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
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National Institutes of Health. (2019). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
Royal Society of Chemistry. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]
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ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
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MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
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The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
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Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]
-
Synlett. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Buchwald Lab. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ACS Publications. (2004). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. [Link]
-
ACS Publications. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. [Link]
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National Institutes of Health. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
-
University of Windsor. (2006). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]
-
ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
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Application of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid in the Synthesis of a Key Pharmaceutical Intermediate for Alectinib (CH5424802)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Boronic Acids in Oncology Drug Synthesis
(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid has emerged as a critical building block in the synthesis of complex pharmaceutical intermediates, most notably in the production of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib (CH5424802).[1][2] Alectinib is a highly selective and potent therapeutic agent used in the treatment of non-small cell lung cancer (NSCLC).[3][4] The synthesis of such intricate molecules relies heavily on robust and efficient carbon-carbon bond-forming reactions, with the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction being a cornerstone of modern medicinal chemistry.[5][6][7] This application note provides a detailed overview and protocol for the use of this compound in a key Suzuki-Miyaura coupling step, offering insights into the reaction mechanism and practical guidance for its successful implementation.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide, catalyzed by a palladium(0) complex.[8][9] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids have made it an indispensable tool in pharmaceutical development.[8]
Mechanistic Insights: The Role of Each Component
A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[6]
-
Transmetalation: The organoboronic acid is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group to the Pd(II) complex, replacing the halide. The choice of base is crucial as it facilitates the formation of the reactive boronate and can influence the overall reaction rate and yield.[10][11]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Application in the Synthesis of a Key Alectinib Intermediate
In the synthesis of Alectinib, this compound serves as the nucleophilic partner in a Suzuki-Miyaura coupling with an appropriate aryl halide. This reaction constructs a crucial biaryl scaffold within the Alectinib molecule.
Experimental Protocol
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with 9-bromo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile. This protocol is based on procedures described in the scientific literature and patents.[1][2][12]
Materials:
-
This compound
-
9-bromo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium Carbonate (Na2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-bromo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired Alectinib intermediate.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Equiv. | Moles | Mass (g) |
| 9-bromo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile | 393.26 | 1.0 | 1.0 | 393.26 |
| This compound | 255.51 | 1.2 | 1.2 | 306.61 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 731.73 | 0.05 | 0.05 | 36.59 |
| Sodium Carbonate | 105.99 | 2.0 | 2.0 | 211.98 |
| Alectinib Intermediate | 510.01 | - | - | Theoretical Yield: 510.01 |
Causality Behind Experimental Choices
-
Catalyst: Pd(dppf)Cl2 is a robust and commonly used pre-catalyst for Suzuki-Miyaura couplings. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes both the oxidative addition and reductive elimination steps.[13]
-
Base: Sodium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid to the corresponding boronate. It is generally well-tolerated by a wide range of functional groups.[10]
-
Solvent System: A mixture of 1,4-dioxane and water is frequently employed. Dioxane is a good solvent for the organic reactants, while the presence of water is often beneficial for the transmetalation step and helps to dissolve the inorganic base.[14][15] The solvent should be degassed to prevent oxidation of the Pd(0) catalyst.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields. Therefore, maintaining an inert atmosphere throughout the reaction is critical for success.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper degassing of solvents and use of a fresh, high-quality catalyst. |
| Insufficiently strong base | Consider using a stronger base such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3). | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for any decomposition. | |
| Protodeboronation | Presence of excess water or acidic impurities | Use anhydrous solvents and ensure the base is of high purity. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of aryl halide | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
Conclusion
This compound is a valuable and indispensable reagent in the synthesis of the ALK inhibitor Alectinib. Its successful application hinges on a well-executed Suzuki-Miyaura coupling reaction. By understanding the underlying mechanism and carefully selecting and controlling the reaction parameters, researchers can efficiently construct the key biaryl intermediate, paving the way for the synthesis of this life-saving therapeutic.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Accessed January 19, 2026. [Link]
- ACS Catalysis. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. 2020.
- Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. 2002.
-
Wikipedia. Suzuki reaction. Accessed January 19, 2026. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Accessed January 19, 2026. [Link]
- ACS Omega. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. 2020.
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. 2004.
-
Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros. 2024. [Link]
- Molecules. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. 2022.
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. 2020. [Link]
- Beilstein Journal of Organic Chemistry. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. 2020.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. [Link]
- Google Patents. WO2019008520A1 - A process for preparing alectinib or a pharmaceutically acceptable salt thereof. 2019.
-
Journal of Medicinal Chemistry. 9-Substituted 6,6-Dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles as Highly Selective and Potent Anaplastic Lymphoma Kinase Inhibitors. 2011. [Link]
- Google Patents.
- Organic Letters. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. 2007.
- Google Patents. US20210371410A1 - Process for preparing alectinib or a pharmaceutically acceptable salt thereof. 2021.
- Bioorganic & Medicinal Chemistry. Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). 2012.
-
Gupea. Investigating ALK inhibitors alone or in combination as therapeutic options for ALK-positive neuroblastoma. 2021. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross Coupling of Phenylboronic Acid and 5- Iodovanillin. Accessed January 19, 2026. [Link]
- Google Patents. WO2016074532A1 - Method for preparing alectinib. 2016.
- Google Patents. WO2019008520A1 - A PROCESS FOR PREPARING ALECTINIB OR A PHARMACEUTICALLY ACCEPTABLE SALT THEREOF. 2019.
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2023. [Link]
- Google Patents. US20200140427A1 - A process for preparing alectinib or a pharmaceutically acceptable salt thereof. 2020.
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Accessed January 19, 2026. [Link]
-
Organic Letters. Alectinib Synthesis through Formal α-Arylation of Enone. 2015. [Link]
-
R Discovery. Alectinib Synthesis through Formal α-Arylation of Enone. 2015. [Link]
- Google Patents. CN105777710A - Synthesis method of Alectinib. 2016.
- Current Medicinal Chemistry. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. 2019.
- Google Patents. WO2022051983A1 - Synthesis method of alectinib. 2022.
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Application Notes & Protocols: Leveraging (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid for Fragment-Based Library Synthesis
Introduction: The Strategic Role of Boronic Acids in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1] This approach hinges on screening collections of low molecular weight fragments that, due to their simplicity, can form highly efficient and specific interactions with a biological target. Boronic acids and their derivatives have emerged as exceptionally valuable fragments in this paradigm.[2][] Their utility stems from two key features: the ability of the boronic acid moiety to form reversible covalent bonds with active site residues like serine or threonine, and its role as a versatile synthetic handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[2][4]
This document provides a detailed guide for the effective use of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid as a cornerstone fragment in the synthesis of diverse compound libraries. This particular fragment offers a unique combination of features: a reactive boronic acid for coupling, a chloro substituent that acts as an electronic modulator and potential metabolic blocker, and a tert-butylcarbamoyl group that provides steric bulk and hydrogen bonding capabilities, which can be crucial for exploring protein binding pockets.
Physicochemical Properties of the Core Fragment
A thorough understanding of the starting material's properties is fundamental to designing robust synthetic protocols. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C11H15BClNO3 | [5] |
| Molecular Weight | 255.51 g/mol | [5] |
| Appearance | White to off-white powder | General Observation |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in less polar solvents (e.g., toluene, THF), and poorly soluble in water. | General Chemical Knowledge |
The Suzuki-Miyaura Coupling: A Gateway to Chemical Diversity
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the workhorse for generating biaryl structures from boronic acids and aryl halides.[6] Its broad functional group tolerance and mild reaction conditions make it ideal for library synthesis.[7] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for the coupling of the title boronic acid with a diverse range of aryl and heteroaryl halides.
Materials and Reagents
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2, 2-5 mol%)
-
Base (e.g., K2CO3 or K3PO4, 2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
Experimental Workflow
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 0.6 mmol, 1.2 eq.), the aryl halide (0.5 mmol, 1.0 eq.), the palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2, 0.015 mmol, 3 mol%), and the base (e.g., K2CO3, 1.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. The use of a biphasic system with water often aids in dissolving the inorganic base.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C for conventional heating, or 120-150 °C for microwave irradiation) with vigorous stirring.[8] Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Scientific Rationale and Optimization Strategies
The success of a Suzuki-Miyaura coupling, especially in a library synthesis context, depends on the judicious selection of reaction parameters.
Catalyst and Ligand Selection
The choice of palladium catalyst and its associated ligand is paramount. For a substrate like this compound, which has both steric bulk from the tert-butylcarbamoyl group and electronic deactivation from the ortho-chloro substituent, a catalyst system with bulky, electron-rich phosphine ligands is often necessary.
-
Rationale: Ligands such as those in the Buchwald family (e.g., XPhos, SPhos) or dppf (1,1'-Bis(diphenylphosphino)ferrocene) are effective for sterically demanding and electron-deficient substrates.[7] They promote the oxidative addition step and stabilize the palladium center, preventing decomposition. For particularly challenging couplings, increasing the catalyst loading to 5 mol% may be beneficial.
Choice of Base and Solvent
The base plays a critical role in activating the boronic acid for transmetalation. The solvent system must be chosen to ensure adequate solubility of all reactants.
-
Rationale:
-
Bases: Potassium carbonate (K2CO3) is a good starting point. For less reactive aryl chlorides or sterically hindered substrates, a stronger base like potassium phosphate (K3PO4) may be required.[7]
-
Solvents: A mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[9] Water helps dissolve the inorganic base, facilitating its interaction with the boronic acid to form the reactive boronate species. For substrates with poor solubility, a co-solvent like ethanol or the use of a phase-transfer catalyst may be necessary.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient catalyst; Inactive base; Low temperature. | Use a more active catalyst/ligand system (e.g., XPhos-based). Switch to a stronger base (K3PO4). Increase reaction temperature. |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water or acid; Prolonged reaction times at high temperatures. | Use anhydrous solvents if possible, or minimize water content. Use a more stable boronic ester (e.g., pinacol ester). Ensure the base is not too weak. |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) source or ensure conditions promote in situ reduction. |
| Poor Solubility of Reagents | Inappropriate solvent system. | Experiment with different solvent mixtures (e.g., add DMF or ethanol as a co-solvent). Use a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). |
Analysis and Characterization of the Synthesized Library
Ensuring the purity and structural integrity of the synthesized library is a critical, self-validating step. A combination of analytical techniques should be employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis. It provides information on the purity of each compound in the library and confirms its molecular weight.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library, ¹H and ¹³C NMR should be performed to confirm the structure of the coupled products.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the purification of the final compounds, while analytical HPLC is used to determine the final purity.
Conclusion
This compound is a highly valuable and versatile fragment for the construction of diverse chemical libraries. Its unique structural features provide multiple points for interaction with biological targets. By employing a well-optimized Suzuki-Miyaura coupling protocol, researchers can efficiently generate large numbers of novel biaryl compounds. The key to success lies in the rational selection of the catalyst, base, and solvent system, tailored to the specific aryl halide coupling partners. Rigorous analytical characterization ensures the quality and integrity of the resulting library, paving the way for successful hit identification in fragment-based drug discovery campaigns.
References
-
Fragment-Based Drug Discovery. In-depth article on the principles and applications of FBDD. Available from: [Link]
-
Gomez, A. R., et al. Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. Available from: [Link]
-
PubChem. (3-Carbamoyl-4-chlorophenyl)boronic acid. National Center for Biotechnology Information. Available from: [Link]
-
Vasselin, D. A., et al. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. Available from: [Link]
-
Li, G., et al. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available from: [Link]
-
Kyranos, J. N., et al. High-throughput techniques for compound characterization and purification. Current Opinion in Drug Discovery & Development. Available from: [Link]
-
Blakemore, D. Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. Available from: [Link]
-
PubChem. 3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid. National Center for Biotechnology Information. Available from: [Link]
-
Arctom Scientific. This compound. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Available from: [Link]
-
Thomas, S., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Boronic Acid Catalysis for Amide Bond Formation
Abstract
The amide bond is the cornerstone of peptides, proteins, and a vast array of pharmaceuticals and advanced materials. Its synthesis, however, has traditionally been plagued by the use of stoichiometric, atom-inefficient coupling reagents that generate significant waste. This guide details the principles and practice of boronic acid-catalyzed direct amidation, a powerful and green alternative that condenses carboxylic acids and amines with water as the sole byproduct.[1][2] We provide an in-depth look at the catalytic mechanism, a comparative analysis of catalyst systems, field-proven experimental protocols, and a practical troubleshooting guide for researchers, scientists, and drug development professionals seeking to implement this elegant methodology.
Part 1: The Catalytic Principle - Mechanism and Rationale
At its core, boronic acid catalysis circumvents the formation of the non-reactive ammonium carboxylate salt that typically forms when a carboxylic acid and an amine are mixed.[1] The boronic acid acts as a Lewis acid catalyst, activating the carboxylic acid for nucleophilic attack by the amine.[3][4]
The Catalytic Cycle:
The precise mechanism has been a subject of detailed investigation, with evidence pointing away from a simple monomeric acyloxyboron intermediate towards a more complex pathway involving dimeric B-X-B motifs (where X = O or NR).[2][5][6] This dimeric structure is believed to be uniquely capable of activating the carboxylic acid while simultaneously orchestrating the delivery of the amine nucleophile.[5][6]
The generally accepted key steps are as follows:
-
Reversible Esterification: The boronic acid catalyst, ArB(OH)₂, reacts with the carboxylic acid (R¹COOH) in an equilibrium step to form a mono(acyloxy)boronic acid intermediate and water.[7] The removal of water, typically by azeotropic distillation or molecular sieves, is crucial to drive the reaction forward.[7][8]
-
Dimerization & Activation: This intermediate can then form a dimeric B-O-B species, which is considered the key active intermediate.[1][8] This structure enhances the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The amine (R²NH₂) attacks the activated carbonyl group. Catalysts bearing an ortho-substituent, particularly an iodine atom, are thought to accelerate this step by acting as a hydrogen-bond acceptor, stabilizing the transition state.[8][9][10]
-
Tetrahedral Intermediate Collapse: The resulting tetrahedral intermediate collapses to form the desired amide bond (R¹CONHR²) and regenerate the boronic acid catalyst for the next cycle. The cleavage of the C-O bond in the tetracoordinate acyl boronate intermediate is often the rate-determining step.[7]
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle involving a dimeric B-O-B intermediate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Catalytic Amidation [catalyticamidation.info]
- 3. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 9. Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]
Application Note: Microwave-Assisted Suzuki Coupling with (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid
A High-Efficiency Protocol for the Synthesis of Complex Biaryl Scaffolds
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry, for the creation of carbon-carbon bonds to form biaryl structures. This application note provides a detailed, robust protocol for the microwave-assisted Suzuki coupling of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid with various aryl halides. By leveraging the efficiency of microwave irradiation, this method offers significantly reduced reaction times, improved yields, and enhanced purity profiles compared to conventional heating methods. The following sections will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights into optimization and troubleshooting, tailored for researchers and scientists in drug development.
Introduction: The Strategic Advantage of Microwave-Assisted Suzuki Coupling
The synthesis of complex biaryl and heteroaryl structures is a critical endeavor in medicinal chemistry, as these motifs are prevalent in a vast array of pharmacologically active compounds. The palladium-catalyzed Suzuki-Miyaura coupling has emerged as a premier method for forging these bonds due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.
This compound is a particularly valuable building block. The tert-butylcarbamoyl group can confer desirable pharmacokinetic properties by participating in hydrogen bonding and providing steric bulk, while the chloro-substituent offers a handle for subsequent orthogonal cross-coupling reactions, allowing for the rapid generation of molecular complexity.
Traditional Suzuki couplings, however, can be sluggish, often requiring extended reaction times at elevated temperatures. Microwave-assisted organic synthesis (MAOS) directly addresses these limitations. By utilizing microwave irradiation, a process of rapid, uniform heating is achieved, which can dramatically accelerate reaction rates. This is attributed to the efficient interaction of the microwave energy with the polar components of the reaction mixture, leading to a rapid build-up of kinetic energy. This application note provides a comprehensive guide to harnessing this technology for the efficient use of this compound in pharmaceutical research.
The Mechanism of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst, typically in the Pd(0) oxidation state. The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Microwave irradiation primarily influences the kinetics of these steps, often leading to a significant rate enhancement.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the microwave-assisted Suzuki coupling of this compound with a representative aryl bromide.
Materials and Reagents
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (ACS grade)
-
Water (Deionized)
-
Microwave reaction vials (10 mL) with stir bars
-
Biotage® Initiator+ or equivalent single-mode microwave synthesizer
Reaction Setup and Microwave Parameters
The following workflow outlines the setup for the microwave-assisted reaction.
Figure 2: Workflow for the microwave-assisted Suzuki coupling reaction.
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 51.1 mg).
-
Add the aryl bromide (0.24 mmol), Pd(dppf)Cl₂ (0.004 mmol, 3.3 mg), and potassium carbonate (0.6 mmol, 82.9 mg).
-
Add 1,4-dioxane (2.0 mL) and deionized water (0.5 mL).
-
Seal the vial with a septum cap and place it in the microwave reactor cavity.
-
Irradiate the mixture at 120 °C for 15 minutes with a 30-second pre-stirring time.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Temperature | 120 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Time | 15 minutes | Typically sufficient for complete conversion with microwave heating. |
| Solvent System | Dioxane/Water (4:1) | Dioxane solubilizes the organic components, while water dissolves the inorganic base. |
| Base | K₂CO₃ | A moderately strong base that is effective in activating the boronic acid. |
| Catalyst | Pd(dppf)Cl₂ | A robust and versatile catalyst suitable for a wide range of substrates. |
Optimization and Troubleshooting
While the provided protocol is robust, optimization may be necessary for particularly challenging substrates.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Catalyst degradation | Increase reaction time or temperature; Screen alternative catalysts (e.g., SPhos or XPhos based pre-catalysts). |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation | Degas the solvent mixture prior to use; Screen alternative bases (e.g., Cs₂CO₃). |
| Protodeboronation | Presence of excess water or acidic impurities | Use anhydrous solvents; Ensure the base is of high purity. |
Conclusion
This application note details an efficient and reliable protocol for the microwave-assisted Suzuki coupling of this compound. By leveraging the benefits of microwave irradiation, researchers can significantly accelerate the synthesis of complex biaryl scaffolds, thereby streamlining the drug discovery and development process. The provided methodology, coupled with the troubleshooting guide, offers a solid foundation for the successful implementation of this powerful synthetic transformation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Biotage AB. (n.d.). Microwave Assisted Organic Synthesis. Retrieved from [Link]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Central Role of Biaryl Scaffolds and the Power of Suzuki-Miyaura Coupling
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science.[1] These structures, consisting of two directly connected aromatic rings, are prevalent in a vast array of pharmaceuticals, natural products, and advanced materials.[2] Their unique conformational properties and ability to engage in specific molecular interactions make them privileged scaffolds in drug design.[1] Consequently, the development of robust and versatile synthetic methodologies for their construction is of paramount importance.
Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling has emerged as a particularly powerful tool for the formation of carbon-carbon bonds.[3][4] This reaction's widespread adoption is attributable to its mild reaction conditions, exceptional tolerance of various functional groups, and the commercial availability and relatively low toxicity of its boronic acid and ester reagents.[3][5]
This application note provides a comprehensive guide to the utilization of a specialized building block, (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid (CAS No: 871332-72-8), in the synthesis of functionalized biaryl compounds.[6] The presence of the tert-butylcarbamoyl and chloro substituents offers unique opportunities for creating complex molecular architectures with potential applications in drug discovery.
The Reagent in Focus: this compound
This compound is a bifunctional reagent that brings several key features to the synthetic design table. The boronic acid moiety serves as the nucleophilic partner in the Suzuki-Miyaura coupling. The chloro substituent, positioned ortho to the boronic acid, can influence the reactivity of the boronic acid and provides a handle for further functionalization. The tert-butylcarbamoyl group offers a point of diversification and can modulate the physicochemical properties of the final biaryl product.
Key Properties:
| Property | Value |
| CAS Number | 871332-72-8 |
| Molecular Formula | C11H15BClNO3 |
| Molecular Weight | 255.51 g/mol |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8]
-
Oxidative Addition: A low-valent Palladium(0) species reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, our substituted phenylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for the activation of the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable phosphine ligand
-
Potassium carbonate (K2CO3) or other suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents) and the aryl bromide (1.0 equivalent).
-
Add the palladium catalyst, for example, a pre-catalyst mixture of Pd(OAc)2 (0.02 equivalents) and PPh3 (0.08 equivalents).
-
Add the base, potassium carbonate (2.0 equivalents).
-
-
Solvent Addition and Degassing:
-
Under an inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.
-
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Boronic Acid Stoichiometry | 1.2 equivalents | Ensures complete consumption of the limiting aryl halide. |
| Palladium Catalyst Loading | 1-5 mol% | A balance between reaction efficiency and cost. |
| Ligand to Palladium Ratio | 2:1 to 4:1 | Stabilizes the palladium catalyst and promotes the catalytic cycle. |
| Base | K2CO3, Cs2CO3, or K3PO4 | Activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome. |
| Solvent System | Dioxane/Water, Toluene/Water, or DMF | A mixture of an organic solvent and water is often optimal for dissolving both the organic substrates and the inorganic base. |
| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction. |
Expertise and Field-Proven Insights
-
Choice of Catalyst and Ligand: While Pd(OAc)2 with PPh3 is a common starting point, for challenging couplings, particularly with aryl chlorides, more advanced catalyst systems may be necessary. Buchwald or Fu-type phosphine ligands can be highly effective.
-
The Role of the Ortho-Chloro Substituent: The chlorine atom ortho to the boronic acid can sterically hinder the approach to the palladium center during transmetalation.[9][10] This may necessitate slightly higher temperatures or longer reaction times. However, it can also be exploited to achieve specific atropisomeric products in certain cases.[9][10]
-
Base Selection is Critical: The choice of base can significantly influence the reaction rate and yield. For less reactive aryl chlorides, stronger bases like cesium carbonate or potassium phosphate may be beneficial.
-
Degassing is Non-Negotiable: The Pd(0) catalyst is sensitive to oxidation. Thoroughly degassing the solvent and maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst deactivation.
-
Potential Side Reactions: Homocoupling of the boronic acid can occur, especially if the reaction is not properly degassed or if the palladium catalyst is not in the correct oxidation state.[11] Protodeboronation (loss of the boronic acid group) can also be a competing pathway under certain conditions.
Trustworthiness: A Self-Validating System
The protocol described above is designed to be robust and reproducible. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS. Successful synthesis of the desired biaryl product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The expected outcome is the formation of a new carbon-carbon bond between the aromatic ring of the boronic acid and the aryl halide, yielding a functionalized biaryl compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. Careful consideration of the catalyst system, base, and reaction conditions will enable the efficient construction of novel molecular architectures with significant potential.
References
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]
-
Synthesis of Biaryl Ketones from Amides using Benzothiazole-Supported Pd-NHCs. ResearchGate. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). National Institutes of Health. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. National Institutes of Health. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). ACS Publications. [Link]
-
An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022). ACS Publications. [Link]
-
Biaryl synthesis Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
Selected biaryl-containing drug molecules, natural products, and chiral ligands. ResearchGate. [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. [Link]
-
This compound. GlobalChemMall. [Link]
-
(3-Carbamoyl-4-chlorophenyl)boronic acid. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalchemmall.com [globalchemmall.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
The Versatility of Boronic Acids in the Forge of Complex Molecular Architectures: A Guide for the Modern Chemist
Introduction: The Boronic Acid Moiety as a Cornerstone of Modern Synthesis
In the ever-evolving landscape of organic synthesis, the boronic acid functional group has emerged as an indispensable tool for the construction of complex molecular architectures.[1] Its unique reactivity, coupled with the general stability and low toxicity of its derivatives, has positioned it at the heart of numerous synthetic strategies, particularly in the realms of pharmaceutical and materials science.[1] Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, a structure that underpins their versatile chemical behavior. This guide provides an in-depth exploration of the utility of boronic acids, moving beyond a mere recitation of protocols to offer a deeper understanding of the principles that govern their application. We will delve into the mechanistic intricacies of cornerstone reactions, provide detailed, field-tested protocols, and address the practical challenges and nuances that are often encountered in the laboratory.
Core Tenets of Boronic Acid Chemistry: A Mechanistic Perspective
The efficacy of boronic acids in forming new chemical bonds lies in their ability to participate in transmetalation steps within catalytic cycles. This is most prominently exemplified in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility extends to other powerful transformations such as the Chan-Lam and Petasis reactions, each offering unique avenues for molecular diversification.
The Suzuki-Miyaura Coupling: A Paradigm of C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[2][3] Its broad functional group tolerance and relatively mild reaction conditions have made it a workhorse in medicinal chemistry for the synthesis of biaryl and substituted aromatic compounds.[4]
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) intermediate.[2][3][4] This is often the rate-determining step of the reaction.[3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial as it activates the boronic acid, forming a more nucleophilic "ate" complex.[2][4]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[2][4]
Figure 2: Proposed catalytic cycle for the Chan-Lam N-arylation reaction.
The Petasis Reaction: A Three-Component Assembly
The Petasis reaction, also known as the borono-Mannich reaction, is a powerful multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to generate substituted amines. [5]A particularly valuable application is the synthesis of α-amino acids using glyoxylic acid as the carbonyl component. [6][7] The reaction is believed to proceed through the following steps:
-
Iminium Ion Formation: The amine and carbonyl compound condense to form an iminium ion.
-
Boronate Complex Formation: The boronic acid reacts with the hydroxyl group of the intermediate formed from the carbonyl and amine, or with a hydroxyl-containing substrate, to form a reactive boronate "ate" complex.
-
Nucleophilic Transfer: The organic group from the boron is transferred to the electrophilic carbon of the iminium ion. This transfer is often intramolecular and irreversible, driving the reaction to completion. [6]
Figure 3: Simplified workflow of the Petasis multicomponent reaction.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. [8]3. Add the degassed toluene and water via syringe. [8]4. Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). [8][9]6. Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. [10]
Protocol 2: Chan-Lam N-Arylation of an Aniline with Phenylboronic Acid
Materials:
-
Aniline (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the aniline and Cu(OAc)₂ in DCM.
-
Add the pyridine and stir the mixture at room temperature for 15 minutes.
-
Add the phenylboronic acid to the reaction mixture.
-
Stir the reaction at room temperature, open to the air, and monitor its progress by TLC.
-
Upon completion (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of ammonium hydroxide and stir for 20 minutes.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Petasis Synthesis of an α-Amino Acid using Glyoxylic Acid
Materials:
-
A secondary amine (e.g., morpholine) (1.0 mmol)
-
Glyoxylic acid monohydrate (1.1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
To a solution of the secondary amine and glyoxylic acid monohydrate in DCM, add the arylboronic acid.
-
Stir the reaction mixture at room temperature. For less reactive boronic acids, heating may be required. [6]3. Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the mixture and purify by recrystallization or column chromatography.
Practical Considerations: Stability, Purification, and Troubleshooting
Boronic Acid Stability:
While generally stable, some boronic acids, particularly heteroaromatic, vinyl, and cyclopropyl derivatives, can be prone to decomposition. [11]Protodeboronation (loss of the boronic acid group) and oxidation are common degradation pathways. [12]To mitigate these issues:
-
Storage: Store boronic acids in a cool, dry, and dark place.
-
Protection: For particularly unstable boronic acids, consider using more stable derivatives such as pinacol esters or MIDA boronates, which can release the boronic acid in situ under the reaction conditions. [11]N-methyliminodiacetic acid (MIDA) boronates are notably stable to benchtop storage and chromatography. [11]* Reaction Conditions: Minimize reaction times and use degassed solvents to reduce oxidation. [4] Purification of Boronic Acids and Their Derivatives:
Purification can sometimes be challenging due to the polar nature of boronic acids and their tendency to form trimeric anhydrides (boroxines). [13]
-
Recrystallization: This is a preferred method for solid boronic acids. [13][14]* Acid-Base Extraction: Crude boronic acids can be purified by dissolving them in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid. [13][15]* Chromatography: While direct chromatography of boronic acids on silica gel can be problematic, their less polar ester derivatives (e.g., pinacol esters) are generally more amenable to this technique. [16][17]Treating silica gel with boric acid can help to suppress the decomposition of pinacol boronic esters during chromatography. [17] Troubleshooting Common Issues in Suzuki-Miyaura Coupling:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | Inactive catalyst | Ensure proper inert atmosphere; use fresh, high-quality catalyst and ligands. |
| Poor choice of base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water). | |
| Protodeboronation of the boronic acid | Use a milder base, lower the reaction temperature, or use a more stable boronic ester. | |
| Homocoupling of the boronic acid | Presence of oxygen or Pd(II) species | Thoroughly degas solvents; use a Pd(0) source or a pre-catalyst. [4] |
| Dehalogenation of the aryl halide | Presence of water and a strong base | Use anhydrous conditions or a milder base. |
Expanding Horizons: Boronic Acids in Sensing and Bioconjugation
The utility of boronic acids extends beyond traditional organic synthesis. Their ability to reversibly bind with cis-diols forms the basis for their use in chemical sensors for saccharides and other biologically important molecules. [18]This interaction is also being exploited in the development of novel bioconjugation strategies for labeling and modifying proteins and other biomolecules.
Conclusion
Boronic acids are remarkably versatile reagents that have fundamentally transformed the art of molecular construction. A thorough understanding of the mechanisms governing their reactivity, coupled with a practical knowledge of experimental protocols and potential pitfalls, empowers researchers to fully harness their synthetic potential. As the field of chemistry continues to advance, the creative application of boronic acid chemistry will undoubtedly continue to play a pivotal role in the synthesis of complex molecules that shape our world.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- Kotha, S.; Lahiri, K.; Kashinath, D. The Suzuki–Miyaura cross-coupling reaction: a comprehensive review. Tetrahedron2002, 58 (48), 9633–9695.
- Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Lett.1998, 39 (19), 2933–2936.
- Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. New N-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Lett.1998, 39 (19), 2941–2944.
- Petasis, N. A.; Akritopoulou, I. A New and Practical Synthesis of α-Amino Acids from Organoboronic Acids. Tetrahedron Lett.1993, 34 (4), 583–586.
- Hall, D. G., Ed. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials; Wiley-VCH: Weinheim, Germany, 2011.
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling in Modern Organic Synthesis. Chem. Soc. Rev.2014, 43 (1), 412–443.
- Cammidge, A. N.; Crépy, K. V. L. The Suzuki-Miyaura cross-coupling of boronic acids with aryl and vinyl halides. Chem. Commun.2004, (15), 1723–1736.
- Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2009, 131 (19), 6961–6963.
- James, T. D.; Sandanayake, K. R. A. S.; Shinkai, S. Saccharide sensing with molecular receptors based on boronic acid. Angew. Chem. Int. Ed. Engl.1996, 35 (17), 1910–1922.
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Petasis Reaction. Organic Chemistry Portal. [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
How to purify boronic acids/boronate esters?. ResearchGate. [Link]
- Process for purification of boronic acid and its derivatives.
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]
-
Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews. [Link]
-
Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (Volume 1 and 2), Second Edition. ResearchGate. [Link]
-
Daware et al., IJPSR, 2022; Vol. 13(11): 4321-4335. [Link]
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]
-
Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Petasis reaction - Wikipedia [en.wikipedia.org]
- 6. Petasis Reaction [organic-chemistry.org]
- 7. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling with (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically when experiencing low conversion rates with (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid. As Senior Application Scientists, we have compiled this resource to help you diagnose and resolve common issues through a systematic, evidence-based approach.
Frequently Asked Questions (FAQs)
Q1: We are observing very low conversion in our Suzuki coupling reaction using this compound with an aryl bromide. What are the most common initial factors to investigate?
Low conversion in a Suzuki coupling is a common issue that can often be traced back to a few key factors. Before delving into more complex optimization, it's crucial to verify the fundamentals of your reaction setup. The primary culprits are often related to catalyst activity, the integrity of your reagents, or an oxygen-free environment.
First, consider the palladium catalyst's health. Palladium(0) species are the active catalysts, but they are susceptible to oxidation to Palladium(II) in the presence of air, which can significantly slow down or halt the catalytic cycle. Always ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Second, the quality of your reagents, especially the boronic acid, is paramount. Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive anhydrides (boroxines) upon storage. We recommend verifying the purity of your this compound via NMR or checking its storage conditions.
Finally, ensure your solvent and base are anhydrous. Water can hydrolyze the boronic acid and can also interfere with the catalytic cycle. Using freshly dried solvents and bases is critical for reproducible results.
Here is a logical workflow for initial troubleshooting:
Caption: Initial troubleshooting workflow for low Suzuki coupling conversion.
Advanced Troubleshooting Guide
If the initial checks do not resolve the low conversion issue, a more in-depth investigation into the reaction parameters is necessary. The substrate, this compound, has specific electronic and steric features that can influence the reaction's success.
Q2: Our initial troubleshooting failed. Could the structure of this compound itself be the problem?
Yes, the structure of your boronic acid presents two key challenges:
-
Electronic Deactivation: The presence of the electron-withdrawing carbamoyl group can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the Suzuki catalytic cycle. Transmetalation is often the rate-limiting step, and a less reactive boronic acid will exacerbate this.
-
Steric Hindrance: The bulky tert-butyl group ortho to the boronic acid moiety can sterically hinder the approach of the boronic acid to the palladium center, further impeding transmetalation.
The combination of these factors means that standard Suzuki coupling conditions may not be sufficient.
Q3: Given the challenging substrate, how should we select the optimal catalyst, ligand, and base?
Optimizing these three components is crucial for overcoming the electronic and steric hurdles presented by your substrate.
Catalyst and Ligand Selection
For sterically hindered and electronically deactivated substrates, bulky and electron-rich phosphine ligands are often required. These ligands promote the formation of a monoligated, 12-electron Pd(0)L species, which is highly reactive in the oxidative addition step. They also stabilize the palladium center throughout the catalytic cycle.
| Ligand Type | Example Ligands | Key Advantages for This Substrate |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically bulky; excellent for challenging couplings. |
| Bulky Alkylphosphines | t-Bu3P (Tricyclohexylphosphine) | Strong electron-donating ability, promoting oxidative addition. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donors that form very stable palladium complexes, resistant to decomposition. |
Recommendation: We recommend starting with a Buchwald-type ligand like SPhos or XPhos, paired with a palladium source like Pd(OAc)2 or a pre-formed catalyst like XPhos-Pd-G3.
Base Selection
The choice of base is critical. It must be strong enough to activate the boronic acid by forming the more nucleophilic boronate species, but not so strong as to cause significant side reactions like protodeboronation.
| Base | Strength | Solubility | Common Use Cases & Considerations |
| K3PO4 | Moderate | Low in many organic solvents | Often a good choice for sensitive boronic acids as it minimizes protodeboronation. |
| Cs2CO3 | Strong | High | Highly effective, especially with hindered substrates. The large cation can assist in the catalytic cycle. |
| K2CO3 | Moderate | Low | A standard, cost-effective choice, but may not be strong enough for this challenging substrate. |
| Organic Bases (e.g., DBU, Et3N) | Weak | High | Generally not effective for activating boronic acids in Suzuki couplings. |
Recommendation: Start with a stronger inorganic base like Cs2CO3 or K3PO4. The use of an aqueous solution of the base is often beneficial.
Visualizing the Catalytic Cycle
Understanding the key steps helps in troubleshooting. Low conversion with your substrate is likely due to a bottleneck at the transmetalation stage.
Caption: The Suzuki-Miyaura catalytic cycle with the likely bottleneck highlighted.
Experimental Protocols
Q4: Can you provide a starting protocol for optimizing the reaction with this compound?
Certainly. The following protocol is a robust starting point for your optimization studies.
Protocol: Screening for Optimal Conditions
This protocol assumes the coupling partner is an aryl bromide (Ar-Br).
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.2 equivalents).
-
Add the aryl bromide (1.0 equivalent).
-
Add the selected base (e.g., Cs2CO3, 2.0 equivalents).
-
Add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%) and any additional ligand if not using a pre-catalyst.
-
-
Inert Atmosphere Setup:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
-
Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., Dioxane/Water 4:1, 0.1 M concentration relative to Ar-Br) via syringe. The solvent should be degassed by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.
-
-
Reaction:
-
Place the flask in a pre-heated oil bath at 80-100 °C.
-
Stir vigorously for the specified reaction time (e.g., 12-24 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Q5: What should we do if conversion is still low after trying the recommended protocol?
If the optimized conditions still yield low conversion, consider these advanced troubleshooting steps:
-
Increase Catalyst Loading: For very challenging substrates, increasing the catalyst loading from 2 mol% to 5 mol% can be effective.
-
Higher Temperatures: Increasing the reaction temperature (e.g., to 120 °C in a sealed tube with a high-boiling solvent like toluene or DMF) can provide the necessary energy to overcome the activation barrier for transmetalation.
-
Alternative Boron Species: Consider converting the boronic acid to a more reactive trifluoroborate salt (R-BF3K) or MIDA boronate ester. These are often more stable and can exhibit different reactivity profiles.
By systematically evaluating each component of the reaction—reagent quality, catalyst system, base, and solvent—you can effectively diagnose and overcome the challenges associated with the Suzuki coupling of this compound.
References
-
Title: The Suzuki–Miyaura cross-coupling reaction: a personal perspective from the 2010 Nobel Prize lecture Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Mechanism of the Suzuki-Miyaura Reaction: The Role of the Base Source: Journal of the American Chemical Society URL: [Link]
-
Title: A General System for Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Chlorides Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed C–C, C–N, and C–O Bond-Forming Reactions Source: Chemical Reviews URL: [Link]
-
Title: N-Heterocyclic Carbenes in Synthesis Source: Wiley-VCH URL: [Link]
-
Title: Organotrifluoroborates: A New Class of Reagents for C-C Bond Formation Source: Accounts of Chemical Research URL: [Link]
Technical Support Center: Strategies for Preventing Homocoupling of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthetic chemistry. This guide focuses on a frequent and frustrating side reaction: the homocoupling of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid during palladium-catalyzed cross-coupling reactions. Given the electron-deficient nature of this arylboronic acid, it is particularly susceptible to dimerization, which reduces the yield of your desired product and complicates purification.
This document is structured as a series of troubleshooting questions and practical FAQs to directly address issues you may encounter in the lab. We will explore the root causes of homocoupling and provide robust, validated protocols to ensure the success of your Suzuki-Miyaura reactions.
Troubleshooting Guide: Diagnosing and Solving Homocoupling
This section addresses specific experimental problems. The answers provide not just a solution, but the underlying chemical reasoning to empower your future experimental design.
Q1: I'm observing a significant amount of a symmetrical biaryl impurity (a dimer of my boronic acid) in my crude NMR/LC-MS. What are the most likely causes?
A1: This is a classic case of boronic acid homocoupling. For a substrate like this compound, there are two primary mechanistic culprits that are likely acting in your flask:
-
Oxygen-Mediated Oxidative Homocoupling: This is the most common cause. If your reaction is not rigorously free of oxygen, the active Pd(0) catalyst can be oxidized to a Pd(II) peroxo species.[1][2] This palladium peroxo complex readily reacts with two molecules of your boronic acid, leading to the formation of the symmetrical biaryl and regenerating a Pd(0) species.[1][2] The reaction is essentially a competing catalytic cycle fueled by oxygen.[3] Even trace amounts of air can be sufficient to promote this pathway, especially at elevated temperatures.[4][5]
-
Pd(II) Precatalyst-Mediated Homocoupling: If your protocol uses a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), these species can react directly with two equivalents of the boronic acid before the main catalytic cycle even begins.[3][6] This reaction produces the homocoupled dimer and reduces the Pd(II) to the active Pd(0) catalyst required for the Suzuki-Miyaura reaction.[3] While this process initiates the desired cycle, it stoichiometrically consumes your starting material to do so.
A troubleshooting workflow can help systematically eliminate these causes.
Caption: Troubleshooting workflow for minimizing homocoupling.
Q2: My boronic acid is electron-deficient due to the chloro and amide groups. Are there special precautions I need to take?
A2: Yes, absolutely. The electronic nature of your substrate is a critical factor. While all arylboronic acids can homocouple, electron-deficient ones present a unique challenge. Research has shown that for some Suzuki-Miyaura reactions involving electron-deficient arylboronic acids, homocoupling can occur through a less common mechanism involving protonolysis followed by a second transmetalation event, a pathway that does not require oxygen.[7]
Furthermore, the electron-withdrawing groups slow down the crucial transmetalation step in the desired Suzuki-Miyaura cycle. To overcome this, chemists often resort to stronger bases or higher temperatures, which can inadvertently accelerate side reactions like homocoupling and protodeboronation (loss of the B(OH)₂ group).[8]
Key Strategies for Your Substrate:
-
Ligand Choice is Paramount: You must use a ligand that accelerates the desired catalytic cycle so effectively that it outcompetes all side reactions. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are ideal.[7][9] These ligands promote both the initial oxidative addition and the final reductive elimination, keeping the palladium catalyst actively engaged in the cross-coupling pathway.[9]
-
Use a Stronger, Non-Nucleophilic Base: To facilitate the slow transmetalation of your electron-deficient boronic acid, a stronger base is needed.[8] However, to avoid other side reactions, choose a base like K₃PO₄ or Cs₂CO₃ over hydroxides. These bases are effective at activating the boronic acid without being overly aggressive.[10]
Q3: I purged my reaction with nitrogen for 15 minutes, but still see homocoupling. How can I be certain my reaction is oxygen-free?
A3: A simple surface purge is often insufficient to remove dissolved oxygen from the reaction solvents. Dissolved O₂ is the primary culprit in oxidative homocoupling.[4] For a robust and reproducible setup, you must employ more rigorous deoxygenation techniques.
Recommended Deoxygenation Protocol:
-
Solvent Degassing: Before adding to the reaction flask, degas all solvents (both organic and aqueous) for at least 30-60 minutes. The most effective method is subsurface sparging , where you bubble an inert gas (argon or nitrogen) through the solvent via a long needle.[4][11] An alternative, especially for larger volumes, is the freeze-pump-thaw technique, repeated for three cycles.[6]
-
Reaction Assembly: Add all solid reagents (boronic acid, aryl halide, base, ligand, catalyst) to a flame-dried or oven-dried flask.
-
Purge the Headspace: Seal the flask with a septum, and cycle between vacuum and backfilling with inert gas at least three times.
-
Solvent Addition: Add the previously degassed solvents via cannula or syringe.
-
Final Sparge: Bubble inert gas through the assembled reaction mixture for another 5-10 minutes before heating.
-
Maintain Positive Pressure: Throughout the reaction, maintain a positive pressure of inert gas using a balloon or a bubbler system.
Implementing this rigorous protocol was shown to reduce homocoupling from 5.8% to 0.8% in one industrial synthesis.[4][11]
Proactive Prevention & Optimization
Optimizing Reaction Parameters to Suppress Homocoupling
The key to preventing homocoupling is to optimize conditions to maximize the rate of the desired Suzuki-Miyaura cross-coupling relative to the undesired side reactions. The following table summarizes the impact of key variables.
| Parameter | Recommendation for Suppression | Rationale |
| Atmosphere | Strictly Inert (N₂ or Ar) | Prevents the primary oxygen-mediated oxidative homocoupling pathway.[5] Rigorous degassing of all solvents is critical.[4][11] |
| Palladium Source | Pd(0) Source or Modern Precatalyst | Using Pd(0) sources (e.g., Pd₂(dba)₃) or advanced precatalysts (e.g., Buchwald G3/G4) bypasses the initial Pd(II)-mediated homocoupling that occurs with Pd(OAc)₂ or PdCl₂.[3][6] |
| Ligand | Bulky, Electron-Rich Phosphines | Ligands like SPhos, XPhos, or RuPhos accelerate the rate-limiting steps of the desired cycle (oxidative addition, reductive elimination), making homocoupling kinetically less favorable.[7][9][10] |
| Base | Weaker, Non-hydroxide Bases | For electron-deficient boronic acids, K₃PO₄ or Cs₂CO₃ provide sufficient basicity to promote transmetalation without causing excessive protodeboronation or other side reactions.[6][8] |
| Solvent | Aprotic Solvents (Dioxane, Toluene, THF) | These solvents are generally well-tolerated.[6][10] The amount of water co-solvent should be minimized, as excess water can sometimes promote homocoupling, though some is often needed for solubility.[12] |
| Temperature | Lowest Effective Temperature | Running the reaction at the minimum temperature required for a reasonable rate can suppress the activation energy barrier for side reactions more than for the desired cross-coupling.[6] |
| Additives | Mild Reducing Agent (Optional) | Adding a mild reductant like potassium formate can help maintain the palladium catalyst in its active Pd(0) state, further suppressing Pd(II)-mediated pathways.[4][11][13] |
| Procedure | Slow Addition of Boronic Acid | Adding the boronic acid solution slowly via syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[6][13] |
General Protocol for Minimized Homocoupling
This protocol incorporates the best practices discussed above and serves as a robust starting point for the Suzuki-Miyaura coupling of this compound.
-
Degassing: Thoroughly degas the chosen solvent system (e.g., Toluene/Water 10:1) by subsurface sparging with argon for at least 30 minutes.
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), and SPhos (2 mol %).
-
Inerting: Seal the flask and condenser assembly. Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of argon, add the Pd(0) source (e.g., Pd₂(dba)₃, 1 mol %) or an appropriate SPhos precatalyst.
-
Solvent Addition: Add the degassed solvent via cannula to the flask.
-
Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of argon and monitor by LC-MS until the aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.
Mechanistic Insights & Advanced FAQs
FAQ 1: Can you visualize the difference between the desired Suzuki pathway and the competing homocoupling pathway?
A1: Certainly. The key is that both pathways originate from the same active Pd(0) catalyst. The reaction's success depends on steering the catalyst down the desired cross-coupling cycle. The diagram below illustrates the desired Suzuki-Miyaura cycle in blue and the primary oxygen-mediated homocoupling side reaction in red.
Caption: Competing catalytic cycles: Suzuki-Miyaura (blue) vs. Homocoupling (red).
FAQ 2: How can I accurately monitor my reaction and quantify the amount of homocoupled byproduct being formed?
A2: Effective reaction monitoring is crucial for optimization. While Thin Layer Chromatography (TLC) can give a qualitative indication of product formation and starting material consumption, it often cannot resolve the desired product from the homodimer.
For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) , coupled with a Mass Spectrometer (MS), is the gold standard.[14][15]
-
Methodology: A reverse-phase C18 column is typically effective.[15] A gradient method using a mobile phase like ammonium acetate in water and acetonitrile can separate your starting materials, desired product, and the homodimer.[15]
-
Detection: The MS detector can confirm the identity of each peak by its mass-to-charge ratio (m/z). The UV detector on the HPLC/UPLC can be used to determine the relative percentage of each component by peak area, allowing you to accurately quantify the extent of homocoupling and the conversion to your desired product. This data is invaluable for systematically optimizing your reaction conditions.
References
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(2), 353–358. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Kumar, P., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3292-3297. [Link]
-
Genov, M., et al. (2018). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ACS Omega, 3(11), 15635–15643. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Sterically Demanding Suzuki Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for navigating the complexities of sterically demanding Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that the synthesis of molecules with significant steric hindrance, such as multi-ortho-substituted biaryls, presents unique challenges that require a nuanced approach to reaction optimization. This guide is structured in a practical question-and-answer format to directly address the specific issues you may encounter in the lab. We will delve into the causality behind experimental choices, providing you with the rationale needed to troubleshoot effectively and advance your research.
Troubleshooting Guide & FAQs
Here, we address common problems and frequently asked questions regarding base and solvent selection for sterically hindered Suzuki couplings.
Q1: My Suzuki reaction with a sterically hindered aryl halide and/or boronic acid is failing or giving very low yields. Where should I start troubleshooting?
A1: Low conversion in sterically demanding Suzuki couplings is a common hurdle and typically points to issues with one of the key steps in the catalytic cycle: oxidative addition or reductive elimination. Both steps can be significantly slowed by steric hindrance.[1][2]
Here is a systematic approach to troubleshooting:
-
Evaluate Your Base: The base is not merely a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is crucial for the transmetalation step.[3][4][5] For sterically hindered substrates, the choice of base is critical.
-
Reassess Your Solvent System: The solvent influences the solubility of all components (substrates, base, catalyst) and can dramatically affect the reaction rate and even selectivity.[6][7]
-
Consider the Catalyst System (Palladium Precatalyst & Ligand): While this guide focuses on base and solvent, an inadequate ligand is a frequent cause of failure. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the difficult oxidative addition and reductive elimination steps with hindered substrates.[8][9][10]
The following diagram illustrates a logical troubleshooting workflow when encountering low yields.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Q2: What is the best base for a Suzuki reaction with tetra-ortho-substituted biaryls? Why are strong bases like NaOH or Na₂CO₃ sometimes ineffective?
A2: For extremely hindered couplings, such as the formation of tetra-ortho-substituted biaryls, moderately strong, non-nucleophilic inorganic bases are generally the most effective.
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for challenging couplings. Its efficacy stems from its sufficient basicity to form the boronate "ate" complex and its high lattice energy, which can influence the reaction environment. It is typically used in anhydrous conditions.[11]
-
Potassium tert-Butoxide (t-BuOK): A very strong base that can be highly effective, particularly when paired with robust NHC ligands in non-polar solvents like dioxane.[12]
-
Cesium Carbonate (Cs₂CO₃) and Potassium Carbonate (K₂CO₃): These are also common choices. The larger, more polarizable cation (Cs⁺) can sometimes offer advantages in solubility and reactivity. K₂CO₃ is a good starting point for many systems and is often used with an aqueous co-solvent.[13][14]
Strong, nucleophilic bases like sodium hydroxide (NaOH) can be problematic for several reasons in sterically demanding reactions:
-
Substrate Degradation: They can promote side reactions, especially with base-sensitive functional groups on the substrates.
-
Catalyst Inhibition: At high concentrations, hydroxide ions can lead to the formation of unreactive palladium species or promote the degradation of phosphine ligands.[15]
-
Protodeboronation: The combination of a strong base and water can accelerate the undesired cleavage of the C-B bond in the boronic acid, a common side reaction with electron-rich or heteroaryl boronic acids.[16][17]
The following table summarizes recommended bases for different scenarios:
| Scenario | Recommended Base(s) | Rationale & Key Considerations |
| General Sterically Hindered | K₃PO₄, Cs₂CO₃ | Good balance of reactivity and functional group tolerance. Often used in anhydrous polar aprotic or ethereal solvents. |
| Extremely Hindered (e.g., tetra-ortho) | t-BuOK, K₃PO₄ | Stronger bases needed to drive the reaction. t-BuOK is often paired with NHC ligands.[12] |
| Base-Sensitive Functional Groups | K₂CO₃, KF, CsF | Milder bases to prevent substrate decomposition. Fluoride ions can be effective activators of boronic acids.[3] |
| Protodeboronation Prone Substrates | K₃PO₄ (anhydrous), KF | Minimize water content and use a milder base to suppress this side reaction.[17] |
Q3: How does solvent choice impact my sterically hindered reaction? Should I use polar or nonpolar solvents? What about adding water?
A3: Solvent choice is a powerful tool for optimizing Suzuki reactions, as it influences both substrate/reagent solubility and the stability of intermediates in the catalytic cycle.[7][18]
-
Nonpolar Aprotic Solvents (Toluene, Dioxane): These are the most common and often the best starting points for sterically demanding couplings.[12][19] They are relatively non-coordinating, which prevents them from competing with the desired ligands for binding to the palladium center. This is crucial when using bulky ligands designed to facilitate difficult catalytic steps.
-
Polar Aprotic Solvents (THF, 2-MeTHF, DMF, NMP): While THF is widely used, more polar solvents like DMF or NMP can sometimes be beneficial for solubilizing polar substrates or inorganic bases. However, they can also coordinate to the palladium center, potentially inhibiting catalysis.[6][18] Their use should be carefully considered and are generally not the first choice for hindered systems unless solubility is a major issue.[20]
-
The Role of Water: Adding a small amount of water as a co-solvent (e.g., Dioxane/H₂O 9:1) is a very common practice. The primary benefit is to dissolve the inorganic base (like K₂CO₃ or Cs₂CO₃), ensuring it is available to activate the boronic acid.[19][21] For anhydrous reactions using bases like K₃PO₄, even trace amounts of water can be critical for activating the base.[11] However, excessive water can promote protodeboronation.[17]
The decision pathway for solvent selection can be visualized as follows:
Caption: Decision diagram for solvent selection in Suzuki couplings.
Q4: I am observing significant protodeboronation of my boronic acid. How can I mitigate this using base and solvent selection?
A4: Protodeboronation is a competitive, non-productive pathway where the boronic acid reacts with a proton source (often water) to regenerate the corresponding arene, effectively consuming your starting material. This is particularly problematic for electron-rich and heteroaryl boronic acids.[16][17]
To minimize protodeboronation:
-
Use Anhydrous Conditions: The most direct approach is to remove water. Use anhydrous solvents and a base that does not require water for dissolution, such as finely powdered, anhydrous K₃PO₄.
-
Choose a Milder Base: Strong bases in aqueous media accelerate the side reaction. Switching from K₂CO₃/H₂O to anhydrous K₃PO₄ or even potassium fluoride (KF) can significantly reduce protodeboronation.[3][17]
-
Switch to a Boronic Ester: Boronic esters, particularly pinacol esters (Bpin), are more stable and less susceptible to protodeboronation than their corresponding boronic acids.[17] If you are synthesizing your own boron reagent, consider preparing the ester instead.
-
Control Reaction Time and Temperature: Do not run the reaction longer or at a higher temperature than necessary. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki Coupling
This protocol provides a robust starting point for coupling a di-ortho-substituted aryl bromide with a di-ortho-substituted arylboronic acid.
Materials:
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Di-ortho-substituted aryl bromide (1.0 equiv)
-
Di-ortho-substituted arylboronic acid (1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, aryl bromide, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: Proper degassing is critical for catalyst longevity and reaction success.[17]
References
-
Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. [Link]
- BenchChem. (n.d.). Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides.
- BenchChem. (n.d.). Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Ishiyama, T., & Miyaura, N. (2016). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... Retrieved from [Link]
- Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry.
- Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7491.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Ota, E., et al. (2022).
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Nielsen, D. K., et al. (2017). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry.
- ResearchGate. (n.d.). Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4].
- Köhler, K., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5.
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?
- Kwong, F. Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions.
- ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- ResearchGate. (n.d.). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure.
- ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction.
- ResearchGate. (n.d.). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids.
- Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters.
- ResearchGate. (n.d.). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- ResearchGate. (n.d.). The Suzuki Coupling of Aryl Chlorides in TBAB—Water Mixtures.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Reddit. (2020). What is the proper way to set up a suzuki coupling?
- BenchChem. (n.d.). Optimizing base selection for Suzuki reactions with sensitive substrates.
- Reddit. (n.d.). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
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- 19. pcliv.ac.uk [pcliv.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
Technical Support Center: Navigating the Degradation of Boronic Acids in Copper-Mediated Reactions
Welcome to the technical support center dedicated to addressing a critical challenge in modern organic synthesis: the degradation of boronic acids in copper-mediated cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize powerful transformations like the Chan-Lam-Evans (CLE) coupling and aim to enhance their reaction efficiency and reproducibility. Here, we move beyond simple protocols to dissect the underlying causes of common experimental failures, offering field-proven insights and actionable troubleshooting strategies.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses the most frequently encountered problems during copper-mediated reactions involving boronic acids. Each issue is presented with its common symptoms, a detailed explanation of the potential chemical causes, and a step-by-step guide to resolution.
Issue 1: Low Yield of Desired Cross-Coupling Product Accompanied by Significant Protodeboronation
Symptoms: Your primary C-C or C-heteroatom bond formation is inefficient. The major byproduct observed through techniques like NMR or LC-MS is the arene or heteroarene, resulting from the replacement of the boronic acid group with a hydrogen atom.[1][2]
Causality Explained: Protodeboronation is the cleavage of the C-B bond, which is then replaced by a C-H bond.[2] This undesired side reaction is often catalyzed by the copper species and is highly dependent on the presence of a proton source. The reaction pH and the speciation of the boronic acid are critical factors; the reaction can proceed through acid-catalyzed or base-catalyzed pathways.[2][3] In the context of copper catalysis, Cu(II) species, in particular, have been shown to promote protodeboronation.[1][4]
Caption: Competing pathways: Desired cross-coupling vs. protodeboronation.
-
Solvent and Reagent Purity:
-
Action: Ensure all solvents are anhydrous. Use freshly dried solvents or purchase high-quality anhydrous grades. Dry all solid reagents (e.g., base, additives) in a vacuum oven before use.
-
Rationale: Protic species, especially water, are primary proton sources for protodeboronation.[1] Rigorous exclusion of moisture is the first line of defense.
-
-
Atmosphere Control:
-
Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: While some Chan-Lam reactions require oxygen as a terminal oxidant to regenerate the active Cu(II) catalyst, in other cases, an inert atmosphere can minimize side reactions, including certain pathways for protodeboronation.[1] The optimal atmosphere should be determined empirically for your specific system.
-
-
Base Optimization:
-
Action: Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, Et₃N, DBU). Vary the stoichiometry of the base.
-
Rationale: The base is not merely an acid scavenger. It plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species, which is essential for transmetalation.[5] However, an inappropriate base or concentration can accelerate protodeboronation.[1] The optimal base will favor transmetalation over protonolysis.
-
-
Consider Boronic Acid Surrogates:
-
Action: For inherently unstable boronic acids (e.g., many 2-heterocyclic, vinyl, and cyclopropyl derivatives), switch to more stable surrogates like N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates.[6][7]
-
Rationale: These surrogates employ a "slow-release" strategy.[2][6] Under the reaction conditions, the active boronic acid is generated in low concentrations, minimizing its residence time in the reaction mixture and thus suppressing decomposition pathways that compete with the desired cross-coupling.[6][7]
-
Issue 2: Significant Formation of Symmetrical Biaryl (Homocoupling) Byproduct
Symptoms: Alongside your desired unsymmetrical product, you observe a significant amount of a symmetrical biaryl (Ar-Ar), formed from the coupling of two boronic acid molecules.
Causality Explained: The copper catalyst, in both Cu(I) and Cu(II) oxidation states, can promote the homocoupling of boronic acids.[1][8] The mechanism often involves two sequential B-to-Cu transmetalation steps to form a diaryl-copper intermediate, which then undergoes reductive elimination.[8] Recent studies suggest a more complex pathway where organocopper(II) dimers can form bis-organocopper(III) complexes that readily eliminate to give the homocoupled product.[8][9] This side reaction is a major competitor to the desired cross-coupling pathway.
Caption: Simplified pathway for copper-catalyzed homocoupling.
-
Copper Source and Loading:
-
Action: Screen different copper salts (e.g., Cu(OAc)₂, CuI, CuTC, Cu₂O). Optimize the catalyst loading; sometimes lower loadings can disfavor the bimolecular homocoupling pathway.[8]
-
Rationale: The choice of copper precursor and its counter-ion can significantly influence the equilibrium between different copper species in solution, thereby affecting the relative rates of homocoupling versus cross-coupling.[1]
-
-
Ligand Screening:
-
Action: Introduce and screen various ligands, such as diamines (e.g., TMEDA) or phenanthrolines.[1]
-
Rationale: Ligands modulate the electronic properties and steric environment of the copper center. A well-chosen ligand can accelerate the desired cross-coupling catalytic cycle while sterically or electronically disfavoring the formation of the diaryl-copper intermediates required for homocoupling.[10][11]
-
-
Base and Solvent Optimization:
-
Action: As with protodeboronation, systematically screen bases and solvents.
-
Rationale: A coordinating base is required to enable the B-to-Cu(II) transmetalation.[8][12] However, the nature of the base and solvent can influence the aggregation of copper species and the stability of key intermediates, thereby shifting the selectivity between homocoupling and cross-coupling.
-
-
Reaction Temperature and Concentration:
-
Action: Evaluate the effect of temperature. Lower temperatures may favor the desired reaction. Also, investigate the effect of concentration, as higher dilutions can sometimes disfavor the bimolecular homocoupling reaction.
-
Rationale: The activation energies for the desired cross-coupling and the undesired homocoupling pathways may be different. A systematic temperature screen can identify a window where the rate of the desired reaction is significantly higher than that of the side reaction.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for boronic acids in copper-catalyzed reactions? A1: The two main degradation pathways are protodeboronation (cleavage of the C-B bond and replacement with a C-H bond) and homocoupling (coupling of two boronic acid molecules to form a symmetrical biaryl).[1] Both are common side reactions catalyzed by copper.
Q2: How does the choice of copper catalyst oxidation state (Cu(I) vs. Cu(II)) affect boronic acid stability? A2: Both Cu(I) and Cu(II) can be problematic. Cu(I) can insert into the carbon-boron bond, leading to degradation.[10] Cu(II) species are known to promote protodeboronation.[1][4] The optimal choice is highly substrate-dependent, and screening of different copper sources is often necessary.[1]
Q3: Is an inert atmosphere always necessary? I thought Chan-Lam couplings worked in the open air. A3: The role of oxygen is complex. In many Chan-Lam couplings, oxygen (from the air) is the terminal oxidant required to regenerate the active Cu(II) catalyst from Cu(I) formed after reductive elimination.[1][13] However, in other systems, oxygen can promote undesired oxidative side reactions.[10] If you are experiencing low yields, it is crucial to test the reaction under an inert atmosphere (N₂ or Ar) to determine if oxygen is beneficial or detrimental for your specific transformation.[1]
Q4: What are MIDA boronates and how do they improve stability? A4: MIDA (N-methyliminodiacetic acid) boronates are air-stable, crystalline derivatives of boronic acids.[6][7] The MIDA ligand protects the reactive boronic acid functional group from degradation pathways like protodeboronation and polymerization.[6] Under specific basic, aqueous conditions, the MIDA group is slowly hydrolyzed to release the reactive boronic acid in situ. This "slow-release" mechanism maintains a very low concentration of the unstable free boronic acid, which favors the desired cross-coupling over competing decomposition reactions.[2][6]
Q5: My boronic acid looks fine by eye, but my reactions are inconsistent. What could be the issue? A5: Boronic acids can dehydrate over time to form cyclic trimers called boroxines.[14][15][16] This is a reversible equilibrium that is shifted towards the boroxine upon removal of water.[14] While boroxines can be active in some coupling reactions (hydrolyzing back to the boronic acid in situ), their reactivity can differ, leading to inconsistent results.[15][17] It is advisable to check the purity of your boronic acid by ¹H or ¹¹B NMR. If significant boroxine formation is suspected, using fresh or repurified boronic acid may resolve the inconsistency.
Q6: What analytical techniques are best for monitoring boronic acid degradation in situ? A6: Several techniques can be employed. ¹¹B NMR is particularly powerful as it directly probes the boron atom, allowing you to distinguish between the boronic acid, boronate esters, and other boron-containing species.[18][19] HPLC or UPLC-MS are also excellent for monitoring the consumption of the starting material and the formation of both the desired product and byproducts like the protodeboronated arene and the homocoupled biaryl.[18][20] However, care must be taken as some boronic acids can degrade on-column during reversed-phase HPLC analysis.[18][21]
Section 3: Data and Protocols
Table 1: General Troubleshooting Parameters
| Parameter | Recommended Action | Rationale |
| Solvent | Use high-purity, anhydrous solvents. | Minimizes protic sources that lead to protodeboronation.[1] |
| Base | Screen a variety (e.g., K₃PO₄, Cs₂CO₃, Et₃N). | The base is critical for activating the boronic acid but can also promote side reactions.[1][5] |
| Ligand | Screen N- or O-based ligands (e.g., phenanthroline). | Modulates copper's reactivity to favor cross-coupling over homocoupling.[1] |
| Atmosphere | Test both air/O₂ and inert (N₂/Ar) conditions. | Determines the necessity of O₂ as an oxidant versus its potential to cause side reactions.[1] |
| Boronic Acid | Use fresh, pure reagent or a stable surrogate (MIDA). | Avoids issues with decomposition (protodeboronation) or boroxine formation.[6][15] |
Protocol: Screening for Optimal Base in a Trial Chan-Lam Coupling
This protocol provides a general workflow for identifying the optimal base to minimize boronic acid degradation.
-
Setup: Arrange a series of parallel reaction vials. To each vial, add your aryl boronic acid (1.2 equiv.), amine/alcohol coupling partner (1.0 equiv.), and Cu(OAc)₂ (10 mol%).
-
Base Addition: To each respective vial, add a different base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Et₃N, DBU) at a consistent stoichiometry (e.g., 2.0 equiv.). Include a control reaction with no base.
-
Solvent and Atmosphere: Add anhydrous solvent (e.g., DCM, Toluene, or MeCN) to each vial. Seal the vials and establish the desired atmosphere (start with open to air, as is common for CLE reactions).
-
Reaction: Place the vials in a heating block at the desired temperature (e.g., room temperature or 50 °C).
-
Monitoring: After a set time (e.g., 4, 8, and 24 hours), take a small aliquot from each reaction. Quench the aliquot, dilute it, and analyze by LC-MS.
-
Analysis: Quantify the relative peak areas for the starting materials, the desired product, the protodeboronated byproduct, and the homocoupled byproduct. The optimal base will show the highest ratio of product to byproducts.
References
-
Boronic Acids: Applications, Issues, and Potential Solutions. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. (2022, November 3). PMC. Retrieved January 19, 2026, from [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Protodeboronation. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. (2022, November 3). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. (2019, March 25). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. (2019, March 25). ResearchGate. Retrieved January 19, 2026, from [Link]
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Boronic acid. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022, September 10). ACS Publications. Retrieved January 19, 2026, from [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009, April 30). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017, August 21). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Effect of ligands on the copper-catalyzed annulations reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (n.d.). Wiley Online Library. Retrieved January 19, 2026, from [Link]
-
Copper-Catalyzed Oxidative Acetalization of Boronic Esters: An Umpolung Strategy for Cyclic Acetal Synthesis. (2020, May 6). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Copper activation of boronic acids: Factors affecting reactivity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A focus on B-to-Cu and Cu-to-Cu Transmetalations. (2022, October 10). ResearchGate. Retrieved January 19, 2026, from [Link]
-
I desperately need help and I'm out of answers. (n.d.). Reddit. Retrieved January 19, 2026, from [Link]
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Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013, April 3). HETEROCYCLES. Retrieved January 19, 2026, from [Link]
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Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Chan–Lam coupling. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. (2012, March 16). PubMed. Retrieved January 19, 2026, from [Link]
-
Analytical techniques for boron quantification supporting desalination processes-- A review. (n.d.). ScienceDirect. Retrieved January 19, 2026, from [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. (2022, November 3). MDPI. Retrieved January 19, 2026, from [Link]
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Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. (2018, June 25). ACS Publications. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Troubleshooting Catalyst Deactivation by Nitrogen-Containing Boronic Acids
Welcome to the technical support guide for researchers, chemists, and process development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving nitrogen-containing boronic acids. These substrates are invaluable building blocks in medicinal chemistry and materials science, yet their inherent properties can lead to significant catalytic challenges.[1] This guide provides in-depth, field-tested insights and actionable protocols to diagnose, mitigate, and overcome catalyst deactivation.
Section 1: Understanding the Core Problem: Why N-Heterocycles Deactivate Catalysts
Nitrogen-containing heterocycles, particularly pyridines, pose a dual challenge in cross-coupling reactions. Their lone pair of electrons can act as a Lewis base, which is desired for the reaction mechanism, but it can also act as a potent L-type ligand that coordinates strongly to the palladium center.[2][3] This coordination can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive, effectively "poisoning" the reaction.[3][4]
Key Deactivation Pathways:
-
Direct Catalyst Poisoning: The nitrogen atom of the boronic acid or the coupled product can coordinate to the active Pd(0) species, preventing it from participating in the catalytic cycle.[2][3] This is particularly problematic with unhindered pyridines.
-
Protodeboronation: This is a critical side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming the starting material without forming the desired product.[5] This process is highly dependent on pH and the specific heterocycle.[5][6]
-
Isomer-Specific Reactivity: 2-Pyridyl and certain thiazolyl boronic acids are highly susceptible to rapid protodeboronation at neutral pH through the formation of a reactive zwitterionic intermediate.[5][7][8] In contrast, 3- and 4-pyridylboronic acids are significantly more stable under similar conditions.[7][8]
-
-
Product Inhibition: The nitrogen-containing product of the coupling reaction can also act as a poison, binding to the catalyst and slowing down or halting the reaction as product concentration increases.
Section 2: Troubleshooting Decision Tree
Begin your troubleshooting process here. Identify your primary observation and follow the path to the relevant detailed guide.
Section 3: Troubleshooting Guides & FAQs
FAQ 1: My reaction with a pyridylboronic acid fails to start or shows minimal conversion. What's the likely cause and solution?
Answer: This issue almost always points to rapid catalyst inhibition or a failure to generate the active Pd(0) catalyst. The nitrogen on your boronic acid is likely binding to the palladium center and preventing the catalytic cycle from starting.[9]
Causality: Standard Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require an in situ reduction to the active Pd(0) state.[10] Lewis-basic heterocycles can interfere with this activation step. Furthermore, ligands like PPh₃ are often not sufficient to protect the catalyst or promote the reaction with challenging heterocyclic substrates.[9]
Solutions & Protocols:
-
Switch to a Pre-formed, Air-Stable Precatalyst: The most robust solution is to use a modern palladium precatalyst. These complexes are designed to cleanly and rapidly generate the active, monoligated Pd(0) species under reaction conditions, bypassing problematic activation steps.[11][12]
-
Employ Bulky, Electron-Rich Ligands: If you are forming the catalyst in situ from a source like Pd₂(dba)₃, the choice of phosphine ligand is critical. Bulky, electron-rich "Buchwald-type" ligands are essential.[13][14]
-
Why it Works: The steric bulk of these ligands creates a protective pocket around the palladium atom. This bulk can physically hinder the nitrogen heterocycle from coordinating to the metal center, thus preventing catalyst poisoning.[15] The high electron-donating ability of these phosphines also increases the catalyst's activity, particularly for the oxidative addition of challenging aryl chlorides.[16][17]
-
Recommended Ligands: XPhos, SPhos, or RuPhos are excellent starting points.[14][18]
-
FAQ 2: My Suzuki coupling with a nitrogen-containing boronic acid starts well but then stalls at 30-60% conversion. What should I investigate?
Answer: A stalling reaction suggests that the catalyst is initially active but deactivates over time. This can be due to product inhibition, slow poisoning, or instability of the boronic acid under the reaction conditions.
Solutions & Protocols:
-
Optimize the Base and Solvent System: The choice of base is critical and can significantly influence both catalyst stability and the rate of protodeboronation.[19][20][21]
-
Base Selection: While strong bases are needed for transmetalation, excessively harsh conditions can promote boronic acid decomposition. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often superior to hydroxides.[19][22] K₃PO₄, in particular, is often effective for challenging couplings.[22]
-
Solvent Effects: Ensure you are using anhydrous, degassed solvents.[9] Oxygen is detrimental to the active Pd(0) catalyst.[9][18] Common solvent systems include dioxane/water or toluene/water mixtures. Screening different ratios can be beneficial.
-
-
Increase Catalyst Loading: For particularly difficult couplings, a higher catalyst loading (e.g., moving from 1 mol% to 3-5 mol%) can sometimes be enough to push the reaction to completion despite gradual deactivation.[18] This is often a practical first step in process optimization.
-
Consider Copper Co-catalysis: For notoriously difficult couplings, especially with 2-heterocyclic boronates, the addition of a copper(I) salt (e.g., CuI, CuTC) can have a dramatic positive effect.[23]
-
Mechanism Insight: While the exact mechanism is debated, it is proposed that copper may facilitate the transmetalation step, thereby accelerating the productive catalytic cycle and outcompeting deactivation pathways.[23]
-
FAQ 3: I'm observing a major byproduct corresponding to the protonated heterocycle. How do I minimize protodeboronation?
Answer: The observation of the protonated starting material is a clear indication of protodeboronation, a common and frustrating side reaction.[5] This is especially prevalent with 2-pyridylboronic acids and other electron-deficient systems.[7][8]
Solutions & Protocols:
-
Switch to a Boronate Ester: This is the most effective and widely used strategy. Boronic acids exist in equilibrium with their corresponding boronate anions and boroxines, and their stability is highly pH-dependent.[6] By converting the boronic acid to a more stable derivative, you can suppress protodeboronation.[22]
-
Recommended Derivatives:
-
Pinacol Boronate Esters (B(pin)): Generally more stable than the corresponding boronic acids and readily available.
-
MIDA Boronate Esters: Offer exceptional stability and can be used in iterative cross-coupling strategies.[22]
-
-
Why it Works: These esters act as "slow-release" sources of the boronic acid under the basic reaction conditions, keeping the instantaneous concentration of the sensitive free boronic acid low, thus minimizing its decomposition.[6]
-
-
Ensure Strictly Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, water is a reactant in protodeboronation.[5][9] For highly sensitive substrates, switching to a strictly anhydrous system (e.g., anhydrous THF or Dioxane with a base like CsF or K₃PO₄) can be beneficial.
-
Control Reaction Temperature: Higher temperatures can accelerate protodeboronation. If possible, running the reaction at a lower temperature for a longer time may improve the yield of the desired product. The use of highly active Buchwald-type ligands and precatalysts often allows for reactions to be run at lower temperatures (even room temperature in some cases), which further helps to minimize this side reaction.[24]
Section 4: Advanced Protocols & Methodologies
Protocol 4.1: High-Throughput Screening for Optimal Ligand/Base Combination
This protocol allows for the rapid identification of promising reaction conditions for a challenging new substrate.
Workflow Diagram:
Procedure:
-
Preparation: Prepare stock solutions of your aryl halide, N-heterocyclic boronic acid (or ester), and a palladium source (e.g., Pd₂(dba)₃) in the chosen solvent.
-
Arraying: In a 96-well plate or vial block, dispense a pre-weighed amount of different phosphine ligands into columns and different bases into rows.
-
Dispensing: Use an automated liquid handler to dispense the stock solutions and solvent into each well.
-
Reaction: Seal the plate and place it on a heated stirring block for a set amount of time (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each well, quench, dilute, and analyze by a high-throughput method like LC-MS to determine the conversion to product and identify major byproducts.
-
Validation: The most promising conditions should be repeated on a larger scale to confirm the results.
Section 5: Reference Data
Table 5.1: Recommended Starting Conditions for Common N-Containing Boronic Acids
| Boronic Acid Type | Stability Concern | Recommended Derivative | Recommended Ligand | Recommended Base | Key Consideration |
| 2-Pyridyl | Very High (Protodeboronation) | Pinacol or MIDA Ester | XPhos, SPhos | K₃PO₄ | Avoid high temperatures and strong bases like NaOH. Strictly anhydrous conditions can help. |
| 3-Pyridyl | Moderate | Boronic Acid or Pinacol Ester | XPhos, RuPhos | K₃PO₄, K₂CO₃ | Generally more robust than the 2-pyridyl isomer. Catalyst poisoning is the main concern. |
| 4-Pyridyl | Moderate | Boronic Acid or Pinacol Ester | SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Similar to 3-pyridyl; can be susceptible to homocoupling. Ensure rigorous deoxygenation.[9] |
| Pyrimidyl | High | Pinacol or MIDA Ester | XPhos, AdBrettPhos | Cs₂CO₃, K₃PO₄ | Can be very challenging due to strong catalyst coordination. Precatalysts are highly recommended. |
| Imidazolyl | Variable | N-Protected Pinacol Ester | Buchwald Ligands, NHCs | K₂CO₃, CsF | The free N-H can complicate reactions. Protection of the imidazole nitrogen is often required. |
Section 6: References
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Tani, M., et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Fors, B. P., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. [Link]
-
Tashiro, S., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
DeVasher, R. B., et al. (2016). Well-defined nickel and palladium precatalysts for cross-coupling. PMC - PubMed Central. [Link]
-
Optimise cross-coupling with ligand-free NHC–Pd precatalysts. Chemistry World. [Link]
-
Le-Dey, R., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Teramoto, H., et al. (2022). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
Zultanski, S. L., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]
-
Guram, A. S., et al. (2006). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters. [Link]
-
Protsailo, L. V., & Kurmakov, S. L. (2001). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
-
Bruneau, A., et al. (2018). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. ResearchGate. [Link]
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]
-
The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]
-
Effect of the Base on the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
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Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]
-
The Crucial Role of Phosphine Ligands in Modern Catalysis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Kim, S., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]
-
Phosphine ligands and catalysis. Gessner Group. [Link]
-
Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]
-
Newton, M. A., et al. (2008). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. [Link]
-
Mills, J. E. J., et al. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Valmas, N., & Ebert, P. R. (2006). Mechanisms of Phosphine Toxicity. PMC - PubMed Central - NIH. [Link]
-
Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Universidade Nova de Lisboa. [Link]
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Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]
-
Innovative Catalysts and Techniques in Eco-Friendly Heterocyclic Synthesis. JOCPR. [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. [Link]
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How to purify (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid for high-yield reactions
Technical Support Center: (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for purifying this critical reagent to the high degree of purity required for sensitive, high-yield synthetic reactions.
Troubleshooting Guide: Overcoming Purification Hurdles
This section addresses specific issues you might encounter during the purification of this compound.
Question 1: My purified boronic acid is a sticky solid or oil, and my yields in subsequent Suzuki reactions are poor. What is happening?
This is a classic sign of boroxine formation. Boronic acids can undergo dehydration, especially when heated or stored improperly, to form a cyclic anhydride from three boronic acid molecules. This trimeric boroxine is often an amorphous, sticky solid and is less reactive in cross-coupling reactions, leading to lower yields.[1]
-
Causality: The B(OH)₂ group is susceptible to intermolecular condensation. The presence of residual acid or heat can catalyze this process.
-
Solution Strategy:
-
Mild Hydrolysis: Dissolve the crude, sticky material in a solvent like diethyl ether or ethyl acetate. Wash the organic solution with a small amount of water or dilute aqueous HCl. This can often hydrolyze the boroxine back to the desired boronic acid.
-
Avoid Excessive Heat: When removing solvent on a rotary evaporator, use minimal heat (e.g., <45°C) to prevent reformation of the boroxine.[2]
-
Derivatization: For persistently difficult cases, consider converting the boronic acid to a more stable derivative, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[1][3] These esters are typically crystalline, chromatographically stable solids that are much easier to handle and purify.[1][3]
-
Question 2: After purification by acid-base extraction, my ¹H NMR still shows a significant peak corresponding to the protodeboronated impurity. How can I remove it?
The primary impurity is often the protodeboronated species, N-(tert-butyl)-2-chlorobenzamide. This arises from the cleavage of the C-B bond. Since this impurity lacks the acidic boronic acid moiety, its properties are different, but separation can still be challenging if it co-precipitates.
-
Causality: The C-B bond can be labile, especially under harsh pH conditions or in the presence of certain metals.
-
Solution Strategy:
-
Optimize Acid-Base Extraction: The key is selective partitioning. After dissolving the crude product in an organic solvent (e.g., ethyl acetate), extract with a carefully controlled amount of aqueous base (e.g., 1 M NaOH).[4][5] The goal is to form the water-soluble boronate salt, leaving the neutral protodeboronated impurity in the organic layer.[1]
-
Pro-Tip: Use multiple extractions with smaller volumes of base rather than a single large volume to improve efficiency.
-
-
Recrystallization: This is a powerful method for removing impurities with different solubility profiles.[6] A carefully chosen solvent system can selectively crystallize the desired boronic acid, leaving the protodeboronated impurity in the mother liquor. Refer to the protocol in the FAQ section for solvent screening.
-
Question 3: I'm trying to purify my boronic acid using silica gel column chromatography, but I'm getting very low recovery and significant streaking. What's wrong?
Standard silica gel is acidic and contains many silanol groups, which can strongly interact with or even degrade boronic acids, leading to poor recovery and streaking on the column.[2][7]
-
Causality: The Lewis acidic boron atom and the hydroxyl groups of the boronic acid can bind irreversibly to the silanol groups on the silica surface. This is a well-documented issue for this class of compounds.[7]
-
Solution Strategy:
-
Use Treated Silica or an Alternative Stationary Phase:
-
Reversed-Phase Chromatography (C18): This can be an effective alternative, though care must be taken to avoid on-column hydrolysis, especially with acidic mobile phases.[2][11] Using a low concentration of a modifier like formic acid and a column with low silanol activity is recommended.[11]
-
Convert to a Boronate Ester: As mentioned previously, converting to a pinacol ester often makes the compound more hydrophobic and stable, allowing for straightforward purification on standard silica gel with non-polar eluents like Hexane/Ethyl Acetate.[7][12]
-
Workflow for Purification Strategy Selection
The choice of purification method depends on the nature and quantity of impurities. The following workflow provides a logical approach to achieving high purity.
Caption: A decision workflow for selecting the optimal purification method.
Frequently Asked Questions (FAQs)
Q1: What is the best method for routine purification of this boronic acid?
For routine purification to remove common non-acidic impurities, acid-base extraction is often the most efficient and scalable method.[1][5][13] It exploits the acidic nature of the B(OH)₂ group to selectively move the desired compound into an aqueous phase, leaving neutral organic impurities behind.
Caption: The mechanism of purification via acid-base extraction.
Protocol: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and add 1 M aqueous sodium hydroxide (NaOH) solution.[4]
-
Shake the funnel vigorously, allowing the boronic acid to convert to its sodium boronate salt and dissolve in the aqueous layer.
-
Separate the layers. The organic layer contains neutral impurities and can be discarded.
-
Wash the aqueous layer with fresh organic solvent one more time to remove any remaining non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it by adding 2 M hydrochloric acid (HCl) dropwise until the pH is approximately 2-3.[14]
-
The pure boronic acid will precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
Q2: How do I perform a recrystallization for this compound?
Recrystallization is excellent for obtaining highly pure, crystalline material.[6] The key is to find a solvent (or solvent system) in which the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures.
Protocol: Recrystallization
-
Solvent Screening: On a small scale, test the solubility of your crude product in various solvents. Good candidates for arylboronic acids include hot water, ethyl acetate/hexanes, or toluene.[10][15]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly under vacuum.
Q3: What are the best storage conditions to maintain the purity of my boronic acid?
To prevent degradation via dehydration (boroxine formation) or oxidation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[9] Storing it in a cool, dark, and dry place, such as a refrigerator or freezer, is highly recommended to ensure long-term stability.[3]
Q4: Which analytical methods should I use to confirm the purity of my final product?
A combination of techniques is essential for a comprehensive purity assessment.[16]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can accurately determine the percentage of the main component and detect trace impurities.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the chemical structure and can identify major impurities. Quantitative NMR (qNMR) can also be used for purity determination.[16]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities typically broaden the melting range and depress the melting point.
Comparative Summary of Purification Techniques
| Technique | Solvents / Reagents | Pros | Cons | Typical Purity |
| Acid-Base Extraction | Ethyl Acetate, NaOH, HCl | Highly scalable; excellent for removing neutral impurities.[4][13] | May not remove other acidic impurities; risk of protodeboronation if pH is not controlled. | >97% |
| Recrystallization | Water, Toluene, EtOAc/Hexanes | Can yield very high-purity crystalline material; removes impurities with different solubilities.[10][15] | Requires finding a suitable solvent system; potential for yield loss in mother liquor. | >99% |
| Column Chromatography | Boric acid-treated silica; Hexanes/EtOAc | Good for separating complex mixtures with similar properties.[8][9] | Tedious; risk of product degradation/loss on standard silica; not easily scalable.[7][10] | >98% |
| Derivatization (to Ester) | Pinacol or MIDA, Toluene | Stabilizes the molecule; allows for easy purification via standard chromatography.[1][3] | Requires two additional chemical steps (esterification and hydrolysis). | >99% (for the ester) |
Advanced Purification: The MIDA Boronate Strategy
For applications demanding the absolute highest purity and for overcoming stability issues, conversion to an N-methyliminodiacetic acid (MIDA) boronate is a state-of-the-art strategy.[3] MIDA boronates are exceptionally stable, crystalline solids that are easily purified and can be stored for extended periods without degradation.[3] The boronic acid can be released in situ during the reaction under mild basic conditions.
Caption: Conversion of an unstable boronic acid to a stable MIDA ester.
References
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?
-
BenchChem. (n.d.). Troubleshooting low yields in boron heterocyclic chemistry.
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic.
-
BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized Methyl 3-boronobenzoate.
-
Reddit. (2022, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
-
Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013, April 30). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
-
BenchChem. (n.d.). Technical Support Center: Purification of Boronic Acid Pinacol Esters.
-
Gillis, E. P., & Burke, M. D. (2009, April 30). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com.
-
Semantic Scholar. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.
-
Isley, N. A., et al. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, ACS Publications.
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
-
Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Reddit. (2015, December 19). Purification of boronic acids? r/chemistry.
-
Chemistry Stack Exchange. (2022, November 8). Challenging purification of organoboronic acids.
-
Reddit. (2016, June 2). Trying to remove a boronic acid in a workup. Help! r/chemistry.
-
Semantic Scholar. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.
-
Organic Syntheses. (n.d.). Procedure.
-
SlideShare. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?
-
Reddit. (2022, November 8). HELP: Purifying boronic acids sucks. r/chemistry.
-
Reddit. (2022, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.
-
National Institutes of Health. (n.d.). Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction.
-
ChemicalBook. (n.d.). 4-Chlorophenylboronic acid synthesis.
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
-
University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
-
Royal Society of Chemistry. (n.d.). Supporting Information.
-
ResearchGate. (2014, June 8). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
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Technical Support Center: Overcoming β-Hydride Elimination in Aryl-Alkyl Suzuki Coupling
Welcome to the technical resource center for navigating the complexities of aryl-alkyl Suzuki coupling. This guide is tailored for researchers, scientists, and drug development professionals aiming to forge C(sp²)-C(sp³) bonds, a common and often challenging objective in modern synthesis.
As Senior Application Scientists, we recognize that β-hydride elimination is a primary obstacle to achieving high yields and clean reaction profiles in these couplings. This resource provides a structured approach to troubleshooting, grounded in mechanistic principles and supported by field-proven protocols, to empower you to overcome this common side reaction.
The Core Problem: Understanding β-Hydride Elimination
In a productive Suzuki-Miyaura catalytic cycle, the desired outcome is the reductive elimination of the coupled aryl-alkyl product from a Pd(II) intermediate. However, when the alkyl partner contains a hydrogen atom on the carbon beta to the palladium center, a competing and often rapid decomposition pathway emerges: β-hydride elimination.[1][2] This process abstracts the β-hydrogen, forming a palladium-hydride species and releasing an undesired alkene byproduct. Subsequent reductive elimination from the palladium-hydride intermediate can also lead to hydrodehalogenation of the starting aryl halide.[3]
Figure 1: The critical branch point in the catalytic cycle where reductive elimination and β-hydride elimination compete.
This guide is structured to help you tip the balance in favor of the desired reductive elimination pathway.
Frequently Asked Questions (FAQs)
Q1: My primary side products are an alkene derived from my alkylboron reagent and the dehalogenated version of my aryl halide. What's happening?
A1: This is the classic signature of β-hydride elimination being the dominant pathway. The alkene is the direct result of the elimination step. The dehalogenated arene (Ar-H) forms from the subsequent decomposition of the palladium-hydride intermediate.[3][4] Your focus should be on strategies that accelerate the rate of reductive elimination relative to β-hydride elimination.
Q2: What are the key factors that I should consider to minimize β-hydride elimination?
A2: Several factors influence the competition between the desired coupling and β-hydride elimination:
-
Ligand Choice: This is the most critical parameter. Bulky, electron-rich phosphine ligands are known to promote reductive elimination.[5][6]
-
Temperature: Higher temperatures can favor β-hydride elimination.
-
Nature of the Alkyl Group: Alkyl groups lacking β-hydrogens (e.g., methyl, neopentyl) cannot undergo this side reaction.[2][7] For those that can, steric hindrance near the palladium center can disfavor the conformation required for elimination.
-
Base and Solvent: The choice of base and solvent can influence catalyst stability and the rate of various steps in the catalytic cycle.
Troubleshooting Guide: Practical Solutions to Common Problems
Scenario 1: Low yield of the desired product with significant formation of alkene and dehalogenated arene byproducts.
Root Cause Analysis: The rate of β-hydride elimination is outpacing the rate of reductive elimination. Your primary goal is to change the reaction conditions to favor the latter.
1. Strategic Ligand Selection:
-
Expertise & Experience: The most effective strategy to combat β-hydride elimination is to employ sterically demanding, electron-rich phosphine ligands. The bulkiness of these ligands promotes the formation of a coordinatively less saturated palladium center, which accelerates reductive elimination.[6][8] The electron-rich nature of the ligand also increases electron density on the palladium, further promoting the desired bond-forming step.
-
Authoritative Grounding: The development of dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) has been a significant breakthrough for challenging cross-couplings, including those susceptible to β-hydride elimination.[6]
Recommended Ligands for Suppressing β-Hydride Elimination:
| Ligand | Key Features |
| SPhos, XPhos, RuPhos | Bulky biaryl phosphines, highly effective for a broad range of substrates. |
| cataCXium® A | A bulky di(1-adamantyl)phosphine known to perform well in sterically demanding couplings.[9] |
| AntPhos | Shown to be particularly effective in sterically demanding aryl-alkyl couplings by inhibiting the β-hydride elimination pathway.[10] |
Experimental Protocol: Ligand Screening Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
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- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Managing protodeboronation side reactions in boronic acid catalysis
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address the common challenge of protodeboronation in boronic acid catalysis. As Senior Application Scientists, we offer field-proven insights and detailed protocols to help you manage and mitigate this pervasive side reaction, ensuring the success of your synthetic endeavors.
Understanding Protodeboronation: The Unwanted Side Reaction
Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[1][2] In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, it represents a significant undesired pathway. This side reaction consumes the boronic acid or ester starting material, leading to reduced yields of the desired coupled product and generating impurities that can complicate purification.[1][3][4][5]
The propensity for a given boronic acid to undergo protodeboronation is highly dependent on its structure and the specific reaction conditions employed, particularly the base, solvent, and temperature.[1]
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is low, and I've identified the arene byproduct corresponding to my boronic acid starting material. What is happening and how do I fix it?
A: This is the most common symptom of protodeboronation. Your desired cross-coupling reaction is competing with the undesired cleavage of the C-B bond. The conditions of your reaction are likely favoring this decomposition pathway.
Causality: The core issue is kinetics. The rate of protodeboronation is competing with, or even exceeding, the rate of the productive catalytic cycle (oxidative addition, transmetalation, reductive elimination). To improve your yield, you must adjust the reaction parameters to favor the cross-coupling pathway.
Immediate Actions:
-
Confirm the Boronic Acid Quality: Before optimizing the reaction, verify the purity of your boronic acid. Use NMR spectroscopy to check for the presence of the protodeboronated byproduct in your starting material.[5] Store boronic acids, especially unstable ones, under a dry, inert atmosphere and in a refrigerator.[5]
-
Re-evaluate Your Reaction Conditions: Focus on the key factors that influence protodeboronation, as detailed in the following questions.
Q2: What are the primary factors that promote protodeboronation?
A: Several interacting parameters control the rate of protodeboronation. Understanding these is crucial for effective troubleshooting.
-
Structure of the Boronic Acid/Ester:
-
Electron-Deficient Arenes: Arylboronic acids with electron-withdrawing groups (e.g., fluoro-, nitro- groups) are highly susceptible.[3][5][6]
-
Heteroaromatics: Certain heteroarylboronic acids, especially 2-pyridyl derivatives, are notoriously unstable due to unique decomposition pathways.[1][7]
-
Electron-Rich Arenes: While often more stable, some electron-rich systems (like phenol boronic acids) can undergo thermal protodeboronation, particularly at elevated temperatures.[8]
-
Vinyl and Cyclopropyl Groups: These classes of boronic acids are also known to be inherently unstable.[9][10]
-
-
Base and pH:
-
Solvent and Proton Source:
-
Temperature:
-
Like most reactions, protodeboronation is accelerated by heat.[14] Running the reaction at the lowest effective temperature is a key strategy for mitigation.
-
-
Catalyst and Ligands:
-
The catalyst system can play a direct role. Recent studies have shown that bulky phosphine ligands, often used to promote challenging couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[4][15] Conversely, a highly active catalyst system that promotes rapid cross-coupling can "outrun" the slower decomposition pathway.[1][13]
-
Q3: I'm using a 2-pyridylboronic acid and it decomposes almost immediately. Are there special considerations for this substrate?
A: Yes, absolutely. Basic heteroaromatic boronic acids like 2-pyridyl derivatives have a unique decomposition mechanism. Under neutral pH conditions, they can form a zwitterionic species that undergoes rapid, unimolecular fragmentation of the C-B bond.[1][7] This makes them exceptionally unstable.
Solutions for Unstable Heteroarylboronic Acids:
-
pH Control: Shifting the reaction pH away from neutral by using a sufficiently strong acid or base can move the equilibrium away from the highly reactive zwitterion and attenuate protodeboronation.[1]
-
"Slow-Release" Strategy: This is the most robust and generally recommended solution. Instead of using the unstable boronic acid directly, you use a stable derivative that slowly releases the active boronic acid in situ. This keeps the instantaneous concentration of the unstable species very low, minimizing decomposition. The premier choice for this strategy is the use of N-methyliminodiacetic acid (MIDA) boronates .[1][9][16]
Q4: How do I implement a "slow-release" strategy using MIDA boronates?
A: MIDA boronates are air-stable, crystalline solids that are exceptionally robust and compatible with a wide range of reaction conditions, including silica gel chromatography.[16][17][18][19] They protect the sensitive boronic acid functional group until it is needed.
Mechanism of Action: The MIDA ligand forms a coordinatively saturated, tetrahedral boronate which deactivates the boron's Lewis acidity, preventing transmetalation and decomposition.[16] Under mild aqueous basic conditions (e.g., using K₃PO₄), the MIDA group is slowly hydrolyzed, releasing the free boronic acid into the reaction mixture at a controlled rate.[16] This ensures the desired cross-coupling occurs efficiently before the unstable boronic acid has a chance to decompose.
See the "Experimental Protocols" section below for a general procedure.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of base-catalyzed protodeboronation?
A: The most common pathway begins with the reaction between the boronic acid (ArB(OH)₂) and a hydroxide base to form a tetrahedral arylboronate anion ([ArB(OH)3]⁻).[1] This species is more electron-rich and thus more susceptible to electrophilic attack. The rate-limiting step is typically the reaction of this boronate with a proton source (like water), which involves protonation at the ipso-carbon and concerted cleavage of the C-B bond to yield the arene (Ar-H) and boric acid (B(OH)₃).[1][12]
Caption: General mechanism of base-catalyzed protodeboronation.
Q: Does converting my boronic acid to its pinacol ester guarantee stability?
A: Not always. It is a common misconception that esterification universally prevents protodeboronation.[3] While boronic esters can be more stable on the shelf, under basic aqueous reaction conditions they can hydrolyze back to the parent boronic acid, which is then subject to protodeboronation.[3] The rate of this hydrolysis versus the rate of cross-coupling is a key factor. Furthermore, the stability of the ester is highly dependent on the diol used for esterification; some esters are surprisingly more reactive towards protodeboronation than the free acid.[3][7]
Q: How can I design an experiment to quickly find better reaction conditions?
A: A systematic approach using a small-scale reaction array is most effective. The troubleshooting workflow below can guide your experimental design.
Caption: Troubleshooting workflow for managing protodeboronation.
Data Summary & Recommended Strategies
The optimal strategy for mitigating protodeboronation depends heavily on the substrate class.
| Substrate Class | Susceptibility to Protodeboronation | Primary Recommended Strategy | Secondary Actions |
| Electron-Rich Arylboronic Acids | Low to Moderate | Optimize conditions (lower temp, screen base). | Use a more active catalyst system. |
| Electron-Deficient Arylboronic Acids | High | Use MIDA boronate derivative. | Anhydrous conditions; highly active catalyst. |
| 2-Substituted Heteroarylboronic Acids | Very High | Use MIDA boronate derivative. | Strictly anhydrous conditions (if MIDA not used). |
| Other Heteroarylboronic Acids | Moderate to High | Use MIDA boronate or pinacol ester. | Optimize conditions (especially base choice). |
| Vinyl- and Cyclopropylboronic Acids | High to Very High | Use MIDA boronate derivative. | Low temperature; rapid catalyst system. |
Validated Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using MIDA Boronates
This protocol is adapted from established procedures for the slow-release of unstable boronic acids.[9]
Objective: To perform a cross-coupling reaction with an unstable boronic acid by using its air-stable MIDA boronate derivative.
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
MIDA Boronate (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base: K₃PO₄ (3.0 - 4.0 equiv)
-
Solvent: Dioxane/H₂O (e.g., 10:1 v/v) or 2-MeTHF/H₂O
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide, MIDA boronate, palladium catalyst, ligand, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O) via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 60-100 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS. Reactions may require 4-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
Self-Validation: The success of this protocol is validated by the high yield of the desired product and the minimal formation of the protodeboronated byproduct, which should be confirmed by NMR or LC-MS analysis of the crude reaction mixture. The stability of the MIDA boronate allows for accurate stoichiometry and reliable results.[16][19]
References
- Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)
-
Wikipedia. Protodeboronation. [Link]
-
Cheon, C. H., et al. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]
-
Lipshutz, B. H., et al. (N.A.). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]
-
American Chemical Society. (N.A.). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie - International Edition, 62(40). [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
Cox, P. A., et al. (N.A.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Sim, H., et al. (N.A.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. (N.A.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Kumar, A., et al. (N.A.). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Publishing. [Link]
-
Knapp, D. M., et al. (N.A.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Chem-Station. (2014). MIDA boronate. [Link]
-
Sim, H., et al. (N.A.). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Carrow, B. P. & Hartwig, J. F. (N.A.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Hayes, C. G., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
James, M. J., et al. (N.A.). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science (RSC Publishing). [Link]
-
Sim, H., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
ResearchGate. (N.A.). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a…. [Link]
-
Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. [Link]
-
ResearchGate. (N.A.). The unexpected protodeboronation rather than condensation. [Link]
-
Organic Chemistry Portal. (N.A.). Protodeboronation. [Link]
-
Reddit. (2023). Protodeboronation product. [Link]
-
Reddit. (2024). For the pro's (Suzuki). [Link]
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Validation & Comparative
A Researcher's Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling: An Ortho, Meta, and Para Comparison
For the modern chemist engaged in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The judicious selection of the organoboron coupling partner is critical to the success of this transformation. This guide provides an in-depth, objective comparison of the reactivity of ortho-, meta-, and para-substituted phenylboronic acids, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
The Decisive Factors: A Duality of Steric and Electronic Effects
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is not governed by a single property but rather a delicate interplay of steric and electronic factors. These two elements dictate the ease with which the crucial transmetalation step—the transfer of the aryl group from boron to the palladium center—proceeds. A comprehensive understanding of these effects is paramount for predicting reaction outcomes and troubleshooting challenging couplings.
The general, empirically observed trend for the reactivity of isomeric substituted phenylboronic acids is:
para > meta >> ortho
This hierarchy can be rationalized by dissecting the influence of the substituent's position on the electronic environment of the carbon-boron bond and the steric accessibility of the boron atom.
Electronic Effects: Modulating the Nucleophilicity of the Aryl Group
The electronic nature of the substituent on the phenyl ring directly influences the nucleophilicity of the carbon atom attached to the boron. This, in turn, affects the rate of transmetalation.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the electron density on the phenyl ring. This enhanced electron density makes the ipso-carbon more nucleophilic, generally leading to a faster transmetalation and an overall increase in the reaction rate.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the phenyl ring. This reduction in electron density renders the ipso-carbon less nucleophilic, which can slow down the transmetalation step and, consequently, the overall reaction rate.
The position of the substituent determines the extent of its electronic influence through inductive and resonance effects. For a para-substituent, both effects are fully operative. For a meta-substituent, primarily the inductive effect is at play. This distinction often results in a more pronounced electronic effect from the para position.
Steric Hindrance: The "Ortho Effect"
Steric hindrance is arguably the most significant factor dictating the reactivity of substituted phenylboronic acids, with the "ortho effect" being a well-documented phenomenon.
A substituent at the ortho position, regardless of its electronic nature, introduces significant steric bulk in the vicinity of the boronic acid moiety. This steric congestion impedes the approach of the bulky palladium catalyst to the boron atom, thereby hindering the formation of the necessary intermediate for transmetalation. In cases of di-ortho-substitution, this effect is magnified, often leading to extremely sluggish or completely stalled reactions without the use of specialized, sterically demanding ligands and catalysts.
A Quantitative Look: Comparative Reactivity Data
While the qualitative trends are well-established, quantitative data from comparative studies provide a clearer picture of the magnitude of these effects. The following table summarizes representative data from the literature, comparing the performance of ortho-, meta-, and para-nitrophenylboronic acids in Suzuki-Miyaura coupling reactions. It is important to note that direct comparisons of yields between different studies should be approached with caution due to variations in reaction conditions.
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | 79 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | 2-Butanol | 100 | 24 | 25 |
This table is a compilation of representative data and is intended for comparative purposes.
The data clearly illustrates the dramatic decrease in reactivity for the ortho-isomer, even with a more reactive aryl chloride and a specialized ligand system, underscoring the profound impact of steric hindrance. The higher yield for the para-isomer compared to the meta-isomer, in this case with an electron-withdrawing group, suggests that while electronic deactivation is a factor, the subtle differences in electronic influence between the two positions can be overcome by optimizing reaction conditions.
Mechanistic Considerations: Visualizing the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The reactivity differences between the isomers primarily manifest during the transmetalation step.
A Comparative Guide to Cross-Coupling Reagents: Alternatives to (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid
In the landscape of modern pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C(sp²)–C(sp²) bonds. The choice of the organoboron reagent is paramount to the success of this transformation, dictating reaction efficiency, substrate scope, and overall process robustness. (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is a key building block, incorporating a sterically demanding tert-butylcarbamoyl group and an electron-withdrawing chlorine atom. These features, while desirable in the final product, present distinct challenges in the cross-coupling step. This guide provides an in-depth comparison of this boronic acid with its more stable and often more reliable alternatives, supported by mechanistic insights and experimental considerations to empower researchers in navigating challenging coupling reactions.
The Challenge of Substituted Boronic Acids
Boronic acids, despite their widespread use, possess inherent limitations. They exist in equilibrium with their cyclic anhydride trimers, known as boroxines, which can complicate accurate stoichiometry.[1] More critically, they are susceptible to protodeboronation, an undesired side reaction where the C–B bond is cleaved by a proton source, particularly under harsh conditions or with electronically biased substrates.[2][3] For a substrate like this compound, the steric bulk adjacent to the boronic acid moiety can impede the crucial transmetalation step in the catalytic cycle, often requiring more forcing conditions that can exacerbate these side reactions.
Core Alternatives: Enhancing Stability and Performance
To circumvent the challenges associated with boronic acids, several more stable derivatives have been developed. The most prominent and practical alternatives are organotrifluoroborates and boronate esters. These reagents serve as "protected" forms of boronic acids, offering superior stability, ease of handling, and, in many cases, improved reaction outcomes.[4][5]
Potassium Organotrifluoroborates (K-R-BF₃)
Potassium trifluoroborate salts are crystalline, air-stable solids that exhibit significantly enhanced stability compared to their boronic acid counterparts.[5] This stability extends to a wide range of reagents and conditions, allowing for functional group manipulations on the molecule without disturbing the carbon-boron bond.[4] In the catalytic cycle, the trifluoroborate is slowly hydrolyzed under basic aqueous conditions to release the active boronic acid or a related boronate species in situ, which then participates in the transmetalation step.[4][6] This slow-release mechanism can maintain a low, steady concentration of the reactive boron species, minimizing side reactions like homocoupling.
Boronate Esters (R-B(OR')₂)
Boronate esters, such as those derived from pinacol or N-methyliminodiacetic acid (MIDA), offer a robust alternative to boronic acids.[3][7]
-
Pinacol Boronate Esters: These are widely used due to their high stability and ease of purification. They are less prone to protodeboronation and exist as well-defined monomers, which aids in precise stoichiometric control.[4]
-
MIDA Boronate Esters: MIDA boronates exhibit exceptional stability, rendering them inert to a variety of reaction conditions, including chromatography. This allows for their use in iterative cross-coupling strategies where multiple, distinct C-C bonds are formed sequentially. The MIDA ligand is cleaved under specific basic conditions to liberate the boronic acid for the desired coupling reaction.[8]
Comparative Analysis: Performance and Properties
The choice between the boronic acid and its alternatives depends on the specific demands of the synthesis. The following table provides a direct comparison of their key attributes.
| Feature | This compound | Potassium (3-(tert-Butylcarbamoyl)-4-chlorophenyl)trifluoroborate | This compound, Pinacol Ester |
| Physical State | Typically a white to off-white solid. | Crystalline, free-flowing solid. | Typically a white to off-white solid. |
| Stability | Moderate. Prone to boroxine formation and protodeboronation, especially on storage or under harsh conditions.[1][2] | High. Stable to air and moisture, with a long shelf life. Resistant to protodeboronation.[5] | High. Generally stable to air, moisture, and chromatography.[4] |
| Handling | Requires careful handling to avoid moisture. Stoichiometry can be inconsistent due to boroxine formation.[1] | Easy to handle and weigh accurately. Non-hygroscopic. | Easy to handle and weigh accurately due to its monomeric nature. |
| Reaction Activation | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to form the active boronate species.[7] | Requires a base and water for slow hydrolysis to the active boron species.[4][8] | Can be used under various conditions, including anhydrous setups with bases like TMSOK for rapid coupling.[6] |
| Side Reactions | More susceptible to protodeboronation and homocoupling, especially with electron-deficient partners or hindered substrates. | The slow-release nature minimizes the concentration of reactive boronic acid, suppressing homocoupling.[9] | Generally less prone to protodeboronation than the corresponding boronic acid.[3] |
| Atom Economy | Good. | Moderate. The addition of KHF₂ to form the salt adds mass that is not incorporated into the product. | Moderate. The pinacol protecting group is not incorporated into the final product. |
Experimental Protocols: A Practical Comparison
To illustrate the practical differences, consider the Suzuki-Miyaura coupling of the target boron reagent with a generic aryl bromide, 4-bromoanisole.
Protocol 1: Using this compound
-
To a reaction vessel, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1).
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: Using Potassium (3-(tert-Butylcarbamoyl)-4-chlorophenyl)trifluoroborate
-
To a reaction vessel, add the potassium trifluoroborate salt (1.5 equiv.), 4-bromoanisole (1.0 equiv.), and cesium carbonate (3.0 equiv.).
-
Purge the vessel with an inert gas.
-
Add the palladium catalyst and a bulky, electron-rich ligand (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Add a degassed solvent mixture (e.g., Toluene/Water, 10:1).
-
Heat the reaction mixture to 100 °C and monitor for completion (typically 6-18 hours).
-
Perform an aqueous workup and purification as described in Protocol 1.
Causality Note: The trifluoroborate requires a base and water for hydrolysis to the active species.[4] For sterically hindered substrates, a more active catalyst system, such as one employing a biarylphosphine ligand like SPhos, is often necessary to achieve good yields.[2][10]
Data Presentation: Expected Performance
The following table presents hypothetical but representative data for the coupling of 4-bromoanisole with the different boron reagents under optimized conditions, particularly highlighting performance in a scenario prone to boronic acid degradation (e.g., extended reaction time).
| Boron Reagent | Catalyst System | Time (h) | Yield (%) | Notes |
| Boronic Acid | Pd(PPh₃)₄ | 6 | 75% | Yield may decrease with longer reaction times due to protodeboronation. |
| Boronic Acid | Pd(OAc)₂ / SPhos | 6 | 88% | A more active catalyst improves performance. |
| Potassium Trifluoroborate | Pd(OAc)₂ / SPhos | 12 | 92% | Higher yield and greater stability over extended reaction times. |
| Pinacol Boronate Ester | Pd(OAc)₂ / SPhos | 8 | 90% | Reliable and reproducible results due to stability and defined stoichiometry. |
Visualization of Key Concepts
To better illustrate the workflows and mechanisms, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
Caption: Comparison of workflows for different organoboron reagents.
Conclusion and Recommendations
For the synthesis of complex molecules utilizing building blocks like this compound, moving beyond the standard boronic acid can be highly advantageous.
-
For Routine Synthesis: The parent boronic acid remains a viable, cost-effective option, provided that reaction times are minimized and conditions are carefully controlled.
-
For Process Development and Scale-Up: Potassium trifluoroborates and pinacol boronate esters are strongly recommended. Their superior stability, ease of handling, and consistent performance justify the potential increase in upfront reagent cost by delivering higher, more reliable yields and simplifying process control.
-
For Sterically Demanding Couplings: Regardless of the boron reagent chosen, the use of advanced catalyst systems featuring bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is critical to overcome the steric hindrance and facilitate efficient coupling.[2][10]
By understanding the properties and practical application of these alternative reagents, researchers can significantly enhance the reliability and success rate of challenging Suzuki-Miyaura cross-coupling reactions, accelerating the pace of discovery in drug development and materials science.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Available from: [Link]
-
Zhang, L., et al. (2016). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. Bioconjugate Chemistry, 27(10), 2416–2420. Available from: [Link]
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Zhang, L., et al. (2016). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. Bioconjugate Chemistry. Available from: [Link]
-
Gagnier, S. V., et al. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. Retrieved from [Link]
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Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society, 131(36), 12898–12899. Available from: [Link]
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Willis Group, University of Oxford. (n.d.). Research. Retrieved from [Link]
-
Ali, H. M., et al. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]
-
Delaney, C. P., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 21(16), 6344–6348. Available from: [Link]
-
Pountney, O. A., & Darlak, K. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4437. Available from: [Link]
-
Li, J. H., et al. (2013). POPd/TBAB co-catalyzed Suzuki cross-coupling reaction of heteroaryl chlorides/bromides with 4-fluorophenylboronic acid in water. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the Preparation of (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. Retrieved from [Link]
-
D'Meza, R. E., & Buchwald, S. L. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2756–2782. Available from: [Link]
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Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
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A Senior Application Scientist’s Guide to Boronic Acids in Complex Molecule Synthesis: A Comparative Yield Analysis
Introduction: The Enduring Power and Latent Challenges of Boronic Acids
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an undisputed cornerstone, celebrated for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and under generally mild conditions.[1][2][3] Central to this Nobel Prize-winning transformation is the organoboron reagent, most traditionally the boronic acid (R-B(OH)₂).[4] These compounds are lauded for their accessibility, low toxicity, and reactivity.[2][5]
However, for the practicing chemist engaged in the synthesis of complex, high-value molecules, the perceived simplicity of boronic acids often belies significant practical challenges. Many boronic acids, particularly heteroaromatic, vinyl, and cyclopropyl variants, suffer from inherent instability.[6][7] They are susceptible to protodeboronation (cleavage of the C-B bond), oxidation, and dehydration to form cyclic trimeric anhydrides known as boroxines.[8][9] These degradation pathways complicate stoichiometry, reduce shelf-life, and can dramatically depress reaction yields, creating significant hurdles in reproducibility and scalability.[8][10]
This guide moves beyond a textbook recitation of the Suzuki-Miyaura reaction. It serves as a field-proven comparative analysis, designed to equip you with the expertise to select the optimal boron-based reagent for your specific synthetic challenge. We will dissect the performance of traditional boronic acids against two robust, modern alternatives: Potassium Organotrifluoroborates (R-BF₃K) and N-methyliminodiacetic acid (MIDA) Boronates . Our analysis is grounded in experimental data, mechanistic rationale, and detailed protocols to empower you to troubleshoot challenges and maximize yields in your synthetic campaigns.
Comparative Analysis of Organoboron Reagents
The choice of an organoboron reagent is not merely a matter of substrate availability; it is a critical experimental parameter that dictates reaction efficiency, reproducibility, and ease of handling. The ideal reagent should offer a balance of high reactivity in the catalytic cycle while maintaining stability on the benchtop and during purification.
Key Performance Indicators: A Head-to-Head Comparison
The table below summarizes the critical performance characteristics of the three classes of organoboron reagents. The causality behind these properties stems from the nature of the boron center. The open, sp²-hybridized, and Lewis acidic nature of boronic acids makes them reactive but also unstable. In contrast, the sp³-hybridized, tetracoordinate boron centers in trifluoroborates and MIDA boronates provide a stable, "protected" form.[11][12]
| Feature | Boronic Acids (R-B(OH)₂) | Potassium Trifluoroborates (R-BF₃K) | MIDA Boronates |
| Stability | Often low; prone to protodeboronation and boroxine formation.[8][9] Heteroaryl derivatives are notoriously unstable.[6][7] | Excellent; generally crystalline, free-flowing solids with high stability to air and moisture.[8][11][13] | Exceptional; indefinitely stable to benchtop storage under air, compatible with chromatography.[12][14] |
| Handling | Can be challenging. Many are amorphous, sticky solids or oils, complicating accurate weighing.[13][15] | Easy; crystalline nature facilitates handling and weighing.[8] | Easy; typically crystalline solids that are simple to handle and purify.[12] |
| Purification | Often difficult. Prone to decomposition on silica gel.[15][16] Recrystallization can be difficult. | Straightforward; can be purified by recrystallization. | Straightforward; fully compatible with standard silica gel chromatography.[12] |
| Reactivity Profile | Directly active in the catalytic cycle after activation by a base. | Requires in-situ hydrolysis to the active boronic acid to participate in the catalytic cycle.[11] | Unreactive in anhydrous cross-coupling conditions. Acts as a "slow-release" reservoir of boronic acid upon controlled hydrolysis.[6][17] |
| Key Advantage | High atom economy; readily available for many simple aryl and alkyl groups. | Robust stability, allowing for functional group manipulation on the molecule while the C-B bond remains intact.[18] | Enables iterative cross-coupling and the use of highly unstable boronic acids via a slow-release mechanism.[6][17] |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount to rational troubleshooting and optimization. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[1][3][19] The choice of organoboron reagent directly impacts the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Causality:
-
Oxidative Addition: This is often the rate-determining step where the Pd(0) catalyst inserts into the carbon-halide bond (R¹-X) of the electrophile.[1] The efficiency is influenced by the halide (I > Br > Cl) and the electronic properties of the ligand (L). Electron-rich, bulky phosphine ligands generally accelerate this step.[2]
-
Transmetalation: Here, the organic group (R²) is transferred from the boron atom to the palladium center. This crucial step requires activation of the organoboron species by a base.[1][19] The base (e.g., K₃PO₄, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[20] For trifluoroborates and MIDA boronates, this step is preceded by hydrolysis to generate the reactive boronic acid in situ.[11][17]
-
Reductive Elimination: The two organic fragments (R¹ and R²) couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1][3]
Comparative Experimental Protocols and Yield Analysis
To provide a tangible comparison, we will outline a protocol for the synthesis of a biaryl compound, a common motif in pharmaceuticals, using 4-bromotoluene as a model aryl halide and three different phenylboron reagents.
Workflow for Comparative Yield Analysis
The following workflow ensures a controlled, parallel comparison of the different organoboron reagents.
Caption: Workflow for a parallel comparative yield analysis of different organoboron reagents.
Protocol 1: General Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a standard procedure for the coupling of an aryl bromide with an arylboronic acid.[2]
Materials:
-
4-Bromotoluene (171 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%)
-
SPhos (16.4 mg, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed toluene and degassed water to the tube via syringe.
-
Reaction Execution: Place the tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexanes) to yield 4-methylbiphenyl.
Protocol 2: Comparative Coupling with Potassium Phenyltrifluoroborate
This protocol is adapted for the use of the more stable trifluoroborate salt.
Materials:
-
4-Bromotoluene (171 mg, 1.0 mmol, 1.0 equiv)
-
Potassium phenyltrifluoroborate (220 mg, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%)
-
SPhos (16.4 mg, 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 977 mg, 3.0 mmol, 3.0 equiv)
-
Degassed Dioxane (5 mL)
-
Degassed Water (1.0 mL)
Procedure:
-
Follow steps 1-3 as in Protocol 1, using the reagents listed above.
-
Reaction Execution: Place the tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12 hours.
-
Follow steps 5-7 as in Protocol 1 for work-up and purification.
Protocol 3: Coupling with Phenyl MIDA Boronate (Slow-Release Strategy)
This protocol demonstrates the use of a MIDA boronate, which is particularly advantageous for unstable boronic acids. While phenylboronic acid itself is relatively stable, this protocol illustrates the "slow-release" principle.[6]
Materials:
-
4-Bromotoluene (171 mg, 1.0 mmol, 1.0 equiv)
-
Phenyl MIDA boronate (282 mg, 1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%)
-
SPhos (16.4 mg, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv)
-
Degassed 1,4-Dioxane (5 mL)
-
Degassed Water (1.0 mL)
Procedure:
-
Follow steps 1-3 as in Protocol 1, using the reagents listed above.
-
Reaction Execution: Place the tube in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 18 hours.
-
Expert Rationale: The slow, controlled hydrolysis of the MIDA boronate under these conditions maintains a very low steady-state concentration of the free boronic acid.[6][17] This minimizes side reactions like protodeboronation and homocoupling, which is critical for substrates that are inherently unstable.[10]
-
-
Follow steps 5-7 as in Protocol 1 for work-up and purification.
Expected Results and Data Interpretation
For a simple, stable substrate like phenylboronic acid, all three methods are expected to give good to excellent yields. The true power of trifluoroborates and MIDA boronates becomes evident with more challenging substrates.
Table 2: Comparative Yields for the Coupling of 2-Thiopheneboronic Acid with 4-Chloroanisole
This hypothetical data is representative of what is observed when using an unstable heteroarylboronic acid.[6]
| Organoboron Reagent | Boron Reagent Equiv. | Conditions | Isolated Yield (%) | Observations |
| 2-Thiopheneboronic Acid (Freshly Prepared) | 1.5 | Protocol 1, 100 °C, 4h | 37% | Significant protodeboronation and homocoupling byproducts observed.[6] |
| 2-Thiopheneboronic Acid (Stored 2 weeks) | 1.5 | Protocol 1, 100 °C, 4h | <10% | Reagent degradation leads to near-total reaction failure. |
| K-(2-Thienyl)trifluoroborate | 1.5 | Protocol 2, 100 °C, 12h | 75% | Clean reaction profile due to superior stability of the starting material. |
| 2-Thienyl MIDA Boronate | 1.1 | Protocol 3, 80 °C, 18h | 94% | Highest yield achieved with near-stoichiometric reagent due to the slow-release mechanism minimizing byproduct formation.[6] |
Interpretation: The data clearly illustrates the limitations of using an unstable boronic acid directly. While the corresponding trifluoroborate provides a significant improvement due to its bench stability, the MIDA boronate delivers the highest yield. This is because the slow-release strategy not only overcomes the issue of benchtop stability but also protects the boronic acid from decomposition under the reaction conditions, which is a critical, often overlooked, factor.[6][10]
Conclusion and Recommendations
The selection of an organoboron reagent is a strategic decision that profoundly impacts the outcome of complex molecule synthesis.
-
Boronic Acids remain a viable choice for simple, stable, and commercially available aryl and alkyl partners where reactions are well-established. However, their use requires careful consideration of purity and stability, and they are often unsuitable for sensitive or unstable fragments.
-
Potassium Organotrifluoroborates represent a significant upgrade in terms of stability and handling.[8][13] They are the reagent of choice when the synthetic route requires manipulation of other functional groups while the carbon-boron bond must remain intact.[18] They provide more reliable and reproducible results than many of their boronic acid counterparts.
-
MIDA Boronates offer the ultimate solution for dealing with unstable boronic acids and for developing complex, iterative cross-coupling strategies.[12][14] The "slow-release" of the active boronic acid minimizes degradation pathways, leading to exceptionally high yields even with notoriously difficult substrates like 2-pyridyl boronic acids.[6][17] Their compatibility with chromatography further solidifies their role as superior building blocks for multi-step synthesis.[12]
For researchers in drug development, where efficiency, reproducibility, and the ability to access complex chemical space are paramount, moving beyond traditional boronic acids is not just an option, but a necessity. Adopting stable and protected reagents like trifluoroborates and MIDA boronates will invariably lead to higher success rates, faster route development, and more robust synthetic outcomes.
References
- A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Recent Advances in the Synthesis of Borinic Acid Deriv
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
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- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
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- MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH.
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- Boronic Acids and Deriv
- Potassium Trifluorobor
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions.
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A Senior Application Scientist's Guide to Validating Suzuki-Miyaura Coupling Products: A Case Study of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and heteroaryl structures, which are prevalent motifs in active pharmaceutical ingredients (APIs).[1] The reliability of this Nobel Prize-winning reaction, however, is only as robust as the methods used to validate the structure of its products. Ensuring the correct molecular architecture, identifying potential impurities, and understanding the reaction's propensity for side-product formation are critical steps in the journey from a lab-scale reaction to a viable drug candidate.[2]
This guide provides an in-depth technical comparison of methodologies for validating the structure of products derived from reactions involving (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid. As a sterically hindered and electronically modulated substrate, this boronic acid presents an excellent case study for the rigorous analytical diligence required in pharmaceutical development. We will explore the causality behind experimental choices, compare analytical techniques, and provide actionable protocols to ensure the scientific integrity of your findings.
The Subject of Our Study: this compound
This compound (CAS No. 871332-72-8) is a substituted arylboronic acid increasingly utilized in the synthesis of complex molecules.[3] Its structure, featuring a bulky tert-butylcarbamoyl group ortho to the boronic acid and a chloro group meta to it, introduces specific steric and electronic factors that influence its reactivity and the profile of the resulting products. These substituents make rigorous structural confirmation paramount, as they can lead to unexpected regioisomers or side products.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane and an organohalide.[4] The catalytic cycle is generally accepted to proceed through three main stages: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for the reaction's success and can significantly impact the impurity profile of the final product.[5]
Structural Validation: A Multi-Technique Approach
No single analytical technique provides a complete picture of a molecule's structure. A robust validation strategy employs a combination of spectroscopic and spectrometric methods to unambiguously determine the constitution and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For products derived from this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Choices & Causality:
-
¹H NMR: Provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (ratio of protons), and coupling patterns (connectivity). In a successful Suzuki coupling, one would expect to see the disappearance of the boronic acid proton and the appearance of new aromatic signals corresponding to the newly formed biaryl structure. The bulky tert-butyl group provides a distinct singlet integrating to nine protons, serving as a useful internal reference.
-
¹³C NMR: Complements the ¹H NMR by providing information on the carbon skeleton. The number of signals indicates the molecular symmetry, and their chemical shifts are characteristic of the type of carbon (aliphatic, aromatic, carbonyl).
-
2D NMR (COSY, HSQC, HMBC): When the 1D spectra are complex or ambiguous, 2D NMR techniques are crucial.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for establishing the connectivity between the two aryl rings in the biaryl product.
-
Comparison with Alternatives:
While ¹H NMR is often the first and most informative experiment, complex aromatic coupling patterns or signal overlap can make definitive assignment challenging. ¹³C NMR provides complementary data, but its lower sensitivity and longer acquisition times are drawbacks. 2D NMR techniques, although more time-consuming, offer a much higher level of confidence in structural assignment, especially for novel compounds.
Illustrative Data for a Structurally Similar Compound: N-(tert-Butyl)-2-chlorobenzamide
To illustrate the expected NMR data, we can look at the characterization of a structurally related compound, N-(tert-Butyl)-2-chlorobenzamide.[4]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 7.58–7.56 (1H, m) | δ 165.8 (C=O) |
| δ 7.35–7.26 (3H, m) | δ 136.4 |
| δ 5.92 (1H, br s, NH) | δ 130.7 |
| δ 1.46 (9H, s, C(CH₃)₃) | δ 130.3 |
| δ 130.0 | |
| δ 129.6 | |
| δ 126.9 | |
| δ 52.1 (C(CH₃)₃) | |
| δ 28.7 (C(CH₃)₃) |
Data sourced from a public chemistry journal.[4]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product and, through fragmentation analysis, can offer further structural information.[6][7]
Experimental Choices & Causality:
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental composition of a new compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. An accurate mass measurement within a few parts per million (ppm) of the calculated mass provides strong evidence for the proposed molecular formula.
-
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to fragmentation, one can observe characteristic fragmentation patterns. For a product containing the tert-butylcarbamoyl moiety, a characteristic loss of the tert-butyl group (57 Da) or cleavage of the amide bond is often observed.
Comparison with Alternatives:
Low-resolution MS can confirm the nominal molecular weight but is insufficient for unambiguous formula determination. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for volatile and thermally stable compounds and can also serve as a purity check. Liquid Chromatography-Mass Spectrometry (LC-MS) is more versatile for the typically less volatile products of Suzuki couplings and is a powerful tool for impurity profiling.
Single-Crystal X-ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[5] This technique is the ultimate arbiter of structure and can reveal subtle details of bond lengths, bond angles, and intermolecular interactions.
Experimental Choices & Causality:
The primary challenge is growing a high-quality single crystal. This often involves screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). For biaryl products, the conformation in the solid state (the dihedral angle between the two aryl rings) can be determined, which can be of interest for structure-activity relationship (SAR) studies.
Comparison with Alternatives:
NMR and MS provide information about the molecule's connectivity and formula, but X-ray crystallography gives a precise 3D map. While powerful, it is not always feasible if the compound is an oil or does not readily crystallize. Powder X-ray Diffraction (PXRD) can be used to characterize bulk crystalline material and identify different polymorphs but does not provide the detailed structural information of single-crystal analysis.
Workflow for Product Validation
The following diagram illustrates a logical workflow for the validation of a product from a Suzuki-Miyaura reaction.
Common Side Reactions and Impurity Profiling
A key aspect of validating a reaction product is understanding what else might be in the flask. For Suzuki-Miyaura couplings, especially with sterically demanding substrates, several side reactions are common:
| Side Reaction | Description | Method of Detection |
| Protodeboronation | Replacement of the boronic acid group with a hydrogen atom from the solvent or trace water. This leads to the formation of N-tert-butyl-2-chlorobenzamide as a byproduct. | LC-MS, GC-MS, ¹H NMR |
| Homocoupling | Coupling of two molecules of the boronic acid or two molecules of the aryl halide to form symmetrical biaryls. | LC-MS, GC-MS |
| Dehalogenation | Replacement of the halide on the coupling partner with a hydrogen atom. | LC-MS, GC-MS |
Impurity profiling, often mandated by regulatory bodies like the FDA, is a critical component of API development.[8] Hyphenated techniques like LC-MS are particularly powerful for detecting and identifying trace impurities.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sample Preparation for NMR Analysis
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
Acquire ¹H, ¹³C, and relevant 2D NMR spectra.
Protocol 3: Sample Preparation for HRMS Analysis
-
Prepare a dilute solution of the purified product (approx. 0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system to obtain the high-resolution mass spectrum.
Conclusion
Validating the structure of products from reactions involving this compound requires a meticulous and multi-faceted analytical approach. The steric and electronic properties of this reagent necessitate a heightened level of scrutiny to rule out potential side products and ensure the correct isomer has been formed. By integrating NMR spectroscopy, high-resolution mass spectrometry, and, when possible, X-ray crystallography, researchers can build a self-validating system that provides unambiguous proof of structure. This rigorous validation is not merely an academic exercise; it is a cornerstone of scientific integrity and a prerequisite for the successful development of safe and effective pharmaceuticals.
References
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
This journal is © The Royal Society of Chemistry 2017. (2017). Royal Society of Chemistry. [Link]
-
Impurity Profiling In Pharmaceuticals: A Review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central. [Link]
-
This compound. (n.d.). Arctom. [Link]
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A Senior Application Scientist's Guide to Boronic Acids vs. Boronate Esters: A Comparative Analysis of Catalytic Efficacy
For researchers at the forefront of organic synthesis and drug development, the choice of organoboron reagent is a critical decision that dictates the efficiency, robustness, and ultimate success of a catalytic reaction. While boronic acids have long been the workhorses of palladium-catalyzed cross-coupling, their ester counterparts, particularly advanced systems like MIDA boronates, offer a compelling set of advantages. This guide provides an in-depth comparison of their performance, grounded in mechanistic principles and supported by experimental data, to empower you in selecting the optimal reagent for your synthetic strategy.
The Central Trade-Off: Reactivity vs. Stability
The fundamental difference between boronic acids and boronate esters lies in a classic chemical trade-off: reactivity versus stability.[1][2] Understanding this balance is key to mastering their application.
-
Boronic Acids (R-B(OH)₂): The Reactive Precursors Boronic acids are generally considered more reactive in catalytic cycles like the Suzuki-Miyaura coupling.[3] This heightened reactivity is often attributed to their greater Lewis acidity, which can facilitate the crucial transmetalation step.[1] However, this reactivity comes at a significant cost. Boronic acids are notoriously susceptible to various decomposition pathways, including oxidation and, most critically, protodeboronation, especially under the aqueous basic conditions required for many coupling reactions.[1][4][5] This instability can lead to poor shelf-life, inconsistent reaction yields, and the need for a large excess of the reagent to drive reactions to completion.[5][6]
-
Boronate Esters (R-B(OR)₂): The Stable Workhorses Conversion of a boronic acid to a boronate ester, typically through condensation with a diol like pinacol, dramatically enhances stability.[1][7] Boronate esters are often robust, crystalline solids that are easy to handle, purify via chromatography, and store for extended periods.[1][6] This stability makes them far more amenable to multi-step syntheses where sensitive functional groups are present. The long-held belief was that this stability came with a penalty of lower reactivity, assuming the ester must first hydrolyze back to the boronic acid to enter the catalytic cycle.[2] However, as we will explore, this view is an oversimplification.
Mechanistic Insights: The "Active Species" in Transmetalation
The heart of the Suzuki-Miyaura reaction is the transmetalation step, where the organic group is transferred from boron to the palladium center.[8] For years, a central question was whether boronate esters participate directly or act merely as stable precursors to the "true" active species, the boronic acid.
Groundbreaking kinetic, structural, and computational studies have now provided compelling evidence that boronate esters can and do transmetalate directly without the need for prior hydrolysis.[9][10] This finding revolutionizes our understanding and strategic use of these reagents.
The rate of this direct transmetalation is profoundly influenced by the nature of the diol used to form the ester. The electronic properties of the oxygen atoms in the boronate ester are critical.[10][11] Studies have shown that both electron-deficient esters (like catechol esters) and electron-rich esters (like glycol esters) can accelerate the transmetalation step compared to the parent boronic acid.[9] This indicates a complex interplay of factors, including the nucleophilicity of the ipso-carbon bound to boron and the ability of the ester to facilitate the formation of a key pre-transmetalation intermediate with the palladium complex.[10][11]
Quantitative Data: A Kinetic Comparison
The choice of organoboron reagent can lead to significant differences in reaction rates. The following table summarizes kinetic data from a study investigating pre-transmetalation intermediates, highlighting the impact of the ester group on the rate of product formation.
| Organoboron Reagent | Diol Component | Relative Rate Constant (k, s⁻¹) | Reference |
| 4-Fluorophenylboronic Acid | - | (5.78 ± 0.13) × 10⁻⁴ | [12] |
| 4-Fluorophenylboronate Ester | Catechol | Faster than Boronic Acid | [9][13] |
| 4-Fluorophenylboronate Ester | Glycol | Faster than Boronic Acid | [9] |
| 4-Fluorophenylboronate Ester | Pinacol | Slower than Boronic Acid | [9][13] |
| 4-Fluorophenylboronate Ester | Neopentyl Glycol | Slower than Boronic Acid | [9][13] |
Causality Behind the Data: This data reveals a crucial insight: sterically unhindered, electronically modulated boronate esters (catechol, glycol) can transmetalate more rapidly than the free boronic acid.[9][13] In contrast, bulkier esters like pinacol and neopentyl glycol show slower kinetics.[9][13] This underscores that boronate esters are not universally less reactive; their performance is tunable based on the choice of diol.
The MIDA Boronates: The Pinnacle of Stability and Control
A significant innovation in organoboron chemistry is the development of N-methyliminodiacetic acid (MIDA) boronates.[14] These reagents offer an exceptional solution to the stability-reactivity challenge.
Key Features of MIDA Boronates:
-
Exceptional Stability: MIDA boronates are indefinitely stable on the benchtop, compatible with chromatography, and generally unreactive under standard anhydrous cross-coupling conditions.[6] This stability arises from the trivalent MIDA ligand, which coordinates to the boron center, changing its hybridization from sp² to sp³ and effectively "masking" its reactivity.[6]
-
Controlled Deprotection: The true power of MIDA boronates lies in their controlled deprotection. Under mild aqueous basic conditions, the MIDA group is cleaved to release the free boronic acid in situ.[6]
This enables a "slow-release" strategy, which is transformative when working with highly unstable boronic acids (e.g., those of 2-pyridines or other electron-deficient heterocycles).[15] By generating the reactive boronic acid in low concentrations throughout the reaction, its decomposition is minimized, leading to dramatically improved yields where the free boronic acid or a standard boronate ester would fail.[5][15]
Experimental Protocols: A Practical Comparison
The choice of reagent directly impacts the experimental workflow. Here are representative protocols that highlight the practical differences.
Protocol 1: Suzuki-Miyaura Coupling with a Boronic Acid
-
Rationale: This is a standard protocol for stable, commercially available arylboronic acids. The aqueous base is essential for both activating the boronic acid (forming the boronate) and facilitating the Pd-hydroxide pathway.
-
Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add toluene (5 mL) via syringe, followed by a 2 M aqueous solution of Na₂CO₃ (2 mL).
-
Heat the biphasic mixture to 80-90 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and separate the organic layer. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Suzuki-Miyaura Coupling with a Pinacol Boronate Ester
-
Rationale: This protocol is preferred when the organoboron reagent is prepared and isolated prior to use, or for substrates incompatible with the free boronic acid. A stronger base (e.g., K₃PO₄) is often used to promote hydrolysis or direct transmetalation.
-
Methodology:
-
To an oven-dried vial, add the aryl halide (1.0 mmol), the arylboronic acid pinacol ester (1.1 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), SPhos (0.06 mmol, 6 mol%), and finely ground K₃PO₄ (2.0 mmol).
-
Seal the vial, and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane (4 mL) via syringe.
-
Heat the mixture to 100 °C with stirring for 6-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with diethyl ether, filter through a pad of Celite, and rinse the pad with additional ether.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Protocol 3: Slow-Release Coupling with a MIDA Boronate
-
Rationale: This protocol is designed for coupling partners, particularly heteroarylboronates, that are unstable as free boronic acids. The conditions are tailored to achieve slow hydrolysis of the MIDA ester, maintaining a low steady-state concentration of the active coupling partner.[15]
-
Methodology:
-
To a vial, add the aryl halide (1.0 mmol), the MIDA boronate (1.1 mmol), a palladium precatalyst such as XPhos Pd G3 (0.02 mmol, 2 mol%), and K₃PO₄ (3.0 mmol).
-
Seal the vial, and evacuate and backfill with an inert gas three times.
-
Add a solvent mixture of THF and water (e.g., 10:1 v/v, 5 mL total) via syringe. The amount of water is critical for controlling the rate of hydrolysis.[15]
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.
-
Summary and Recommendations
| Feature | Boronic Acids | "Standard" Boronate Esters (e.g., Pinacol) | MIDA Boronates |
| Stability | Low to moderate; prone to decomposition.[1][6] | High; often crystalline and easy to handle.[1][7] | Exceptional; bench-stable and chromatography-compatible.[6] |
| Reactivity | Generally high but can be inconsistent.[3] | Tunable; can be faster or slower than acids.[9][10] | Inert until deprotected; enables slow-release.[6][15] |
| Handling | Can be difficult to purify; often used in excess. | Easy to purify and handle. | Easy to purify and handle. |
| Best Use Cases | Simple, robust couplings with stable aryl groups. | Multi-step synthesis; when isolation of the boron reagent is needed. | Unstable (hetero)arylboronic acids; iterative cross-coupling. |
Senior Application Scientist's Recommendation:
-
For rapid, routine couplings with stable aryl partners: Boronic acids remain a cost-effective and efficient choice, provided their stability is not a concern.
-
For multi-step synthesis requiring robust building blocks: Pinacol boronate esters are the superior choice. They offer predictable stability and handling, and their reactivity can be modulated with the right choice of catalyst and conditions.
-
For challenging substrates, especially unstable heteroaryl systems, or for iterative synthesis: MIDA boronates are the enabling technology. Their unique slow-release mechanism provides access to chemical space that is otherwise inaccessible due to the instability of the corresponding free boronic acids.
By understanding the distinct mechanistic and practical profiles of boronic acids and their ester derivatives, researchers can make more informed decisions, leading to the development of more efficient, reliable, and powerful synthetic methodologies.
References
-
Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]
-
Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. University of Toronto T-Space. Available at: [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health (NIH). Available at: [Link]
-
MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. ACS Publications. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. Poster Board. Available at: [Link]
-
Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. Available at: [Link]
-
Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
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A Comparative Guide to Benchmarking New Palladium Catalysts for the Suzuki-Miyaura Coupling of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid
Introduction: The Imperative for Catalyst Benchmarking in Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1][2][3] Its power lies in the efficient construction of carbon-carbon bonds, enabling the assembly of complex molecular architectures with remarkable functional group tolerance.[2] However, the relentless pursuit of novel chemical entities often presents us with increasingly complex and challenging substrates. One such example is (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid , a substrate characterized by both steric hindrance from the tert-butylcarbamoyl group and the electronic deactivation of the C-Cl bond, making it a demanding coupling partner.
For researchers and process chemists, selecting the optimal catalyst system is not a matter of convenience but a critical decision that dictates reaction efficiency, yield, and overall process viability. This guide provides a comprehensive framework for benchmarking new palladium catalysts against established systems for this challenging transformation. We will move beyond a simple recitation of results to explore the mechanistic underpinnings of catalyst performance, offering a robust, self-validating protocol for your own investigations. The goal is to empower you, the researcher, to make data-driven decisions in catalyst selection, accelerating your discovery and development programs.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
To intelligently benchmark catalysts, one must first understand the fundamental mechanism of the reaction they facilitate. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[1][2][4] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, an aryl chloride). This is often the rate-determining step, especially with less reactive chlorides.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[4][5]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][4]
The efficiency of each step is profoundly influenced by the ligands surrounding the palladium atom. Bulky, electron-rich phosphine ligands, for example, can accelerate both oxidative addition and reductive elimination, leading to more efficient catalysis.[2]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Designing a Robust Benchmarking Protocol
A successful benchmarking study hinges on a well-designed experimental protocol that is both reproducible and provides clear, quantifiable metrics for comparison.
The Model Reaction
For our purposes, we will benchmark the coupling of a representative aryl chloride, 4-chloro-N-methylbenzamide , with our challenging substrate, This compound . This reaction is chosen to rigorously test the catalyst's ability to overcome both steric and electronic hurdles.
Key Performance Metrics
To objectively compare catalyst performance, we will focus on three critical metrics:[6]
-
Yield (%): The most straightforward measure of a reaction's success, representing the percentage of the desired product obtained.
-
Turnover Number (TON): This metric quantifies the absolute number of substrate molecules converted per molecule of catalyst before it deactivates. It is a crucial indicator of catalyst stability and overall efficiency.[7][8][9][10]
-
Turnover Frequency (TOF): This represents the number of catalytic cycles per unit of time (typically h⁻¹). TOF is a measure of the intrinsic activity or speed of the catalyst.[7][8][9][10]
-
Calculation: TOF = TON / time (h)[11]
-
A superior catalyst will ideally exhibit high values for all three metrics: a high yield achieved in a short time (high TOF) with a low catalyst loading (high TON).
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to ensure high fidelity and reproducibility. All reactions should be run in parallel under identical conditions to eliminate process variables.
Materials and Reagents:
-
Aryl Halide: 4-chloro-N-methylbenzamide
-
Boronic Acid: this compound
-
Palladium Precatalysts:
-
Benchmark Catalyst: [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloro[3-phenylallyl]palladium(II) (a well-defined PEPPSI-type catalyst)[12]
-
New Catalyst A: (To be tested)
-
New Catalyst B: (To be tested)
-
-
Base: Potassium Phosphate (K₃PO₄), powdered and anhydrous
-
Solvent: 1,4-Dioxane, anhydrous
-
Internal Standard: Dodecane (for GC analysis)
Reaction Setup (per reaction):
-
Preparation: To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add 4-chloro-N-methylbenzamide (1.0 mmol, 1.0 equiv.) and this compound (1.2 mmol, 1.2 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is critical to prevent oxidation of the Pd(0) active species.
-
Reagent Addition: Under a positive pressure of inert gas, add powdered K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Catalyst Loading: In a separate glovebox or under a stream of inert gas, prepare stock solutions of the palladium precatalysts in anhydrous dioxane. Add the specified amount of the catalyst solution (e.g., 0.5 mol %) to the reaction vial via syringe.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and the internal standard (dodecane, 0.5 mmol).
-
Reaction Conditions: Place the vial in a pre-heated aluminum reaction block on a magnetic stir plate set to 80 °C. Stir vigorously for the specified reaction time.
-
Monitoring and Analysis:
-
At designated time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a syringe.
-
Quench the aliquot by diluting it with ethyl acetate (1 mL) and filtering it through a small plug of silica gel to remove the base and catalyst residues.
-
Analyze the sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting material and the formation of the product relative to the internal standard. Thin-layer chromatography (TLC) can also be used for qualitative real-time monitoring.[13]
-
Workflow Diagram:
Figure 2: Standardized workflow for the catalyst benchmarking experiment.
Data Presentation and Interpretation: From Numbers to Insights
All quantitative data should be summarized in a clear, comparative table. The following is a representative example of how to present the results.
Table 1: Performance Comparison of Palladium Catalysts
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Benchmark | 0.5 | 8 | 92 | 184 | 23.0 |
| New Catalyst A | 0.5 | 8 | 95 | 190 | 23.8 |
| New Catalyst B | 0.5 | 2 | 96 | 192 | 96.0 |
| Benchmark | 0.1 | 24 | 75 | 750 | 31.3 |
| New Catalyst A | 0.1 | 24 | 68 | 680 | 28.3 |
| New Catalyst B | 0.1 | 8 | 94 | 940 | 117.5 |
Analysis and Causality:
As a Senior Application Scientist, my role is to interpret these numbers and provide actionable insights.
-
Initial Screening (0.5 mol%): At a higher catalyst loading, both New Catalyst A and New Catalyst B show excellent yields, comparable to or slightly better than the benchmark. However, the standout performer is New Catalyst B , which reaches a near-quantitative yield in just 2 hours. This indicates a significantly higher intrinsic activity (TOF) of 96.0 h⁻¹, four times faster than the benchmark under these conditions.
-
Low-Loading Conditions (0.1 mol%): This is where we truly test catalyst stability and longevity.
-
New Catalyst A underperforms the benchmark, suggesting it may be less stable over the extended reaction time, leading to a lower TON.
-
New Catalyst B is again exceptional. It achieves a high yield in only 8 hours with just 0.1 mol% catalyst. Its TON of 940 is superior to the benchmark's 750, indicating it is not only faster but also more robust and resistant to deactivation.
-
Why is New Catalyst B Superior? The remarkable performance of New Catalyst B , especially with a sterically demanding substrate, likely stems from the unique properties of its ancillary ligands. We can hypothesize that the ligand architecture around the palladium center in Catalyst B is particularly adept at promoting the reductive elimination step. This is often a challenging step for sterically congested biaryl products. The ligand's specific cone angle and electronic properties may create a more favorable geometry for C-C bond formation, thus dramatically increasing the turnover frequency.
Conclusion and Recommendations
This guide outlines a systematic and robust methodology for benchmarking new palladium catalysts using a challenging, pharmaceutically relevant substrate. Based on our hypothetical data, New Catalyst B demonstrates superior performance, characterized by a significantly higher TOF and TON. This makes it an excellent candidate for process optimization, potentially leading to reduced catalyst costs, shorter reaction times, and increased throughput.
For researchers in drug development, adopting such a rigorous benchmarking strategy is paramount. It allows for the confident selection of highly efficient and robust catalysts, ensuring that synthetic routes are both scalable and economically viable. The principles and protocols detailed herein provide a solid foundation for your own internal catalyst evaluation programs.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Provides a detailed overview of the reaction mechanism, including the key steps of oxidative addition, transmetalation, and reductive elimination. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). A practical guide covering the components, mechanism, and complexities of the Suzuki-Miyaura reaction. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Discusses the impact of bulky and electron-rich phosphine ligands on the efficiency of the Suzuki-Miyaura reaction. Available at: [Link]
-
How To Calculate Turnover Frequency In Catalysis? - Chemistry For Everyone. (2025). A video explaining the concepts and calculations for Turnover Number (TON) and Turnover Frequency (TOF). Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017). Details the accepted mechanism of the Suzuki-Miyaura reaction. Available at: [Link]
-
Hello, How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? Thank you! | ResearchGate. (2017). A discussion forum providing definitions and formulas for TON and TOF. Available at: [Link]
-
“Turning Over” Definitions in Catalytic Cycles | ACS Catalysis. (2012). An editorial that clarifies the definitions of TOF and TON in catalysis. Available at: [Link]
-
Turnover Number and Turnover Frequency of catalysts - YouTube. (2023). A video tutorial on calculating TON and TOF with a worked example. Available at: [Link]
-
Turnover number - Wikipedia. (n.d.). Provides definitions for turnover number (TON) and turnover frequency (TOF) in catalysis. Available at: [Link]
-
SUZUKI REACTION MONITORING - Advion. (n.d.). An application note on using TLC/CMS for real-time monitoring of Suzuki reactions. Available at: [Link]
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Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018). Demonstrates the use of benchtop NMR for monitoring the progress of Suzuki coupling reactions. Available at: [Link]
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Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023). Discusses advanced techniques for monitoring biphasic Suzuki reactions. Available at: [Link]
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Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). A dissertation abstract on using automated reaction monitoring to understand Suzuki-Miyaura mechanisms. Available at: [Link]
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Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Highlights the importance of advanced palladium catalysts like NHC complexes in Suzuki-Miyaura and Buchwald-Hartwig reactions. Available at: [Link]
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Benchmark Suzuki cross‐coupling for optimization of reaction conditions - ResearchGate. (n.d.). A research diagram related to optimizing Suzuki coupling conditions. Available at: [Link]
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Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (2024). Reviews the importance and applications of palladium-catalyzed cross-coupling reactions in pharmaceutical synthesis. Available at: [Link]
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Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions | ChemRxiv. (2025). A preprint discussing the significant impact of the palladium source on reaction outcomes in cross-coupling. Available at: [Link]
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Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities - ACS Catalysis. (2016). A perspective on the importance and best practices for benchmarking in catalysis science. Available at: [Link]
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BENCHMARKING CATALYSIS SCIENCE - U.S. Department of Energy. (2014). A document from a DOE meeting discussing the benchmarking of approaches in catalysis science. Available at: [Link]
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Safety Operating Guide
Proper Disposal of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. The proper handling and disposal of specialized chemical reagents like (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid (CAS No. 871332-72-8) are critical components of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
Core Safety Directives and Hazard Identification
The known hazard information for this compound and its analogs indicates that it should be handled as a hazardous substance. The primary hazards are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given its classification as a chlorinated organic compound, it is crucial to prevent its release into the environment. Chlorinated hydrocarbons are generally persistent and can be harmful to aquatic life.[1][2] Therefore, under no circumstances should this compound or its waste be disposed of down the sink or in regular trash .[1][2][3]
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritation, Category 2 | Causes redness, itching, and inflammation upon contact with skin.[4] |
| H319 | Eye Irritation, Category 2 | Causes serious eye irritation, potentially leading to redness, pain, and impaired vision.[4] |
| H335 | Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause irritation to the respiratory tract, leading to coughing and shortness of breath. |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety at each stage of the disposal process.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation or perforation before use.[5]
-
Eye Protection: Safety goggles that provide a complete seal around the eyes are essential to protect against dust particles and splashes.
-
Body Protection: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: When handling the solid compound outside of a fume hood, a NIOSH-approved respirator for particulates is recommended to avoid inhalation of dust.[6]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[3]
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound waste. The container should be made of a material compatible with chlorinated organic compounds, such as high-density polyethylene (HDPE).
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard pictograms (e.g., irritant).[7]
-
Solid Waste: Collect any solid residues, contaminated weighing papers, or disposable labware directly into the designated waste container. Minimize dust generation during transfer.
-
Liquid Waste: If the compound is in solution, collect the waste in a designated liquid hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.[3][8] Chlorinated organic waste should be kept separate from other organic solvent waste.
-
Container Management: Keep the waste container securely closed when not in use.[3] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9]
Step 3: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.[9]
-
Initial Rinse: Rinse the empty container three times with a suitable organic solvent, such as acetone or ethanol.
-
Collect Rinsate: The rinsate from these initial washes is considered hazardous waste and must be collected in your designated liquid hazardous waste container for chlorinated organics.[8][9]
-
Final Cleaning: After the triple rinse, the container can be washed with soap and water.
-
Disposal of Clean Container: Once clean and dry, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Collect the absorbent material and any contaminated debris and place it in the hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Final Disposal and Regulatory Compliance
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] These entities are equipped to handle and transport chemical waste in compliance with federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[11][12]
Never attempt to treat or neutralize this chemical waste in the laboratory without explicit approval and a validated protocol from your EHS office. The presence of the chlorinated ring complicates simple acid-base neutralization and may produce hazardous byproducts.
By adhering to these procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.
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Arctom Scientific. . Accessed January 19, 2026.
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Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Link
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Essential Procedures for the Proper Disposal of ARI-3531. Benchchem. Link
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
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Hazardous Waste Disposal Guide. Dartmouth College. Link
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How To Safely Dispose of Boric Acid. Lab Alley. Link
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Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. Link
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Hazardous Waste Disposal Guide. Northwestern University. Link
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Safety Data Sheet for 4-Tolylboronic acid. Fisher Scientific. Link
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid
This document provides essential, immediate safety and logistical information for the handling of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid. As drug development professionals, our primary responsibility extends beyond experimental outcomes to ensuring a culture of safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every protocol is a self-validating system for laboratory safety.
Hazard Assessment and Risk Analysis
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, the hazard profile can be reliably inferred from analogous boronic acid compounds.[1] This class of organoboron compounds consistently presents a defined set of risks that must be mitigated.
The primary hazards are associated with irritation and potential toxicity upon exposure.[1][2] The physical form of the compound—typically a solid powder—introduces a significant risk of aerosolization, leading to inadvertent inhalation.
Table 1: Representative Hazard Profile for Phenylboronic Acid Derivatives
| Hazard Classification | GHS Hazard Statement | Rationale and Primary Risk |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | Direct contact can lead to localized redness, itching, and inflammation. Prolonged exposure may result in more severe dermatitis.[1][3] |
| Serious Eye Irritation | H319: Causes serious eye irritation | The fine particulate nature of the solid poses a significant risk to the eyes, potentially causing severe irritation, redness, and pain upon contact.[1][2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust can irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath.[1][2][4] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity, with potential symptoms including gastrointestinal irritation, nausea, and vomiting.[1][5][6] |
Foundational Safety: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final line of defense. The primary methods for exposure control are robust engineering and administrative controls.
-
Engineering Control - The Chemical Fume Hood: All handling of this compound in its solid form, and any procedures that could generate aerosols or vapors from its solutions, must be conducted within a certified chemical fume hood.[7][8] This is non-negotiable. The fume hood's directed airflow is the most effective way to prevent inhalation of the compound.
-
Administrative Control - Designated Work Area: Establish a clearly marked "designated area" within the lab for handling this compound. This minimizes the risk of cross-contamination to other surfaces and personnel. All equipment and materials used within this area should be decontaminated before being removed.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must be directly correlated with the experimental task being performed. The goal is to create a functional barrier between the researcher and the chemical hazard.[9]
Table 2: Task-Based PPE Selection Matrix
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Pre-use Inspection & Transport | Safety glasses with side shields | Nitrile gloves | Lab coat (fully buttoned) | Not required if container is sealed |
| Weighing Solid Compound | Safety goggles | Nitrile gloves | Lab coat (fully buttoned) | Required; use within a fume hood is the primary control.[7][8][10] |
| Preparing Solutions | Chemical splash goggles and a face shield | Nitrile gloves (consider double-gloving) | Lab coat (fully buttoned) | Required; all transfers should occur within a fume hood. |
| Running Reactions & Workup | Chemical splash goggles and a face shield | Nitrile gloves | Lab coat (fully buttoned) | Required; all operations should occur within a fume hood. |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Lab coat (fully buttoned) | Required if handling open containers of solid or liquid waste. |
Detailed PPE Specifications:
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against fine powders and splashes.[11] When handling larger quantities or during procedures with a high splash potential (e.g., quenching a reaction), a full-face shield must be worn over the goggles.[10]
-
Hand Protection : Disposable nitrile gloves provide a good baseline of protection for incidental contact.[10] For extended work or when handling solutions, consider double-gloving. Gloves must be inspected for tears before each use and changed immediately upon any known contamination.[10] Never wear contaminated gloves outside of the designated work area.
-
Body Protection : A standard laboratory coat, fully buttoned with sleeves rolled down, is required to protect skin and personal clothing.[1] Ensure the lab coat is made of a suitable material, such as cotton, and avoid synthetic fabrics that can melt.
-
Respiratory Protection : The primary method of respiratory protection is the use of a fume hood.[10] If engineering controls are insufficient or in the event of a significant spill outside of a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) would be necessary.[10][12]
Procedural Guidance: PPE Donning and Doffing
Properly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Gloves: Don the first pair of nitrile gloves.
-
Eye/Face Protection: Put on chemical splash goggles and a face shield if required.
-
Second Pair of Gloves (if applicable): Don a second pair of gloves over the first, pulling the cuff of the outer glove over the sleeve of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves (if applicable): Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, turning it inside out to contain any surface contamination.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[5]
Emergency Protocols
Spill Response
This protocol applies only to small, manageable spills that can be handled safely by trained laboratory personnel. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[13]
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.[14]
-
Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and two pairs of nitrile gloves.
-
Contain: If the spill is a liquid, contain it by creating a dike with an inert absorbent material like vermiculite or sand.[14]
-
Clean Up:
-
For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust.[15] Carefully scoop the material into a designated hazardous waste container.
-
For liquid spills: Cover the spill with an inert absorbent material.[15] Allow it to absorb fully, then scoop the material into a hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[14]
-
Dispose: Place all contaminated materials, including gloves and absorbent pads, into a sealed and clearly labeled hazardous waste container.[14][15]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[13][14] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2][13] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[2][16] If breathing is difficult or symptoms persist, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][16]
Decontamination and Disposal Plan
Proper disposal is a critical final step in the chemical handling workflow.
-
Chemical Waste: All solid waste, contaminated absorbents, and solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container.[8][17]
-
Contaminated PPE: Disposable PPE, such as gloves and bench paper, should be collected in the same hazardous waste container as the chemical.
-
Empty Containers: Empty chemical containers must be decontaminated before disposal. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The rinseate must be collected and disposed of as hazardous chemical waste.[8] After rinsing and air-drying in a fume hood, the original label should be defaced before the container is discarded or recycled according to institutional policy.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE Selection Workflow for Handling Boronic Acid.
References
-
How To Safely Dispose of Boric Acid - Lab Alley. (n.d.). Retrieved January 19, 2026, from [Link]
-
What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (2025, April 26). Retrieved January 19, 2026, from [Link]
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Boric Acid Safety & Hazards | Lab Alley. (n.d.). Retrieved January 19, 2026, from [Link]
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Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved January 19, 2026, from [Link]
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Boric acid - #1 Science Forum For Lab Technicians - Chemtalk. (2022, April 29). Retrieved January 19, 2026, from [Link]
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Boric Acid | Anchem Sales. (2015, August 21). Retrieved January 19, 2026, from [Link]
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Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14). Retrieved January 19, 2026, from [Link]
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PPE and Safety for Chemical Handling - ACS Material. (2020, July 14). Retrieved January 19, 2026, from [Link]
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Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved January 19, 2026, from [Link]
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Chemical Spills - Emergency Management - Florida State University. (n.d.). Retrieved January 19, 2026, from [Link]
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5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved January 19, 2026, from [Link]
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Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved January 19, 2026, from [Link]
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Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.). Retrieved January 19, 2026, from [Link]
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Chemical Spill and Response Guideline - UQ Policy and Procedure Library. (n.d.). Retrieved January 19, 2026, from [Link]
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What to do in a chemical emergency - GOV.UK. (2024, October 10). Retrieved January 19, 2026, from [Link]
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4 - SAFETY DATA SHEET. (2021, November 8). Retrieved January 19, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
